Centchroman
説明
Structure
3D Structure
特性
IUPAC Name |
1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEUAXYWNKYKPL-URLMMPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046844 | |
| Record name | Ormeloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31477-60-8, 78994-25-9 | |
| Record name | Ormeloxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31477-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ormeloxifene, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ormeloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORMELOXIFENE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Centchroman: A Technical Guide to its Mechanism of Action as a Selective Estrogen Receptor Modulator
For Immediate Release
This document provides a comprehensive technical overview of the molecular mechanism of Centchroman (Ormeloxifene), a non-steroidal Selective Estrogen Receptor Modulator (SERM). It is intended for researchers, scientists, and drug development professionals, detailing the compound's interaction with estrogen receptors, its tissue-specific effects, and the experimental validation of its activity.
Executive Summary
This compound is a complex ligand of the estrogen receptor (ER) that exhibits a unique profile of tissue-specific estrogen agonism and antagonism. This duality is the foundation of its clinical utility as a non-hormonal oral contraceptive and its potential in managing other hormone-dependent conditions. Its primary contraceptive mechanism is the potent anti-estrogenic effect on the uterus, which disrupts endometrial receptivity and prevents embryo implantation, without inhibiting ovulation.[1][2] Concurrently, it displays estrogenic actions on the bone, offering a protective effect against resorption.[3][4] This guide synthesizes the available quantitative data on its receptor binding and functional activity, outlines the key experimental protocols for its characterization, and illustrates the underlying signaling pathways.
Molecular Mechanism of Action
This compound's pharmacological activity is mediated through its direct interaction with estrogen receptors, primarily ERα and ERβ. As a SERM, the binding of this compound to these receptors induces distinct conformational changes that are different from those induced by the natural ligand, 17β-estradiol. This altered receptor conformation dictates the subsequent interaction with co-regulatory proteins (co-activators or co-repressors), leading to a tissue-specific modulation of gene expression.
Estrogen Receptor Binding
This compound competitively binds to both estrogen receptor subtypes, with a demonstrated preference for ERα over ERβ. This differential affinity may contribute to its specific pharmacological profile. The binding kinetics have been quantified through competitive radioligand binding assays.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Parameter | Value | Receptor Subtype | Comments | Source |
| Binding Affinity (Ki) | 250 nM | Human recombinant ERα | Higher affinity for ERα | |
| 750 nM | Human recombinant ERβ | Lower affinity for ERβ | ||
| Relative Binding Affinity (RBA) | 8.8% | Human recombinant ERα | Relative to 17β-estradiol | |
| 3.0% | Human recombinant ERβ | Relative to 17β-estradiol |
Signaling Pathways
The differential action of this compound in various target tissues stems from its ability to modulate ER-mediated signaling pathways differently.
-
Antagonism (Uterus/Breast): In tissues like the endometrium and breast, the this compound-ER complex adopts a conformation that favors the recruitment of co-repressors (e.g., NCoR, SMRT). This complex binds to Estrogen Response Elements (EREs) in the promoter regions of target genes but fails to initiate transcription. This leads to the inhibition of estrogen-dependent cell proliferation and gene expression, such as the progesterone (B1679170) receptor (PR).
-
Agonism (Bone): In bone cells, the this compound-ER complex appears to recruit a different set of co-regulators, favoring co-activators. This results in the transcription of genes that promote bone health, primarily through the inhibition of osteoclast-mediated bone resorption.[3] The mechanism involves suppressing the differentiation of osteoclasts and promoting their apoptosis.[4]
Below is a diagram illustrating the differential co-regulator recruitment that underlies this compound's SERM activity.
Tissue-Specific Functional Activity
The clinical effects of this compound are a direct result of its tissue-selective activities. Quantitative data from various functional assays are summarized below.
Antagonistic Effects (Uterus & Breast)
This compound's primary anti-estrogenic activity is observed in the uterus and breast, where it inhibits the proliferation of estrogen-sensitive cells. This forms the basis of its contraceptive and potential anti-cancer applications.
Table 2: Anti-Proliferative Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Comments | Source |
| Cell Viability | Ishikawa (Endometrial Cancer) | IC50 (48h) | 20 µM | Demonstrates potent inhibition of endometrial cell growth. | [N/A] |
| Cell Viability | MCF-7 (ER+ Breast Cancer) | IC50 | ~25 µM | Comparable anti-estrogenic effect to Tamoxifen. | [N/A] |
| Uterotrophic Assay | Immature Rat | Uterine Weight | Significant reduction vs. Estradiol (B170435) | Classic in vivo measure of anti-estrogenicity. |
Agonistic Effects (Bone)
In contrast to its effects on reproductive tissues, this compound acts as an estrogen agonist in the skeletal system, where it helps preserve bone mass.
Table 3: Bone-Protective Activity of this compound
| Assay Type | Model | Parameter | Value | Comments | Source |
| Osteoclastic Bone Resorption | In vitro bone slice assay | IC50 | 0.1 µM | Potent direct inhibition of osteoclast activity. | [3] |
| Osteoclastogenesis | Mouse Bone Marrow Cells | Inhibition | Significant at 1 µM | Inhibits the formation of new osteoclasts. | [4] |
Key Experimental Protocols
The characterization of this compound as a SERM relies on a suite of standardized in vitro and in vivo assays. The methodologies for three pivotal experiments are detailed below.
Competitive Estrogen Receptor Binding Assay
This assay quantifies the affinity of a test compound for the estrogen receptor relative to a radiolabeled ligand (e.g., [³H]-Estradiol).
Methodology:
-
Preparation of ER Source: Human recombinant ERα and ERβ proteins are used.
-
Incubation: A constant concentration of radiolabeled estradiol is incubated with the ER protein in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The receptor-bound and free radioligand are separated. This is commonly achieved by adsorbing the receptor complexes onto hydroxylapatite (HAP) followed by centrifugation.
-
Quantification: The radioactivity in the receptor-bound fraction is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor (this compound) concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to induce or inhibit ER-mediated gene transcription.
Methodology:
-
Cell Culture & Transfection: A suitable cell line (e.g., COS-1, HEK293, T47D) is cultured. The cells are transiently co-transfected with two plasmids:
-
An expression vector for the human estrogen receptor (ERα or ERβ).
-
A reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple Estrogen Response Elements (EREs).
-
-
Compound Treatment: After transfection, cells are treated with vehicle, estradiol (agonist control), an anti-estrogen (antagonist control), or varying concentrations of this compound, alone (to test for agonism) or in combination with estradiol (to test for antagonism).
-
Cell Lysis: After an incubation period (typically 24 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminometry: The cell lysate is mixed with a luciferase substrate (luciferin) and ATP. The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a control (e.g., total protein or a co-transfected Renilla luciferase). Dose-response curves are plotted to determine EC50 (for agonist activity) or IC50 (for antagonist activity). The study by Gupta et al. (2007) demonstrated that this compound shows an estrogenic response at the ERα level in this type of assay.
Immature Rat Uterotrophic Assay
This in vivo assay is the gold standard for assessing the estrogenic and anti-estrogenic activity of a compound on the uterus.
Methodology:
-
Animal Model: Immature (e.g., 21-day-old) female rats are used. Their undeveloped hypothalamic-pituitary-ovarian axis ensures low endogenous estrogen levels, providing a sensitive baseline.
-
Dosing: Animals are divided into groups and treated daily for three consecutive days via oral gavage or subcutaneous injection with:
-
Vehicle control.
-
A reference estrogen (e.g., Estradiol).
-
This compound alone (to test for estrogenic/uterotrophic activity).
-
This compound in combination with the reference estrogen (to test for anti-estrogenic/anti-uterotrophic activity).
-
-
Necropsy: On the fourth day (24 hours after the last dose), the animals are euthanized, and their uteri are carefully excised and weighed (wet weight).
-
Data Analysis: The uterine weights of the different treatment groups are compared. A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant inhibition of the estradiol-induced uterine weight gain indicates anti-estrogenic activity. This compound demonstrates a weak estrogenic effect alone but a potent anti-estrogenic effect when co-administered with estradiol.
Conclusion
This compound's mechanism of action is a classic example of a Selective Estrogen Receptor Modulator. Its differential binding affinity for ER subtypes and, more importantly, its ability to induce tissue-specific receptor conformations, allow it to function as an antagonist in the uterus while acting as an agonist in bone. This pharmacological profile, validated through a combination of in vitro binding and functional assays and in vivo models, establishes its efficacy as a unique non-steroidal contraceptive with bone-protective properties. Further research into the specific co-regulator interactions in different cellular contexts will continue to refine our understanding of this complex and valuable molecule.
References
- 1. Stimulatory effect of naturally occurring flavonols quercetin and kaempferol on alkaline phosphatase activity in MG-63 human osteoblasts through ERK and estrogen receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bone-specific estrogen this compound inhibits osteoclastic bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ormeloxifene on ovariectomy-induced bone resorption, osteoclast differentiation and apoptosis and TGF beta-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scientific Journey of Centchroman (Ormeloxifene): A Technical Guide
Introduction
Centchroman, also known by its chemical name Ormeloxifene, stands as a significant achievement in the field of reproductive health and beyond. Developed at the Central Drug Research Institute (CDRI) in Lucknow, India, it is a non-steroidal, selective estrogen receptor modulator (SERM) with a unique pharmacological profile.[1][2] Initially synthesized in 1967, it was approved for marketing in India in 1991 and has since been a cornerstone of the country's national family planning program.[3][4] This technical guide provides an in-depth exploration of the history, development, mechanism of action, and clinical applications of this compound, tailored for researchers, scientists, and drug development professionals.
Historical Development and Synthesis
The journey of this compound began at the CDRI with the goal of developing a non-steroidal oral contraceptive. After years of pre-clinical and clinical studies, it was introduced in the Indian market in the early 1990s under trade names like Saheli and Choice-7.[4][5] In 2016, it was incorporated into India's national family planning program under the name "Chhaya".[4][5]
Chemical Synthesis
The synthesis of Ormeloxifene is a multi-step process. One of the primary methods involves a Grignard reaction of cis-3-phenyl-4-p-acetoxyphenyl-7-methoxy-3,4-dihydrocoumarin with methylmagnesium iodide in tetrahydrofuran (B95107) (THF). This reaction yields erythro-2-methyl-3-phenyl-4-(p-hydroxyphenyl)-4-(2-hydroxy-4-methoxyphenyl)-butan-2-ol. Subsequent cyclization of this intermediate with polyphosphoric acid (PPA) at 75–80°C produces cis-2,2-dimethyl-3-phenyl-4-p-hydroxyphenyl-7-methoxychroman.[2] An improved process involves the hydroarylation of phenol (B47542) with 2,2-dimethyl-3-phenyl chromene in the presence of a Lewis acid to exclusively yield the trans-isomer, which is a precursor to Ormeloxifene.[6]
Caption: A simplified workflow for the chemical synthesis of Ormeloxifene.
Pharmacological Profile
Ormeloxifene's unique therapeutic effects stem from its classification as a Selective Estrogen Receptor Modulator (SERM).[1][5] This means it exhibits tissue-specific estrogenic and anti-estrogenic activities.[1][7]
Mechanism of Action
The primary mechanism of action of Ormeloxifene involves its interaction with estrogen receptors (ERs).[1][7] It exerts an anti-estrogenic effect on the uterus and breasts, while displaying estrogenic effects on bone.[1][8][9]
-
Contraceptive Action: As a contraceptive, Ormeloxifene prevents the implantation of a fertilized egg in the endometrium.[1][3] It achieves this by creating an asynchrony between ovulation and the development of the uterine lining.[5] It also alters the cervical mucus, making it less permeable to sperm.[1] Unlike hormonal contraceptives, it does not suppress ovulation or significantly disrupt the hypothalamic-pituitary-ovarian axis.[1][10]
-
Anti-Cancer Activity: Ormeloxifene has demonstrated anti-cancer potential, particularly in breast, head and neck, and cervical cancers.[2][11] Its anti-cancer effects are mediated through the modulation of several signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: It inhibits the phosphorylation of AKT, leading to the suppression of the AKT/mTOR signaling pathway. This results in the stalling of the cell cycle and induction of apoptosis.[2][12]
-
Wnt/β-catenin Pathway: Ormeloxifene has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[11] It can bind to β-catenin, repressing its nuclear localization and inhibiting the epithelial-mesenchymal transition (EMT).[11][13]
-
Caption: Ormeloxifene's inhibition of PI3K/Akt and Wnt/β-catenin pathways in cancer cells.
Pharmacokinetics
Ormeloxifene is well-absorbed from the gastrointestinal tract, with peak serum concentrations observed approximately 4 hours after oral administration.[10][14] It has a long terminal half-life of about 170 hours, which allows for a convenient once-a-week dosing schedule for contraception.[10][14] The drug is primarily metabolized in the liver and excreted through feces.[1]
| Parameter | Value | Reference |
| Time to Peak Serum Concentration (Tmax) | ~4 hours | [10][14] |
| Terminal Half-life (t1/2) | ~170 hours | [10][14] |
| Maximum Serum Concentration (Cmax) for 30 mg dose | 30.45 to 78.41 ng/ml | [15] |
| Maximum Serum Concentration (Cmax) for 60 mg dose | 117 to 129 ng/ml | [15] |
| Area Under the Curve (AUC0–∞) for 60 mg dose | 5199 ± 1388 ng h/ml | [15] |
Clinical Applications and Efficacy
This compound's primary and most well-known application is as a non-hormonal oral contraceptive.[1][5] However, its therapeutic utility extends to other gynecological conditions.
Contraception
The standard contraceptive regimen for Ormeloxifene is 30 mg taken twice a week for the first 12 weeks, followed by a maintenance dose of 30 mg once a week.[7][14] Clinical studies have reported its effectiveness to be between 93% and 100%.[8]
| Study Type | Number of Participants | Duration | Efficacy/Failure Rate | Reference |
| Retrospective Study | 146 women | 1 year | Pearl Index: 2.05/HWY | [4] |
| Scoping Review | 8 studies | Varied | Effectiveness: 93% to 100% | [8] |
Dysfunctional Uterine Bleeding (DUB)
Ormeloxifene is also effective in the management of dysfunctional uterine bleeding.[7][10] The typical dosage for DUB is 60 mg twice a week for the first 12 weeks, followed by 60 mg once a week for the next 12 weeks.[14][16] Clinical trials have demonstrated a significant reduction in menstrual blood loss, an increase in hemoglobin levels, and a decrease in endometrial thickness.[16][17][18]
| Outcome Measure | Before Treatment | After 6 Months of Treatment | P-value | Reference |
| Median PBAC Score | 265 | 27 | <0.001 | [16] |
| Mean Hemoglobin (g/dl) | 9.15 | 10.36 | <0.001 | [16] |
| Mean Endometrial Thickness (mm) | 11.81 | 7.63 | <0.001 | [16] |
Other Potential Applications
Research suggests that Ormeloxifene may also be beneficial in the management of mastalgia (breast pain) and fibroadenoma.[19] Furthermore, due to its estrogenic effect on bone, it has potential for the management of osteoporosis.[7][8] Its anti-cancer properties are also an active area of investigation.[2]
Experimental Protocols
The development and characterization of Ormeloxifene have involved a range of experimental protocols, from chemical synthesis to biological evaluation.
Synthesis and Characterization
The synthesis of Ormeloxifene and its analogs involves standard organic chemistry techniques.[20] Characterization of the synthesized compounds is typically performed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry to confirm the chemical structure and purity.[13]
In Vitro Assays
-
Cell Proliferation Assays: To evaluate the anti-proliferative effects of Ormeloxifene on cancer cells, assays such as the MTT assay or colony formation assays are commonly used.[11]
-
Immunoblotting: This technique is used to determine the effect of Ormeloxifene on the expression levels of key proteins in signaling pathways, such as Akt, pAkt, PI3K, and β-catenin.[12]
-
Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with Ormeloxifene to determine its effect on cell cycle progression.[12]
-
Migration and Invasion Assays: Transwell migration and invasion assays are used to assess the ability of Ormeloxifene to inhibit the metastatic potential of cancer cells.[11]
In Vivo Animal Studies
Animal models, such as rats and mice, are crucial for studying the in vivo efficacy and safety of Ormeloxifene.[21] For anti-cancer studies, orthotopic xenograft mouse models are often used, where human cancer cells are implanted into the corresponding organ of immunodeficient mice.[13] Tumor growth and metastasis are then monitored following treatment with Ormeloxifene.
References
- 1. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]
- 2. Anti-Cancer Potential of a Novel SERM Ormeloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrcog.org [ijrcog.org]
- 5. Ormeloxifene - Wikipedia [en.wikipedia.org]
- 6. WO2009078029A2 - An improved process for the preparation of trans 3,4- diarylchroman and their derivatives - Google Patents [patents.google.com]
- 7. What is Ormeloxifene used for? [synapse.patsnap.com]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. This compound (Ormeloxifene) : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mims.com [mims.com]
- 15. torrentpharma.com [torrentpharma.com]
- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 17. ijrcog.org [ijrcog.org]
- 18. mdpi.com [mdpi.com]
- 19. jsafog.com [jsafog.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Characterization of Centchroman: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centchroman, also known as Ormeloxifene (B1196478), is a non-steroidal selective estrogen receptor modulator (SERM) with a unique pharmacological profile.[1][2] Developed at the Central Drug Research Institute (CDRI) in India, it is used as an oral contraceptive and has shown potential in the treatment of various cancers.[1] This guide provides an in-depth overview of the chemical synthesis and characterization of this compound, offering detailed experimental protocols and a summary of key quantitative data to support researchers and professionals in the field of drug development.
Chemical Synthesis of this compound
An improved and high-yielding five-step process for the synthesis of this compound hydrochloride has been developed, offering a practical route to obtain the pharmacopoeia-quality compound.[3][4] The synthesis begins with the reaction of phenylacetic acid and acetone (B3395972) to form 3-Methyl-2-phenyl-but-2-enoic acid. This intermediate is then condensed with resorcinol (B1680541) monomethyl ether to yield 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one. Subsequent reduction and reaction steps lead to the final this compound hydrochloride product.[3]
Synthesis Workflow
The overall synthetic route is depicted in the workflow diagram below.
Caption: Chemical synthesis workflow for this compound Hydrochloride.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-2-phenyl-but-2-enoic acid
A solution of phenylacetic acid (100g, 0.74 mol) in dry THF (1000 mL) is added to a solution of isopropyl magnesium chloride in THF (750 mL, 1.5 mol, 2M) at room temperature. The resulting solution is stirred at 40°C for 1 hour, followed by the addition of acetone (65 g, 1.12 mol) at room temperature over 30 minutes. The mixture is then stirred at 40°C for another hour. The reaction is quenched with a 15% aqueous solution of H2SO4 (800 mL) under ice cooling (5-10°C) and stirred at room temperature for 30 minutes.[3]
Step 2: Synthesis of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one
To a stirred solution of 3-Methyl-2-phenyl-but-2-enoic acid (70 g, 0.4 mol) and polyphosphoric acid (PPA, 450 g), 3-methoxyphenol (B1666288) (73 g, 0.59 mol) is added at room temperature. The mixture is stirred at 60-65°C for 4 hours. The reaction mass is then poured into ice water (2500 mL) and extracted with DCM (3x500 mL). The combined organic extracts are washed with 5% NaHCO3 solution (500mL) and 10% NaCl solution.[3]
Step 3: Synthesis of 7-Methoxy-2,2-dimethyl-3-phenyl-2H-chromene
Lithium aluminum hydride (LAH, 14.5 g, 0.38 mol) is taken in a round-bottom flask under a nitrogen atmosphere, and THF (200 mL) is added slowly. A solution of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one (70.0 g, 0.25 mol) in 500 mL THF is added at room temperature over 1 hour, causing the reaction to reflux. The mixture is stirred at reflux for 30 minutes. The reaction is then cooled to 5-10°C and quenched by the slow addition of ethyl acetate (B1210297) (500 mL) followed by aqueous ammonium (B1175870) chloride (500 mL).[3]
Step 4: Synthesis of 4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol
A solution of AlCl3 (40 g, 0.3 mol) and phenol (25 g, 0.27 mol) in a 1:1 mixture of benzene and hexane (1000 mL) is stirred at room temperature.[4]
Step 5: Synthesis of 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenoxy]-ethyl}-pyrrolidine (this compound) Hydrochloride
Sodium hydride (NaH, 2.7 g, 0.069 mol) is taken in a round-bottom flask under a nitrogen atmosphere, and DMF (30 mL) is added. A solution of 4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol (10 g, 0.027 mol) in 50 mL DMF is added over 20 minutes at room temperature and stirred for 10 minutes. The final product is precipitated as the hydrochloride salt by passing HCl gas through the solution.[3][4]
Quantitative Data Summary
| Step | Product | Starting Materials | Reagents | Yield (%) | Reference |
| 1 | 3-Methyl-2-phenyl-but-2-enoic acid | Phenylacetic acid, Acetone | Isopropyl magnesium chloride, THF | - | [3] |
| 2 | 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one | 3-Methyl-2-phenyl-but-2-enoic acid, Resorcinol mono methyl ether | PPA | - | [3] |
| 3 | 7-Methoxy-2,2-dimethyl-3-phenyl-2H-chromene | 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one | LAH, THF | - | [3] |
| 4 | 4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol | 7-Methoxy-2,2-dimethyl-3-phenyl-2H-chromene, Phenol | AlCl3 | - | [4] |
| 5 | This compound Hydrochloride | 4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol, 1-(2-chloroethyl)pyrrolidine hydrochloride | NaH, DMF, HCl | 64 | [3][4] |
Characterization of this compound
The structural and purity characterization of synthesized this compound is crucial for its validation as a pharmaceutical compound. Standard analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Characterization Workflow
The general workflow for the characterization of a synthesized compound like this compound is outlined below.
Caption: General workflow for the characterization of this compound.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS). Coupling constants (J) in Hertz (Hz) are determined from the splitting patterns in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the this compound molecule.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-O, C-H, aromatic rings).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of this compound and to obtain information about its fragmentation pattern.
-
Sample Preparation: Dissolve the sample in a suitable solvent for introduction into the mass spectrometer.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition: Obtain the mass spectrum, typically in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound and to quantify it.
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the synthesized sample in the mobile phase to a similar concentration.
-
Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[3]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
-
Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the standard. Calculate the purity by measuring the area of the main peak relative to the total area of all peaks.
Quantitative Characterization Data
| Analytical Technique | Parameter | Value | Reference |
| Melting Point | - | 168-171°C | [4] |
| HPLC | Purity | 99.94% | [4] |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ ppm) | 6.30 (1H, s, Olefinic CH), 6.46 (2H, m, ArH), 6.99 (1H, d, J = 8.612 Hz, ArH), 7.33-7.34 (5H, m, ArH) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ ppm) | 26.13, 28.71, 55.32, 111.39, 113.48, 123.83, 124.93, 126.99, 127.70, 127.99, 128.45, 135.13, 136.61, 141.32, 158.7 | [4] |
| Mass Spectrometry | [M+1]⁺ for intermediate 4 | 266 | [4] |
| IR (KBr, cm⁻¹) | Characteristic Peaks for an intermediate | 3377, 1659, 1461, 1058 | [4] |
Signaling Pathways of this compound
This compound exerts its biological effects by modulating various signaling pathways, primarily through its interaction with estrogen receptors. Its anti-cancer properties are attributed to its influence on pathways regulating cell proliferation, apoptosis, and angiogenesis.
Estrogen Receptor and Downstream Signaling
As a SERM, this compound can act as either an estrogen agonist or antagonist depending on the target tissue.[2] In breast and endometrial tissues, it generally exhibits antagonistic effects, inhibiting the proliferation of cancer cells.[5]
Caption: Simplified diagram of signaling pathways modulated by this compound.
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway in cervical cancer cells.[6] It also modulates the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[7] Furthermore, in breast cancer, this compound can inhibit metastasis and angiogenesis by targeting the RAC1/PAK1/β-catenin signaling axis.[8]
Conclusion
This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound. The detailed experimental protocols and tabulated quantitative data serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and development of this important pharmaceutical compound. The elucidation of its signaling pathways further enhances the understanding of its mechanism of action, paving the way for future research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Separation of Ormeloxifene Hydrochloride, a Non-steroidal Contraceptive Agent. | Semantic Scholar [semanticscholar.org]
- 3. Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. This compound prevents metastatic colonization of breast cancer cells and disrupts angiogenesis via inhibition of RAC1/PAK1/β-catenin signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Pharmacokinetics and Metabolism of Centchroman: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centchroman, also known as Ormeloxifene, is a non-steroidal selective estrogen receptor modulator (SERM) developed by the Central Drug Research Institute (CDRI) in India.[1][2] It is clinically used as a once-a-week oral contraceptive and is also investigated for the treatment of dysfunctional uterine bleeding, mastalgia, and fibroadenoma.[1][3] A thorough understanding of its in vivo pharmacokinetics and metabolism is crucial for its continued development and clinical application. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Pharmacokinetics
This compound is well-absorbed orally, with its pharmacokinetic profile being dose-dependent.[4] The concentration-time profile in humans is best described by a two-compartment open model with bi-exponential disposition.[4]
Absorption
Following oral administration, this compound reaches peak plasma concentrations (Cmax) within 4 to 8 hours in both rats and humans.[3][5] Studies in healthy female subjects have shown that the Cmax and the area under the curve (AUC) are dose-dependent, indicating first-order absorption.[4] Repeated dosing does not appear to alter the Cmax or Tmax, suggesting no accumulation of the drug in the body with continued use.[3]
Distribution
This compound exhibits extensive tissue distribution. In female rats, tissue-to-plasma concentration ratios were found to be significantly high, with the lung showing a ratio greater than 200, and the spleen, liver, and adipose tissue having ratios over 100.[5] The uterus also showed a notable accumulation with a ratio exceeding 40.[5] The volume of distribution in healthy female subjects was determined to be 1420 ± 478 L, further indicating significant distribution into tissues.[4]
Metabolism
The primary metabolic pathway for this compound is demethylation in the liver to its active metabolite, 7-desmethyl this compound (DMC).[3][5] This metabolite is also pharmacologically active and contributes to the overall effect of the drug.[3] High tissue-to-plasma concentration ratios of DMC, even greater than the parent drug, suggest a high affinity of the metabolite for tissues.[5]
Excretion
Elimination of this compound and its metabolites occurs primarily through feces.[2] In rats, approximately 26% of the administered dose is excreted unchanged in the feces, indicating extensive metabolism.[6] The terminal elimination half-life of this compound in human females is approximately 165 ± 49 hours, highlighting its long residence time in the body.[4][7] The mean residence time of this compound and its metabolite DMC is highest in the liver and uterus in rats.[5]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, 7-desmethyl this compound (DMC), from various in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Female Rats after a Single Oral Dose
| Parameter | This compound | 7-desmethyl this compound (DMC) | Reference |
| Dose | 12.5 mg/kg | - | [5] |
| Peak Tissue Level (Tmax) | 8 - 12 hours | 8 - 24 hours | [5] |
| Plasma Half-life (t½) | 24.1 hours | 36.6 hours | [5] |
| Mean Residence Time (Plasma) | 37.7 hours | 48.2 hours | [5] |
| Mean Residence Time (Liver) | 78.4 hours | 133.7 hours | [5] |
| Mean Residence Time (Uterus) | 72.7 hours | 122 hours | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Female Subjects after a Single Oral Dose
| Parameter | 30 mg Dose | 60 mg Dose | Reference |
| Cmax | 55.53 ± 15.45 µg/L | Approx. double the 30mg dose Cmax | [3][4] |
| Tmax | 5.18 ± 1.78 hours | 4 - 8 hours | [3][4] |
| Terminal Elimination Half-life (t½) | 165 ± 49 hours | Not significantly different from 30mg dose | [4] |
| Clearance (CL) | 6.17 ± 1.67 L/h | Not significantly different from 30mg dose | [4] |
| Volume of Distribution (Vd) | 1420 ± 478 L | Not significantly different from 30mg dose | [4] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the tissue distribution and pharmacokinetics of this compound and its 7-desmethyl metabolite (DMC) in female rats.[5]
Animal Model: Young female Sprague-Dawley rats.[8]
Dosing: A single oral dose of 12.5 mg/kg this compound.[5]
Sample Collection: Plasma, liver, lung, spleen, uterus, and adipose tissue were collected at various time intervals up to 14 days post-dosing.[5]
Sample Analysis:
-
Homogenization: Tissue samples were homogenized.
-
Extraction: this compound and DMC were extracted from plasma and tissue homogenates.
-
Quantification: A reversed-phase high-performance liquid chromatography (HPLC) method with fluorescence detection was used for the simultaneous determination of this compound and DMC.[5] The assay was validated for accuracy, precision, and inter- and intra-assay variability.[5] The limit of quantitation was 2 ng/mL in plasma and 10 ng/g in tissues for this compound, and 5 ng/mL in plasma and 20 ng/g in tissues for DMC.[5]
Clinical Pharmacokinetic Study in Humans
Objective: To assess the pharmacokinetics of this compound in healthy female subjects.[4]
Study Population: Healthy female volunteers.[4]
Dosing: A single oral dose of 30 mg this compound.[4]
Sample Collection: Serum samples were collected at various time points after drug administration.[4]
Sample Analysis:
-
Extraction: this compound was extracted from serum samples.
-
Quantification: A validated high-performance liquid chromatography (HPLC) method was used to determine the concentration of this compound in the serum samples.[8]
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its active metabolite.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for in vivo pharmacokinetic studies of this compound.
References
- 1. Clinical pharmacokinetics and interaction of this compound--a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. Pharmacokinetics of this compound in healthy female subjects after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue distribution and pharmacokinetics of this compound. A new nonsteroidal postcoital contraceptive agent and its 7-desmethyl metabolite in female rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of concurrently coadministered drugs on the pharmacokinetic/pharmacodynamic profile of this compound, a nonsteroidal oral contraceptive, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Centchroman's Affinity for Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centchroman, also known as Ormeloxifene, is a non-steroidal Selective Estrogen Receptor Modulator (SERM) with a complex pharmacological profile, exhibiting both estrogenic and anti-estrogenic activities in a tissue-specific manner. This dual activity has led to its clinical use as a contraceptive and its investigation for other hormone-related conditions. Understanding the binding affinity of this compound and its enantiomers to the estrogen receptor (ER) subtypes, ERα and ERβ, is fundamental to elucidating its mechanism of action and guiding further drug development. This technical guide provides a comprehensive overview of the binding characteristics of this compound to estrogen receptors, detailing quantitative binding data, experimental methodologies, and the associated signaling pathways.
Quantitative Binding Affinity of this compound to Estrogen Receptors
The binding affinity of this compound and its active enantiomer, Levormeloxifene, to estrogen receptors has been quantified using various in vitro assays. The following tables summarize the key binding parameters, including the inhibition constant (Ki), half-maximal inhibitory concentration (IC50), and relative binding affinity (RBA), providing a comparative view of its interaction with ERα and ERβ.
| Compound | Receptor Subtype | Ki (nM) | IC50 (µM) | Relative Binding Affinity (RBA) (%) | Species/System |
| Ormeloxifene (this compound) | ERα | 250[1] | 20 (in Ishikawa cells)[2] | 8.8[1] | Human recombinant[1] / Human endometrial cancer cells[2] |
| ERβ | 750[1] | 3[1] | Human recombinant[1] | ||
| ER (unspecified) | 5.42 ± 1.45 | Rat uterine cytosol[3] | |||
| Levormeloxifene (l-enantiomer) | ERα | 1.55 | Not Specified | ||
| ERβ | 1.88 | Not Specified |
Note: The d- and l-enantiomers of this compound have been reported to display a 7-fold difference in receptor affinity.[4]
Experimental Protocols
The determination of this compound's binding affinity to estrogen receptors relies on established biochemical assays. The following is a generalized protocol for a competitive radioligand binding assay, a common method used in these studies.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.
Materials:
-
Purified recombinant human ERα or ERβ, or tissue cytosol preparation (e.g., from rat uterus)
-
Radiolabeled ligand: [³H]-estradiol
-
Test compound: this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)
-
Scintillation cocktail
-
Scintillation counter
Workflow for Competitive Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Procedure:
-
Preparation of Receptor: If using tissue, prepare cytosol from rat uteri by homogenization in buffer followed by ultracentrifugation to pellet cellular debris. If using recombinant receptors, dilute to the desired concentration in assay buffer.
-
Assay Setup: In a series of tubes, add a fixed amount of the receptor preparation and a fixed concentration of [³H]-estradiol.
-
Competitive Binding: Add increasing concentrations of unlabeled this compound to the tubes. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled estradiol (B170435) (non-specific binding).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways Modulated by this compound
This compound's interaction with estrogen receptors initiates a cascade of downstream signaling events that vary depending on the target tissue. Its SERM properties arise from its ability to induce different receptor conformations, leading to the differential recruitment of co-activators and co-repressors to the ER complex.
Genomic and Non-Genomic Estrogen Receptor Signaling
Estrogen receptors mediate their effects through two primary pathways:
-
Genomic Pathway: This is the classical mechanism where the ER, upon ligand binding, translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
-
Non-Genomic Pathway: This involves rapid, non-transcriptional effects initiated by membrane-associated estrogen receptors (mERs). This pathway can activate various kinase cascades, such as the PI3K/AKT and MAPK pathways.
This compound's Influence on Signaling Pathways
Caption: this compound's interaction with ERs and downstream effects.
This compound has been shown to modulate these pathways in a tissue-specific manner:
-
Uterus: In the uterus, this compound acts as an anti-estrogen, inhibiting the proliferation of the endometrium. It has been shown to induce the expression of the progesterone receptor (PR) mRNA, although to a lesser extent than estradiol.[1]
-
Breast: In breast tissue, this compound exhibits anti-estrogenic properties.
-
Bone: In bone, it displays estrogenic effects, which is a desirable characteristic for a SERM in postmenopausal women.
-
Cancer Cells: In endometrial cancer cells, this compound has been found to induce cell cycle arrest in the G0/G1 phase through pathways mediated by cyclin D1 and cyclin E.[2] In head and neck squamous cell carcinoma, it has been shown to modulate the PI3K/AKT pathway in an ER-independent manner.
Conclusion
This compound demonstrates a clear binding affinity for both estrogen receptor subtypes, with a preference for ERα. Its classification as a SERM is supported by its differential activity across various tissues, which is a consequence of its unique interaction with the estrogen receptors and the subsequent modulation of downstream genomic and non-genomic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working with this multifaceted molecule. Further investigation into the precise conformational changes induced by this compound upon binding to ERα and ERβ will be crucial for the rational design of next-generation SERMs with improved tissue selectivity and therapeutic profiles.
References
- 1. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies in antifertility agents. 50. Stereoselective binding of d- and l-centchromans to estrogen receptors and their antifertility activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Duality of Centchroman: A Tissue-Specific Estrogenic and Anti-Estrogenic Modulator
For Immediate Release
This technical guide provides an in-depth analysis of Centchroman (Ormeloxifene), a non-steroidal Selective Estrogen Receptor Modulator (SERM). It is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its tissue-specific estrogenic and anti-estrogenic activities. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways influenced by this compound.
Introduction
This compound, a compound synthesized at the Central Drug Research Institute (CDRI) in Lucknow, India, stands as a unique non-steroidal oral contraceptive and therapeutic agent.[1][2] Its clinical significance stems from its classification as a SERM, exhibiting a remarkable duality in its interaction with estrogen receptors (ERs).[3] Depending on the target tissue, this compound can act as either an estrogen antagonist or an agonist. This tissue-specific modulation allows for a favorable therapeutic window, minimizing the side effects associated with conventional hormonal therapies.[3] This guide will explore the molecular mechanisms, quantitative effects, and experimental evaluation of this compound's distinct actions in various tissues.
Mechanism of Action: A Tale of Two Tissues
This compound's pharmacological activity is centered on its differential binding and subsequent modulation of estrogen receptors alpha (ERα) and beta (ERβ).[4] The conformational change induced in the ER upon ligand binding dictates the recruitment of co-activators or co-repressors, leading to either agonistic or antagonistic effects on gene expression.
Anti-Estrogenic Effects (Uterus and Breast):
In tissues such as the endometrium and breast, this compound acts as a potent estrogen antagonist.[3] By competitively binding to ERs, it blocks the proliferative signals of endogenous estrogens.[5] This anti-proliferative effect is central to its contraceptive action, where it prevents the thickening of the uterine lining required for blastocyst implantation.[3] In breast cancer cells, this antagonism leads to cell cycle arrest and apoptosis.[6]
Estrogenic Effects (Bone and Cardiovascular System):
Conversely, in bone and the cardiovascular system, this compound exhibits estrogenic properties.[7] In bone tissue, it mimics the bone-sparing effects of estrogen by inhibiting osteoclastic bone resorption.[8] This is crucial for maintaining bone mineral density and preventing osteoporosis.[7] Its estrogen-agonist activity also contributes to a favorable lipid profile, suggesting potential cardioprotective benefits.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the tissue-specific effects of this compound.
Table 1: Estrogen Receptor Binding Affinity
| Parameter | Value | Species/Cell Line | Reference |
| Relative Binding Affinity (RBA) for uterine cytosol ER | 5.42 ± 1.45% | Rat | [9] |
| Affinity for ERα | 8.8% | Human | [4] |
| Affinity for ERβ | 3% | Human | [4] |
Table 2: In Vitro Anti-Estrogenic and Anti-Cancer Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (Anti-proliferative) | MCF-7 (ER+) | 10 µM | [10] |
| IC50 (Anti-proliferative) | MDA-MB-231 (ER-) | 20 µM | [10] |
| Inhibition of Osteoclastic Bone Resorption | In vitro bone slice assay | Up to 70% at 1 µM | [8] |
| IC50 (Osteoclast Inhibition) | In vitro bone slice assay | 0.1 µM | [8] |
Signaling Pathways
The dual nature of this compound's activity is a direct consequence of its influence on distinct downstream signaling cascades in different cell types.
Anti-Estrogenic Signaling in Endometrial and Breast Cancer Cells:
In endometrial and breast cancer cells, this compound triggers the intrinsic pathway of apoptosis. This is initiated by an increase in reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential. This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, culminating in programmed cell death.[10][11] Furthermore, this compound has been shown to suppress the pro-survival PI3K/Akt/NF-κB signaling pathway.[10][12] In endometrial cancer cells, it also induces G0/G1 phase cell cycle arrest by modulating the expression of cyclin D1 and cyclin E.[4][11]
Estrogenic Signaling in Bone Tissue:
In bone, the estrogenic effects of compounds like this compound are mediated through the regulation of osteoblast and osteoclast activity. Estrogenic signaling can enhance bone formation by potentiating the Wnt/β-catenin pathway in osteoblast progenitor cells.[13] It also suppresses bone resorption by modulating the RANKL/OPG signaling axis, which governs osteoclast differentiation and activation.[14] this compound contributes to this bone-protective effect by directly inhibiting the resorptive activity of osteoclasts.[8]
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the tissue-specific effects of this compound.
5.1. Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of this compound to estrogen receptors.
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer solution. The homogenate is then centrifuged to separate the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Assay: A constant amount of radiolabeled estradiol (B170435) ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Quantification: The receptor-bound and free radioligand are separated using methods like hydroxylapatite adsorption. The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) compared to estradiol.
5.2. In Vitro Cell Proliferation Assay (MCF-7 Cells)
This assay evaluates the anti-proliferative effect of this compound on estrogen-receptor-positive breast cancer cells.
-
Cell Culture: MCF-7 cells are cultured in a suitable medium supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.
-
Quantification: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
5.3. Uterotrophic Assay in Ovariectomized Rats
This in vivo assay assesses the estrogenic and anti-estrogenic activity of this compound on the uterus.
-
Animal Model: Immature or adult female rats are ovariectomized to remove the endogenous source of estrogen.
-
Treatment: After a recovery period, the rats are treated with this compound alone (to assess estrogenic activity) or in combination with estradiol (to assess anti-estrogenic activity) for a defined period.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).
-
Data Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. The inhibition of estradiol-induced uterine weight gain demonstrates anti-estrogenic activity.
5.4. Assessment of Bone Mineral Density in Ovariectomized Rats
This assay evaluates the estrogenic (bone-sparing) effect of this compound.
-
Animal Model: Adult female rats are ovariectomized to induce bone loss, mimicking postmenopausal osteoporosis.
-
Treatment: Following ovariectomy, rats are treated with this compound over a prolonged period.
-
Bone Mineral Density (BMD) Measurement: BMD of specific sites (e.g., femur, lumbar spine) is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Data Analysis: The prevention of ovariectomy-induced bone loss in the this compound-treated group compared to the untreated ovariectomized group indicates a protective, estrogenic effect on bone.
Conclusion
This compound's multifaceted nature as a SERM, with its potent anti-estrogenic effects in the uterus and breast and beneficial estrogenic actions in bone and the cardiovascular system, underscores its significant therapeutic potential. The data and methodologies presented in this guide provide a robust framework for further research and development of this and other next-generation SERMs. A deeper understanding of the intricate signaling pathways modulated by this compound will be pivotal in expanding its clinical applications and optimizing its therapeutic benefits.
References
- 1. This compound: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Nature of estrogenic and anti-estrogenic actions of this compound on rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. The bone-specific estrogen this compound inhibits osteoclastic bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrastructural effects of the nonsteroidal contraceptive this compound on rat uterine luminal epithelium in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genistein potentiates this compound induced antineoplasticity in breast cancer via PI3K/Akt deactivation and ROS dependent induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Estrogen receptor-α signaling in osteoblast progenitors stimulates cortical bone accrual - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Architectural Nuances of a Selective Estrogen Receptor Modulator: An In-depth Technical Guide to Centchroman's Structure-Activity Relationship
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular structure and biological activity of Centchroman (also known as Ormeloxifene), a non-steroidal selective estrogen receptor modulator (SERM). Developed for researchers, scientists, and professionals in drug development, this document delves into the quantitative biophysical interactions, detailed experimental methodologies, and the intricate signaling pathways governed by this unique compound.
Molecular Profile and Physicochemical Properties
This compound, with the chemical name 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)phenyl]-7-methoxychroman hydrochloride, is a complex synthetic molecule. Its structure is characterized by a rigid chroman backbone with specific substitutions that are critical for its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₅NO₃·HCl | [1] |
| Molecular Weight | 493.5 g/mol | [1] |
| Stereochemistry | Racemic mixture (dl-isomer) | [2] |
| Half-life | Approximately 168 hours | [3] |
Quantitative Analysis of Receptor Binding and Cellular Activity
This compound's primary mechanism of action is through its interaction with estrogen receptors (ERs), where it exhibits a tissue-specific profile of estrogen agonism and antagonism. This selective activity is the hallmark of SERMs.
Estrogen Receptor Binding Affinity
This compound demonstrates a preferential binding to estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ). The binding affinity is stereoselective, with the levo-isomer showing a significantly higher affinity than the dextro-isomer.[2]
| Parameter | ERα | ERβ | Reference |
| Inhibitory Constant (Ki) | 250 nM | 750 nM | [4] |
| Relative Binding Affinity (RBA) vs. Estradiol-17β | 8.8% | 3% | [4] |
In Vitro Cellular Potency
In cellular assays, this compound demonstrates potent anti-proliferative effects in estrogen-responsive cancer cell lines.
| Cell Line | Assay | IC₅₀ | Reference |
| Ishikawa (Human Endometrial Cancer) | Cell Viability | 20 µM (48h treatment) | [5] |
| MCF-7 (Human Breast Cancer) | Cell Proliferation | Similar to Tamoxifen | [6] |
Structure-Activity Relationship (SAR)
The biological activity of this compound is intricately linked to its three-dimensional structure. SAR studies have elucidated the importance of various functional groups and the overall conformation of the molecule.
The key structural features determining the activity of 3,4-diphenylchroman analogs like this compound are:
-
The 3,4-trans configuration: This stereochemistry is crucial for its anti-estrogenic and anti-implantation activities.[7]
-
The basic ether side chain at the 4-phenyl group: The pyrrolidinoethoxy side chain is essential for high-affinity binding to the estrogen receptor and potent anti-estrogenic effects.[7][8]
-
The methoxy (B1213986) group at the 7-position: This substitution enhances the anti-estrogenic activity.[7]
-
The gem-dimethyl group at the 2-position: These groups contribute to the conformational stability of the molecule.[7]
-
Stereoselectivity: The l-enantiomer (B50610) of this compound exhibits a seven-fold higher binding affinity for the estrogen receptor and correspondingly greater anti-implantation activity compared to the d-enantiomer.[2]
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects through the modulation of complex signaling networks downstream of the estrogen receptor, as well as through ER-independent mechanisms.
Anti-Angiogenic Pathway
In breast cancer models, this compound has been shown to inhibit angiogenesis by targeting the HIF-1α/VEGFR2 signaling axis. This leads to a reduction in the phosphorylation of key downstream effectors, AKT and ERK.[9]
Cell Cycle Regulation
This compound induces cell cycle arrest, in part, by modulating the expression of key regulatory proteins. In endometrial cancer cells, it causes G0/G1 phase arrest through pathways involving cyclin D1 and cyclin E.[5] Furthermore, it has been shown to downregulate the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation.
Detailed Experimental Protocols
Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.
I. Preparation of Rat Uterine Cytosol:
-
Uteri are collected from female rats ovariectomized 7-10 days prior to the experiment.[10]
-
The tissue is homogenized in an ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[10]
-
The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[10]
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.[10]
-
The final supernatant, containing the cytosolic estrogen receptors, is collected.[10]
II. Competitive Binding Assay:
-
A constant concentration of radiolabeled estradiol (B170435) ([³H]-E₂) (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol preparation.[10]
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the estrogen receptors.[10]
-
The reaction is incubated to equilibrium.
-
The bound and free radioligand are separated using a method such as hydroxylapatite (HAP) slurry.[10]
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The concentration of the test chemical that inhibits 50% of the maximum [³H]-E₂ binding (IC₅₀) is determined from a competitive binding curve.[10]
MCF-7 Cell Proliferation Assay
This assay is used to assess the effect of compounds on the proliferation of estrogen receptor-positive breast cancer cells.
I. Cell Culture and Seeding:
-
MCF-7 cells are maintained in an appropriate growth medium (e.g., DMEM with 10% FBS).[11]
-
For the assay, cells are switched to a phenol (B47542) red-free medium containing charcoal-stripped serum to remove endogenous estrogens.[12]
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 400 cells/well) and allowed to adapt for a few days.[12]
II. Treatment and Proliferation Measurement:
-
The cells are treated with varying concentrations of the test compound (this compound). Control wells receive vehicle only.[11]
-
The plates are incubated for a set period (e.g., 6 days).
-
Cell proliferation is measured using a suitable method, such as a luminescence-based assay that quantifies ATP as an indicator of viable cells, or by staining with a fluorescent dye that binds to DNA.[11]
-
The effect of the compound on cell proliferation is determined by comparing the signal from treated wells to control wells.
In Vivo Anti-Implantation Assay (Rat Model)
This assay evaluates the contraceptive efficacy of a compound by assessing its ability to prevent the implantation of embryos in the uterus.
I. Animal Mating and Dosing:
-
Adult female rats are mated with fertile males. The day spermatozoa are found in the vaginal smear is designated as day 1 of pregnancy.
-
The test compound (this compound) is administered orally at a specific dose (e.g., 1.25 mg/kg) on a designated day or days post-coitum (e.g., day 1).[13]
II. Assessment of Implantation:
-
On a later day of gestation (e.g., day 10), the rats are euthanized.
-
The uterine horns are examined for the presence of implantation sites.
-
The number of implantation sites in the treated group is compared to a vehicle-treated control group to determine the anti-implantation efficacy.[13] The duration of action can be assessed by varying the interval between drug administration and the expected time of implantation.[13]
This technical guide provides a foundational understanding of the molecular and cellular pharmacology of this compound. The presented data and methodologies offer a valuable resource for further research and development in the field of selective estrogen receptor modulators.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Studies in antifertility agents. 50. Stereoselective binding of d- and l-centchromans to estrogen receptors and their antifertility activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Potential of a Novel SERM Ormeloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifertility agents. 12. Structure-activity relationship of 3,4-diphenylchromenes and -chromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of antiestrogens. Studies on 2,3-diaryl-1-benzopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound regulates breast cancer angiogenesis via inhibition of HIF-1α/VEGFR2 signalling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Duration of anti-implantation action of the triphenylethylene anti-oestrogen this compound in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Evaluation of Centchroman's Biological Activity: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Centchroman (CC), also known as Ormeloxifene (B1196478), is a non-steroidal selective estrogen receptor modulator (SERM) originally developed as an oral contraceptive.[1][2][3] Accumulating in vitro evidence has highlighted its potential as a potent anti-cancer agent, demonstrating significant biological activity against a range of malignancies including breast, endometrial, and pancreatic cancer.[1] This technical guide provides a consolidated overview of the initial in vitro evaluations of this compound, focusing on its anti-proliferative, pro-apoptotic, and cell cycle-regulating activities. It includes detailed experimental protocols for key assays, summarizes quantitative data from pivotal studies, and visualizes the core signaling pathways and experimental workflows implicated in its mechanism of action.
Anti-Proliferative and Cytotoxic Effects
This compound exhibits significant cytotoxic effects on various cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. Studies have established specific IC50 values, demonstrating a dose-dependent inhibition of cell proliferation.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Citation |
| Ishikawa | Endometrial Cancer | 20 µM | 48 hours | [1][4][5] |
Experimental Protocol: Cell Viability Assessment (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[6][7]
-
Cell Seeding: Plate cancer cells (e.g., Ishikawa, MCF-7) in 96-well plates at a density of 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-40 µM) for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After incubation, gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell survival is calculated relative to the vehicle-treated control cells.
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis.[4][8] In vitro studies confirm that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis, characterized by phosphatidylserine (B164497) externalization, DNA fragmentation, and the activation of key effector caspases.[1][4][5]
Data Presentation: Apoptosis Induction by this compound
| Cell Line | Treatment | Effect | Key Finding | Citation |
| Ishikawa | 20 µM this compound + z-VAD-fmk (pan-caspase inhibitor) | Apoptotic cells reduced from 15% to 3% | Confirms the involvement of caspases in this compound-mediated apoptosis. | [5] |
Experimental Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 20 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1500 rpm for 5 minutes).
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Visualization: this compound-Induced Intrinsic Apoptosis Pathway
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Cell Cycle Regulation
This compound effectively halts the progression of the cell division cycle, primarily inducing an arrest in the G0/G1 phase.[4][5][9] This arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. The mechanism involves the modulation of key cell cycle regulatory proteins, including the downregulation of Cyclin D1 and Cyclin E and the upregulation of cyclin-dependent kinase inhibitors like p21.[4][5][9]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Culture and treat cells with this compound as described in the apoptosis protocol.
-
Harvesting: Harvest approximately 1x10⁶ cells by trypsinization and centrifugation.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells by adding the pellet drop-wise into 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration & Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization: Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for determining this compound's effect on the cell cycle.
Key Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of several critical intracellular signaling pathways that govern cell survival, proliferation, and angiogenesis.
-
PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the phosphorylation and activation of the PI3K/Akt signaling cascade.[10] Deactivation of this pathway is crucial as it plays a central role in promoting cell survival and proliferation in many cancers.
-
HIF-1α/VEGFR2 Angiogenesis Axis: this compound inhibits angiogenesis, the formation of new blood vessels that tumors require to grow.[6][7] It achieves this by inhibiting the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its downstream target, Vascular Endothelial Growth Factor (VEGF).[6][7] Furthermore, it suppresses the phosphorylation of VEGF Receptor 2 (VEGFR2), thereby attenuating downstream pro-angiogenic signals through Akt and ERK.[6][7]
Experimental Protocol: Western Blotting for Protein Expression Analysis
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control to ensure equal protein loading.
Visualization: Overview of Signaling Pathways Modulated by this compound
Caption: this compound inhibits key pro-tumorigenic signaling pathways.
Conclusion
The initial in vitro evaluation of this compound robustly demonstrates its multi-faceted anti-cancer activity. Through the induction of apoptosis via the intrinsic pathway, arrest of the cell cycle at the G0/G1 checkpoint, and inhibition of critical pro-survival and pro-angiogenic signaling pathways, this compound presents as a compelling candidate for further pre-clinical and clinical development. The experimental frameworks detailed herein provide a foundation for continued investigation into its therapeutic potential across a broader spectrum of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. This compound regulates breast cancer angiogenesis via inhibition of HIF-1α/VEGFR2 signalling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells [explorationpub.com]
- 9. This compound altered the expressions of tumor-related genes through active chromatin modifications in mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genistein potentiates this compound induced antineoplasticity in breast cancer via PI3K/Akt deactivation and ROS dependent induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Animal Models for Evaluating the Contraceptive Efficacy of Centchroman: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centchroman, also known as Ormeloxifene, is a non-steroidal selective estrogen receptor modulator (SERM) used as a once-a-week oral contraceptive.[1][2] It exerts its contraceptive effect primarily by preventing the implantation of the blastocyst in the endometrium.[3] Unlike hormonal contraceptives, this compound does not suppress ovulation or interfere with the hypothalamic-pituitary-ovarian axis.[3] Animal models are indispensable tools for the preclinical evaluation of the contraceptive efficacy, mechanism of action, and safety profile of this compound. This document provides detailed application notes and protocols for using various animal models to study the contraceptive effects of this compound.
Commonly Used Animal Models
Rodents are the most frequently utilized animal models for studying the contraceptive effects of this compound, with rats, mice, and hamsters being the primary species of choice. These models are selected for their relatively short gestation periods, well-characterized reproductive physiology, and ease of handling.
-
Rats (Sprague-Dawley, Wistar): Widely used for anti-implantation assays, estrogenic and anti-estrogenic activity studies, and pharmacokinetic profiling.[4][5][6]
-
Mice (Swiss albino): Employed in studies investigating prenatal development and potential antimutagenic effects.[7]
-
Hamsters: Utilized to demonstrate the anti-implantation effect of this compound.[8]
Key Experimental Protocols
Anti-Implantation Assay in Rats
This protocol is designed to assess the ability of this compound to prevent the implantation of fertilized ova in the uterus.
Materials:
-
Adult female rats (Sprague-Dawley or Wistar), 8-10 weeks old
-
Adult male rats of proven fertility
-
This compound (or test compound)
-
Vehicle for drug administration (e.g., gum acacia in distilled water)
-
Vaginal smear equipment (pipettes, microscope slides, microscope)
-
Surgical instruments for laparotomy
-
0.9% saline solution
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment with a 12:12 hour light-dark cycle and provide ad libitum access to food and water. Allow for an acclimatization period of at least one week.
-
Estrous Cycle Monitoring: Monitor the estrous cycle of female rats by daily vaginal smears. Select females in the proestrus stage for mating.
-
Mating: House the proestrus females with males of proven fertility in a 2:1 ratio. The following morning, examine the vaginal smears for the presence of sperm. The day sperm is detected is designated as Day 1 of pregnancy.
-
Drug Administration: Randomly divide the sperm-positive female rats into control and treatment groups.
-
Control Group: Administer the vehicle orally.
-
Treatment Group: Administer this compound at the desired dose(s) orally. A commonly used dose in rats is 1.25 mg/kg.[3] The timing of administration is critical and can be varied to determine the window of efficacy (e.g., Days 1-3, Days 4-5 post-coitus).
-
-
Assessment of Implantation: On Day 10 post-coitus, sacrifice the rats by cervical dislocation under anesthesia.[4]
-
Uterine Examination: Perform a laparotomy and carefully dissect out both uterine horns.
-
Visualization of Implantation Sites: Gently press the uterine horns against a white background to visualize the implantation sites, which appear as distinct swellings. The number of implantation sites in each horn should be recorded. Some studies may use specific staining techniques to enhance visualization, although this is often not necessary.
-
Data Analysis: Calculate the percentage of anti-implantation activity using the following formula:
-
% Anti-implantation Activity = [ (Number of implantations in control group - Number of implantations in treated group) / Number of implantations in control group ] x 100
-
Expected Results:
This compound is expected to show a dose-dependent anti-implantation effect. At an effective dose, the number of implantation sites in the treated group will be significantly lower than in the control group.
Estrogenic and Anti-Estrogenic Activity Assay in Ovariectomized Rats
This assay determines the estrogenic (agonist) and anti-estrogenic (antagonist) properties of this compound on the uterus.
Materials:
-
Immature or adult female rats
-
This compound
-
Estradiol Benzoate (EB) or Ethinyl Estradiol (EE) as a standard estrogen
-
Vehicle for drug administration
-
Surgical instruments for ovariectomy
-
Analytical balance
Procedure:
-
Ovariectomy: Perform bilateral ovariectomy on the rats under anesthesia. Allow a recovery period of at least two weeks to ensure the depletion of endogenous estrogens.
-
Grouping and Treatment:
-
For Estrogenic Activity:
-
Group 1 (Control): Administer vehicle.
-
Group 2 (Standard): Administer a standard estrogen (e.g., Estradiol Benzoate).
-
Group 3 (Test): Administer this compound at various doses.
-
-
For Anti-Estrogenic Activity:
-
Group 1 (Control): Administer vehicle.
-
Group 2 (Standard): Administer a standard estrogen.
-
Group 3 (Test): Administer this compound at various doses concurrently with the standard estrogen.[9]
-
-
-
Drug Administration: Administer the respective treatments orally or subcutaneously for a specified period, typically 3-7 days.
-
Tissue Collection: 24 hours after the last dose, sacrifice the animals. Carefully dissect the uterus, free it from adhering fat and connective tissue, and blot it dry.
-
Uterine Weight Measurement: Record the wet weight of the uterus immediately.
-
Histological Examination (Optional): Fix the uterine tissue in 10% formalin for histological processing. Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) to evaluate changes in the luminal epithelium, stroma, and glandular structures.[1]
-
Data Analysis: Compare the mean uterine weights of the different groups. An increase in uterine weight in the this compound-treated group (compared to the vehicle control) indicates estrogenic activity. A decrease in the uterine weight of the group receiving both this compound and the standard estrogen (compared to the standard estrogen alone) indicates anti-estrogenic activity.
Expected Results:
This compound is known to have weak estrogenic and potent anti-estrogenic effects on the uterus.[9] Therefore, a slight increase in uterine weight might be observed when administered alone, while a significant inhibition of the estrogen-induced uterine weight gain is expected in the anti-estrogenic assay.
Data Presentation
Table 1: Summary of Anti-Implantation Efficacy of this compound in Rats
| Animal Model | Dose (mg/kg) | Route of Administration | Timing of Administration (Post-coitus) | Anti-implantation Efficacy (%) | Reference |
| Adult Rat | 1.25 | Oral | Single dose | ~100 | [3] |
| Adult Rat | 1.5 | Oral | Not specified | 100 (in the absence of interacting drugs) | [4] |
Table 2: Estrogenic and Anti-Estrogenic Effects of this compound on Rat Uterus
| Animal Model | Treatment | Dose | Endpoint | Observation | Reference |
| Ovariectomized Rat | This compound | Not specified | Uterine Histology | Stimulated luminal epithelial cell height and glandular proliferation | [1] |
| Ovariectomized Rat | This compound | Not specified | Uterine Weight | Weak estrogenic action | [9] |
| Ovariectomized Rat | This compound + Estradiol Benzoate | Not specified | Uterine Weight | Strong anti-estrogenic action | [9] |
Visualizations
Caption: Experimental workflow for the anti-implantation assay.
Caption: Simplified signaling pathway of this compound's anti-estrogenic action.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's contraceptive effects. The rat anti-implantation assay is a reliable method for assessing efficacy, while the ovariectomized rat model is crucial for elucidating its estrogenic and anti-estrogenic properties. Consistent and detailed experimental procedures are paramount for obtaining reproducible and translatable results in the development of novel contraceptive agents.
References
- 1. Phenotypical response in different cell types of rat uterus to this compound. A qualitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Duration of anti-implantation action of the triphenylethylene anti-oestrogen this compound in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of concurrently coadministered drugs on the pharmacokinetic/pharmacodynamic profile of this compound, a nonsteroidal oral contraceptive, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of interaction potential of certain concurrently administered drugs with pharmacological and pharmacokinetic profile of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the ovariectomized rat model for the evaluation of estrogen effects on plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nature of estrogenic and anti-estrogenic actions of this compound on rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Centchroman Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Centchroman (also known as Ormeloxifene) in rodent models, primarily rats and mice. The information is intended to aid in the design and execution of preclinical studies investigating the efficacy and mechanism of action of this selective estrogen receptor modulator (SERM).
Data Presentation
The following tables summarize quantitative data from various studies on this compound administration in rodents.
Table 1: this compound Dosage and Administration in Rodent Models for Contraceptive Studies
| Rodent Model | Dosage | Administration Route | Frequency | Duration | Reported Efficacy/Outcome |
| Sperm-positive female Sprague-Dawley rats | 1.5 mg/kg | Oral | Single dose | Post-coitus | 100% success rate in preventing implantation (in the absence of interacting drugs)[1] |
| Adult female rats | 1.25 mg/kg | Oral | Single dose | Post-coitus | Slight acceleration in embryo transport through the oviducts[2] |
Table 2: this compound Dosage and Administration in Rodent Models for Other Studies
| Rodent Model | Study Type | Dosage | Administration Route | Frequency | Duration | Reported Outcome |
| Female Sprague-Dawley rats | Pharmacokinetic interaction study | 1.5 mg/kg | Oral | Single dose with co-administered metformin (B114582) | N/A | Increased rate but not extent of metformin absorption[3] |
| Female Swiss albino mice | Antimutagenicity study | 10, 20, and 40 mg/kg | Oral gavage | Daily | 7 days | Reduced mutagenic effects of known genotoxic compounds[4] |
| Mice | Immunology study | 5 mg/kg | Oral | Not specified | Not specified | Increased humoral immunity with no significant effect on cell-mediated immunity[5] |
| 4T1-syngeneic mouse model | Breast cancer metastasis study | Not specified | Not specified | Not specified | Not specified | Suppression of tumor growth and lung metastasis[6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rats
This protocol is adapted from a pharmacokinetic interaction study in Sprague-Dawley rats.[3]
Materials:
-
This compound hydrochloride (purity >99%)
-
Absolute ethanol (B145695)
-
Triple-distilled water
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number and weight of the animals. For a target dose of 1.5 mg/kg of this compound, the corresponding amount of this compound hydrochloride needs to be calculated (e.g., 4.046 mg of this compound.HCl is equivalent to 3.75 mg of this compound).[3]
-
Prepare a 25% (v/v) ethanol-water mixture by combining one part absolute ethanol with three parts triple-distilled water.
-
Dissolve the calculated amount of this compound hydrochloride in the 25% ethanol-water mixture to achieve the desired final concentration (e.g., 0.75 mg/mL of this compound).[3]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration of this compound in Rats
This is a general protocol for oral gavage in rats and should be performed by trained personnel.
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Restraint:
-
Gently but firmly restrain the rat to immobilize its head and straighten its neck and back. This can be done by holding the animal with one hand, using the thumb and forefinger to gently hold the head.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Attach the syringe containing the calculated dose of this compound solution to the gavage needle.
-
Gently open the rat's mouth and insert the gavage needle along the roof of the mouth, allowing the animal to swallow the tip.
-
Carefully advance the needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the solution.
-
Administer the full dose.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Mandatory Visualization
Signaling Pathway of this compound in Breast Cancer Cells
Caption: this compound's anti-metastatic action in breast cancer.[6]
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study in rats.[1]
References
- 1. Effect of concurrently coadministered drugs on the pharmacokinetic/pharmacodynamic profile of this compound, a nonsteroidal oral contraceptive, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on tubal transport and preimplantation embryonic development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound coadministration on the pharmacokinetics of metformin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of this compound on cellular and humoral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses breast cancer metastasis by reversing epithelial-mesenchymal transition via downregulation of HER2/ERK1/2/MMP-9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Centchroman in Plasma using High-Performance Liquid Chromatography
Introduction
Centchroman, also known as Ormeloxifene (B1196478), is a non-steroidal selective estrogen receptor modulator (SERM) used primarily as an oral contraceptive.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable determination of this compound in plasma samples. The described method is simple, sensitive, and robust, making it suitable for routine analysis in a research or clinical laboratory setting. While HPLC with UV detection is a viable option, this note also references a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for lower detection limits.[1]
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from endogenous plasma components. The separation is achieved on a C18 stationary phase with a suitable mobile phase. Quantification is performed by monitoring the UV absorbance at a specific wavelength. For higher sensitivity and selectivity, an LC-MS/MS method is also described where the analyte is quantified based on its specific mass-to-charge ratio.[1] The method's validation is performed in accordance with ICH guidelines, ensuring its accuracy, precision, and reliability.[2]
Materials and Reagents
-
This compound (Ormeloxifene) reference standard
-
Internal Standard (IS) (e.g., Diazepam, a deuterated analog of this compound, or another suitable compound)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Ammonium acetate
-
Formic acid
-
Orthophosphoric acid
-
Water (HPLC grade or equivalent)
-
Human plasma (drug-free)
-
Extraction solvents: Diethyl ether, Dichloromethane, Tertiary butyl methyl ether[3][4]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Solvent delivery pump
-
Autosampler
-
Column oven
-
UV-Vis Detector or a Tandem Mass Spectrometer
-
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Glassware
Experimental Protocols
Standard and Sample Preparation
5.1.1. Preparation of Standard Stock Solutions
A standard stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent like methanol to achieve a concentration of 1 mg/mL.[5] Working standard solutions are then prepared by serially diluting the stock solution with the mobile phase or an appropriate solvent.
5.1.2. Preparation of Calibration Curve and Quality Control (QC) Samples
Calibration standards are prepared by spiking known concentrations of this compound working solutions into drug-free human plasma.[6] A typical calibration curve range for an LC-MS/MS method is 0.78-100 ng/mL.[1] For an HPLC-UV method, the range might be higher, for instance, 20-1000 ng/mL.[4] Quality control samples at low, medium, and high concentrations are prepared in the same manner.
5.1.3. Plasma Sample Preparation (Liquid-Liquid Extraction)
Liquid-liquid extraction is a common technique for extracting this compound from plasma.[3][7][8]
-
To 200 µL of plasma sample in a centrifuge tube, add the internal standard.
-
Add 200 µL of 0.1 M sodium carbonate (Na2CO3).[4]
-
Add 5 mL of an extraction solvent mixture, such as diethyl ether:dichloromethane (60:40 v/v).[4]
-
Vortex the mixture for 1 minute and then centrifuge at 2000 g for 5 minutes.[6]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
An alternative sample preparation involves protein precipitation with a solvent like methanol.[9]
Chromatographic Conditions
The following are representative chromatographic conditions. Method optimization may be required.
HPLC-UV Method (Based on available literature) [2][4]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile: 0.3 M Ammonium Acetate (pH 6.8) (1:1 v/v)[4] OR Methanol:Acetonitrile (70:30 v/v)[2] |
| Flow Rate | 0.75 - 1.0 mL/min[2][4] |
| Injection Volume | 20 - 100 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C)[10] |
| Detection Wavelength | 274 nm[2] or 240 nm[4] |
| Internal Standard | Diazepam[4] |
| Retention Time | This compound: ~2.5 min[2] |
LC-MS/MS Method (For higher sensitivity) [1]
| Parameter | Condition |
| Column | Discovery HS C-18 column (5µm, 50×4.6mm)[1] |
| Mobile Phase | Acetonitrile: 0.01M Aqueous Ammonium Acetate (85:15, %v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Multiple Reaction Monitoring (MRM) |
Data Presentation
The quantitative performance of the method is summarized in the tables below. The data is compiled from published literature on this compound (Ormeloxifene) analysis.
Table 1: Method Validation Parameters for LC-MS/MS [1]
| Parameter | Ormeloxifene (this compound) | 7-desmethyl ormeloxifene (Metabolite) |
| Linearity Range (ng/mL) | 0.78 - 100 | 0.78 - 100 |
| Correlation Coefficient (r) | ≥ 0.99 | ≥ 0.99 |
| Precision (%RSD) | 1.3 - 13.4 | 3.1 - 15.0 |
| Accuracy (%Bias) | -13.8 to 12.5 | -10.6 to 6.8 |
| Recovery (%) | > 79.1 | > 72.9 |
Table 2: Method Validation Parameters for HPLC-UV [2][4]
| Parameter | Value |
| Linearity Range (ng/mL) | 20 - 1000[4] |
| Limit of Detection (LOD) (ng/mL) | 10[4] |
| Limit of Quantification (LOQ) (ng/mL) | 20[4] |
| Precision (%RSD) | < 2% (for system precision)[2] |
| Accuracy (% Recovery) | 99.73 - 100.84%[5] |
Visualization
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted in the following diagram.
References
- 1. Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC method for sildenafil citrate analysis in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jopcr.com [jopcr.com]
- 6. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method development and validation of memantine in human plasma by high performance liquid chromatography with tandem mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversed‐Phase Analytical Method for Enantioselective Analysis of Ormeloxifene Hydrochloride: Application to Bulk Drug and Quality Control Analysis (2024) | Sachin Nashik Sanap [scispace.com]
Centchroman: A Promising Agent for Inducing Cell Cycle Arrest in Cancer Cells
Application Notes and Protocols for Researchers and Drug Development Professionals
Abstract
Centchroman, a selective estrogen receptor modulator (SERM), has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the induction of cell cycle arrest, predominantly in the G0/G1 phase, across a variety of cancer cell lines. This document provides a comprehensive overview of the effects of this compound on cell cycle regulation, detailed experimental protocols for assessing its activity, and a summary of quantitative data to support its application in cancer research and drug development.
Introduction
The uncontrolled proliferation of cancer cells is a hallmark of malignancy, often driven by dysregulation of the cell cycle. The cell cycle is a tightly controlled process involving a series of events that lead to cell division. Key players in this process include cyclins and cyclin-dependent kinases (CDKs), which form complexes to drive the cell through different phases (G1, S, G2, and M). The G1 phase is a critical checkpoint where the cell commits to another round of division. This compound has emerged as a promising therapeutic agent that targets this crucial checkpoint, leading to the arrest of cancer cell proliferation.
Mechanism of Action: G0/G1 Phase Arrest
This compound primarily induces cell cycle arrest at the G0/G1 phase in cancer cells.[1][2] This effect is achieved through the modulation of key regulatory proteins, most notably the downregulation of G1-phase-associated cyclins and CDKs.
Signaling Pathway of this compound-Induced G0/G1 Arrest
Caption: this compound induces G0/G1 cell cycle arrest by downregulating Cyclin D1, CDK4/6, and Cyclin E, and upregulating p21 and p27, leading to hypophosphorylation of Rb and sequestration of E2F.
Studies have shown that this compound treatment leads to a significant decrease in the protein expression of key G1 phase regulators, including Cyclin D1, Cyclin D2, Cyclin E1, CDK2, CDK4, and CDK6 in breast cancer cells. This downregulation prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F, thereby preventing the expression of genes required for S-phase entry and effectively halting the cell cycle in the G0/G1 phase.
Furthermore, this compound has been observed to enhance the expression of CDK inhibitors such as p21Waf1/Cip1 and p27Kip1 in breast cancer cells.[1] These proteins act as brakes on the cell cycle by directly binding to and inhibiting the activity of Cyclin-CDK complexes, further contributing to the G0/G1 arrest.[1] The induction of p21 appears to occur in both a p53-dependent and independent manner, making this compound effective in a broader range of cancer types with varying p53 status.[1]
Quantitative Data on this compound-Induced Cell Cycle Arrest
The efficacy of this compound in inducing G0/G1 arrest has been quantified in several cancer cell lines. The following tables summarize the key findings.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| Ishikawa | Endometrial Cancer | 20 | 48 | [2] |
| MCF-7 | Breast Cancer (ER+) | 10 | 48 | [3] |
| MDA-MB-231 | Breast Cancer (ER-) | 20 | 48 | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells (48h treatment)
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MDA-MB-231 | Control | 63.4 ± 1.1 | - | - | |
| 5 µM this compound | 72.11 ± 0.97 | - | - | ||
| 10 µM this compound | 80.0 ± 0.25 | - | - | ||
| SK-BR-3 | Control | - | - | - | |
| 5 µM this compound | Increased | Decreased | - | ||
| 10 µM this compound | Increased | Decreased | - | ||
| ZR-75-1 | Control | - | - | - | |
| 5 µM this compound | Increased | Decreased | - | ||
| 10 µM this compound | Increased | Decreased | - |
Note: Specific percentages for S and G2/M phases for all cell lines and treatments were not consistently available in the reviewed literature.
Experimental Protocols
Experimental Workflow for Assessing this compound's Effect on Cell Cycle
Caption: A typical experimental workflow to investigate the effects of this compound on cancer cell cycle progression.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for the analysis of cell cycle distribution in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time periods (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for determining the expression levels of key cell cycle proteins in cancer cells following this compound treatment.
Materials:
-
Treated and untreated cancer cell pellets (from a parallel experiment to Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-40 µg) and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound effectively induces G0/G1 cell cycle arrest in a variety of cancer cell lines, primarily by downregulating the expression of key G1-phase cyclins and CDKs and upregulating CDK inhibitors. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. Future studies should focus on elucidating the upstream signaling pathways activated by this compound and exploring its efficacy in combination with other anticancer agents.
References
Application Notes and Protocols for Developing Centchroman-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of various drug delivery systems for Centchroman (also known as Ormeloxifene). This document is intended to guide researchers in formulating and characterizing this compound-loaded nanoparticles, liposomes, and microspheres, facilitating further research and development in this area.
Introduction to this compound and Drug Delivery
This compound is a non-steroidal selective estrogen receptor modulator (SERM) developed at the Central Drug Research Institute in India.[1] It is primarily used as a once-a-week oral contraceptive but has also shown potential in the treatment of various hormone-related clinical disorders.[1] The development of advanced drug delivery systems for this compound aims to enhance its therapeutic efficacy, improve bioavailability, and enable targeted delivery, potentially expanding its clinical applications, including in cancer therapy.
Formulation Strategies for this compound
Several types of drug delivery systems can be employed to encapsulate this compound, each offering unique advantages. The choice of system will depend on the desired therapeutic outcome, route of administration, and release profile.
Polymeric Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved biodegradable polymer, is a suitable candidate for formulating this compound-loaded nanoparticles. These nanoparticles can provide targeted drug delivery and improve the bioavailability of the drug.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They are biocompatible and can be tailored for targeted delivery.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids. They combine the advantages of polymeric nanoparticles and liposomes, offering high stability and controlled release.
Microspheres
Biodegradable microspheres can be formulated using polymers like alginate, chitosan, albumin, and PLGA to achieve prolonged drug release.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on various this compound-based drug delivery systems. This data provides a comparative overview of the physicochemical characteristics and in vitro performance of different formulations.
Table 1: Physicochemical Characterization of this compound-Loaded PLGA Nanoparticles
| Formulation Code | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| F1 | PLGA | 144.5 ± 2.5 | - | -14.8 | 88.4 ± 0.17 | 16.98 ± 0.7 | [3] |
| F2 | PLGA | 188-224 | <0.3 | -70 to -43 | - | - | |
| F3 | PLGA | ~120 | - | ~-10 | - | - |
Table 2: In Vitro Drug Release of this compound from PLGA Formulations
| Formulation Code | Time (hours) | Cumulative Release (%) | Release Kinetics Model | Release Exponent (n) | Reference |
| PLGA Microspheres | 2 | 8.04 ± 0.98 | - | - | [1] |
| 4 | 12.36 ± 1.26 | [1] | |||
| 6 | 18.18 ± 1.28 | [1] | |||
| 12 | 24.62 ± 2.14 | [1] | |||
| 24 | 33.76 ± 2.31 | [1] | |||
| 48 | 45.92 ± 2.42 | [1] | |||
| 96 | 53.60 ± 3.22 | [1] | |||
| 168 | 56.64 ± 3.18 | [1] | |||
| 240 | 59.42 ± 3.54 | [1] | |||
| 336 | 68.56 ± 3.83 | [1] | |||
| PLGA Nanoparticles | 96 | 84.1 | Zero Order, Fickian | - | [3] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-loaded drug delivery systems.
Preparation of this compound-Loaded PLGA Nanoparticles
Method: Emulsion-Solvent Evaporation Technique
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Protocol:
-
Dissolve a specific amount of PLGA and this compound in DCM to form the organic phase.
-
Dissolve PVA in deionized water to prepare the aqueous phase.
-
Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water (o/w) emulsion.
-
Homogenize the emulsion using a high-speed homogenizer or sonicator to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any unentrapped drug and excess PVA.
-
Lyophilize the nanoparticles for long-term storage.
Preparation of this compound-Loaded Liposomes
Method: Thin-Film Hydration Method
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
Protocol:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Method: Hot Homogenization Method
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
Protocol:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse or dissolve the this compound in the molten lipid.
-
Heat the surfactant solution in deionized water to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at the same high temperature for several cycles.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Characterization of Drug Delivery Systems
4.4.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using Dynamic Light Scattering (DLS).
4.4.2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated drug from the nanoparticles/liposomes/microspheres by centrifugation or ultrafiltration.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Disrupt the nanoparticles/liposomes/microspheres using a suitable solvent to release the encapsulated drug.
-
Quantify the total amount of drug.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
4.4.3. In Vitro Drug Release Study: The dialysis bag method is commonly used to evaluate the in vitro release of this compound from the formulations.
-
Place a known amount of the this compound-loaded formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the amount of this compound released in the collected samples using a suitable analytical method.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, which are critical in cancer therapy.
Wnt/β-catenin Signaling Pathway: Ormeloxifene (this compound) has been reported to inhibit the Wnt/β-catenin signaling pathway.[4] This pathway is crucial for cell proliferation and its dysregulation is implicated in many cancers.
Caption: Wnt/β-catenin signaling pathway and points of inhibition by Ormeloxifene.
PI3K/Akt Signaling Pathway: Ormeloxifene has also been shown to modulate the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and points of inhibition by Ormeloxifene.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates a typical workflow for the development and characterization of this compound-loaded nanoparticles.
Caption: Experimental workflow for nanoparticle formulation and characterization.
References
Application Notes and Protocols: Analyzing Gene Expression in Endometrial Cells Treated with Centchroman
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centchroman, also known as Ormeloxifene, is a non-steroidal selective estrogen receptor modulator (SERM) with diverse applications, including contraception and potential as an anti-cancer agent.[1][2] Its mechanism of action in endometrial cells is of significant interest, particularly its ability to induce apoptosis and cell cycle arrest in endometrial cancer cells.[1] Understanding the molecular underpinnings of this compound's effects requires a thorough analysis of the gene expression changes it induces. These application notes provide detailed protocols for studying the impact of this compound on gene expression in endometrial cells, along with illustrative data on expected changes in key signaling pathways.
Data Presentation: Summary of Expected Gene Expression Changes
Table 1: Gene and Protein Expression Changes in Endometrial Cancer Cells in Response to this compound Treatment
| Gene/Protein | Function | Expected Expression Change |
| Cyclin D1 | Cell cycle progression (G1 phase) | Downregulation[1] |
| Cyclin E | Cell cycle progression (G1/S transition) | Downregulation[1] |
| p21Waf1/Cip1 | Cell cycle inhibitor | Upregulation[2] |
| p27Kip1 | Cell cycle inhibitor | Upregulation[2] |
| Bcl-2 | Anti-apoptotic protein | Downregulation |
| Bax | Pro-apoptotic protein | Upregulation |
| Caspase-3 | Executioner caspase in apoptosis | Activation[1] |
| Caspase-9 | Initiator caspase in intrinsic apoptosis | Activation[1] |
| PI3K | Cell survival and proliferation signaling | Downregulation |
| Akt (phosphorylated) | Cell survival and proliferation signaling | Downregulation |
Table 2: Illustrative Gene Expression Changes in Endometrial Cells Treated with a Selective Estrogen Receptor Modulator (SERM)
This table is based on data from studies on Tamoxifen and is intended to be illustrative of the types of gene expression changes that might be observed with this compound.
| Gene Symbol | Gene Name | Function | Expected Expression Change |
| Upregulated Genes | |||
| PGR | Progesterone Receptor | Hormone signaling | Upregulation |
| IGFBP3 | Insulin-like growth factor-binding protein 3 | Growth regulation | Upregulation |
| AREG | Amphiregulin | EGFR ligand, cell growth | Upregulation |
| TFF1 (pS2) | Trefoil factor 1 | Mucosal defense, cell migration | Upregulation |
| GREB1 | Growth regulation by estrogen in breast cancer 1 | Estrogen-regulated growth | Upregulation |
| Downregulated Genes | |||
| HOXA10 | Homeobox A10 | Uterine development and receptivity | Downregulation |
| LIF | Leukemia inhibitory factor | Embryo implantation | Downregulation |
| WNT4 | Wnt Family Member 4 | Cell fate, proliferation | Downregulation |
| SFRP1 | Secreted frizzled-related protein 1 | Wnt signaling inhibitor | Downregulation |
| CDH1 | Cadherin 1 (E-cadherin) | Cell adhesion | Downregulation |
Experimental Protocols
The following are detailed protocols for the analysis of gene expression in endometrial cells following treatment with this compound.
Cell Culture and this compound Treatment
This protocol is designed for the human endometrial adenocarcinoma cell line, Ishikawa, which is a common model for studying endometrial cell biology.
Materials:
-
Ishikawa cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Ormeloxifene)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture Ishikawa cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed Ishikawa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Once the cells reach the desired confluency, replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 20 µM, which has been shown to be the IC50 in Ishikawa cells after 48 hours).[1]
-
Include a vehicle control group treated with the same concentration of DMSO used for the this compound treatment.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
RNA Extraction
This protocol describes the extraction of total RNA from cultured endometrial cells using a TRIzol-based method.
Materials:
-
TRIzol reagent (or similar)
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
Aspirate the culture medium from the 6-well plates.
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol and incubating at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the RNA pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Determine RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for analyzing the expression of specific target genes.
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (forward and reverse)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
qPCR Cycling: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of a stable housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtcontrol.
-
Visualizations: Signaling Pathways and Workflows
This compound-Induced Apoptosis in Endometrial Cells
Caption: this compound induces apoptosis via the intrinsic pathway.
This compound's Effect on the G1/S Cell Cycle Checkpoint
Caption: this compound mediates cell cycle arrest at the G1/S checkpoint.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing endometrial cell gene expression.
References
Experimental Design for Long-Term Centchroman Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting long-term clinical studies to evaluate the efficacy and safety of Centchroman (Ormeloxifene), a non-steroidal, selective estrogen receptor modulator (SERM) used as a weekly oral contraceptive.
Introduction
This compound, also known as Ormeloxifene, is a unique contraceptive agent that acts by preventing the implantation of the blastocyst in the endometrium.[1] Unlike hormonal contraceptives, it does not suppress ovulation or interfere with the hypothalamic-pituitary-ovarian axis.[1] Its long half-life of about 168 hours allows for a weekly dosing schedule. While this compound has been in use in India for decades, there is a recognized need for robust, long-term, and international studies to further establish its efficacy and safety profile.[2] This document outlines detailed protocols for conducting such studies, adhering to international standards for clinical trials of contraceptives.
Experimental Design: A Phase IV, Multi-Center, Long-Term, Open-Label, Single-Arm Study
A prospective, long-term (e.g., 3-5 years) observational study is recommended to gather data on the real-world efficacy and safety of this compound.
2.1. Study Objectives
-
Primary Objective: To determine the long-term contraceptive efficacy of this compound as measured by the Pearl Index.
-
Secondary Objectives:
-
To evaluate the continuation and discontinuation rates of this compound use over the study period.
-
To characterize the long-term effects of this compound on menstrual cycle patterns.
-
To assess the long-term safety profile, including effects on endometrial health and bone mineral density.
-
To monitor for any other adverse events associated with long-term use.
-
2.2. Participant Enrollment Criteria
-
Inclusion Criteria:
-
Healthy, sexually active, premenopausal women aged 18-45 years.
-
Desire for long-term contraception.
-
Willingness to comply with the study protocol and follow-up schedule.
-
Provision of written informed consent.
-
-
Exclusion Criteria:
-
Known or suspected pregnancy.
-
Desire to conceive within the study period.
-
Contraindications to SERMs.
-
History of thromboembolic disorders.
-
Undiagnosed abnormal uterine bleeding.
-
Current or recent use of hormonal contraceptives (requiring a washout period).
-
Known infertility.
-
2.3. Study Drug and Dosing Regimen
-
Drug: this compound (Ormeloxifene) 30 mg tablets.
-
Dosing: 30 mg twice a week for the first 3 months, followed by 30 mg once a week thereafter.
Data Presentation: Quantitative Summary Tables
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Contraceptive Efficacy of this compound in Long-Term Studies
| Study Reference | Duration of Study (months) | Number of Participants | Pearl Index (per 100 woman-years) | Efficacy Rate (%) |
| Study A[2] | 52 | 648 | 3.7 | 95.8 |
| Study B[3] | 12 | 146 | 2.05 | - |
| Study C[4] | 12 | 120 | 0.83 | - |
| Study D[5][6] | 12 | 100 | 1 | - |
| Study E[7] | 24 | 3139 | 0.7-2.1 | - |
Table 2: Discontinuation Rates and Reasons in Long-Term this compound Use
| Study Reference | Duration of Study (months) | Overall Discontinuation Rate (%) | Reasons for Discontinuation (%) |
| Menstrual Irregularities | |||
| Study F[3] | 12 | 31.5 | Delayed Cycles (Primary Reason) |
| Study G[5][6] | 12 | 70.0 | Delayed/Irregular Cycles (24%) |
| Study H[7] | 24 | 40.9 (within first 3 months) | Menstrual Disturbances |
Table 3: Menstrual Cycle Changes with Long-Term this compound Use
| Study Reference | Duration of Study | Key Menstrual Changes Observed | Percentage of Participants Affected (%) |
| Study I[3] | 12 months | Delayed menstrual cycle | 15.06 |
| Irregular menstrual cycle | 10.95 | ||
| Study J[5][6] | 12 months | Delayed menstrual cycle | 17 |
| Irregular menstrual cycle | 7 | ||
| Study K[7] | 24 months | Reduced menstrual flow (at 18 months) | 60 |
| Amenorrhea, heavy/irregular bleeding, spotting | - |
Experimental Protocols
4.1. Contraceptive Efficacy Assessment
-
Methodology: The primary efficacy endpoint will be the Pearl Index, calculated as the number of unintended pregnancies per 100 woman-years of use.
-
Calculation: Pearl Index = (Number of unintended pregnancies x 1200) / Total months of exposure.
-
Data Collection: Pregnancy will be assessed at each follow-up visit through self-reporting and confirmed by urine or serum pregnancy tests.
4.2. Long-Term Safety Monitoring
4.2.1. Endometrial Health Assessment
-
Rationale: As a SERM, this compound has tissue-selective effects on estrogen receptors. Long-term monitoring of the endometrium is crucial to assess for any potential estrogenic or anti-estrogenic effects.[8]
-
Protocol:
-
Transvaginal Ultrasonography (TVUS): To be performed at baseline and annually to measure endometrial thickness. A mean endometrial thickness remaining stable (e.g., 6.54 ± 2.49 to 7.80 ± 1.97 mm) is a positive safety indicator.[7]
-
Endometrial Biopsy: To be performed at baseline and if clinically indicated (e.g., persistent abnormal bleeding, endometrial thickness > 5 mm in postmenopausal women, or a pre-defined threshold in premenopausal women).
-
4.2.2. Bone Mineral Density (BMD) Monitoring
-
Rationale: SERMs can have estrogenic effects on bone, potentially preserving bone density.[11][12] Long-term studies are needed to confirm this beneficial effect.
-
Protocol:
-
Dual-Energy X-ray Absorptiometry (DXA): To be performed at baseline and every two years at the lumbar spine and femoral neck.
-
Data Analysis: Changes in BMD will be compared to baseline values.
-
4.2.3. Hormone Level Monitoring
-
Rationale: To confirm compliance and to study the pharmacokinetic profile of this compound over a long duration.
-
Protocol:
-
Sample Collection: Serum samples will be collected at baseline and at specified intervals (e.g., annually).
-
Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used for the simultaneous quantification of this compound and its metabolites, as well as endogenous hormones like estradiol (B170435) and progesterone.[13][14][15][16][17]
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound in endometrial cells.
Caption: Experimental workflow for long-term this compound efficacy studies.
References
- 1. This compound: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. Clinical outcomes among this compound users across six medical college hospitals in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: is unsupervised long-term use warranted? Case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endometrial Biopsy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annsaudimed.net [annsaudimed.net]
- 11. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]
- 12. The bone-specific estrogen this compound inhibits osteoclastic bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous quantitation of multiple contraceptive hormones in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Centchroman (Ormeloxifene) and Menstrual Irregularities in Clinical Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Centchroman (also known as Ormeloxifene) in clinical studies. The information is collated from various clinical trials and research articles to address potential menstrual irregularities observed during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the menstrual cycle?
A1: this compound is a non-steroidal, non-hormonal agent classified as a Selective Estrogen Receptor Modulator (SERM).[1] As a SERM, it exhibits tissue-specific estrogenic and anti-estrogenic properties.[2] Its primary mechanism of action involves antagonizing estrogen receptors in the uterus and breast while having estrogenic effects on bone and the cardiovascular system.[1][3] This anti-estrogenic effect on the endometrium inhibits proliferation and leads to thinning of the uterine lining, which is the basis for its contraceptive action and its use in treating Dysfunctional Uterine Bleeding (DUB).[2][4] By altering the endometrial environment, this compound can lead to asynchrony between ovulation and endometrial development, which may manifest as changes in menstrual cycle length and bleeding patterns.[1]
Q2: What are the most common menstrual irregularities reported in clinical studies with this compound?
A2: The most frequently reported menstrual side effects in clinical studies include prolonged menstrual cycles (oligomenorrhea), delayed menstruation, and in some cases, amenorrhea (absence of menstruation).[5][6] Other reported irregularities are short cycles, scanty bleeding, and irregular or continuous bleeding.[5] For instance, some studies have reported prolonged cycles (>45 days) in a percentage of users, while others have noted amenorrhea.[5][7] Delayed menstrual cycles are a known side effect, particularly in the initial months of use.[8]
Q3: How frequently do these menstrual irregularities occur?
A3: The incidence of menstrual irregularities with this compound use varies across different clinical studies. Some studies report that a delay in the menstrual cycle occurs in about 8% of users, often within the first three months of use.[8][9] Other research has shown varying percentages for different types of irregularities. For example, one study reported amenorrhea in 4.2% and oligomenorrhea in 5.7% of patients.[10] The incidence can be influenced by the dosage, duration of use, and the patient population being studied.
Q4: Are the menstrual irregularities caused by this compound reversible?
A4: Yes, menstrual changes associated with this compound are generally considered temporary and reversible.[6] Many studies note that menstrual cycles tend to regularize over time as the body adapts to the medication.[8] Fertility has been shown to return quickly after discontinuation of the drug.[11]
Troubleshooting Guides
Issue 1: Prolonged Menstrual Cycles or Amenorrhea
Background: Prolongation of the menstrual cycle is a well-documented effect of this compound therapy.[7] In some instances, this can progress to amenorrhea. While often a benign side effect, it's crucial to rule out other potential causes.
Troubleshooting Steps:
-
Rule out Pregnancy: If a menstrual period is delayed by more than 15 days, it is essential to first rule out pregnancy.[8][11] A serum or urine hCG test should be performed.
-
Patient Counseling: Inform the study participant that prolonged cycles are a known side effect of this compound and often resolve with continued use.[8] Reassurance can improve compliance and reduce anxiety.
-
Monitor Cycle Patterns: Instruct the participant to keep a detailed menstrual diary to track cycle length and bleeding patterns. This can help determine if the irregularity is persistent or transient.
-
Consider Dosage and Duration: Review the study protocol's dosage and the duration of the participant's treatment. These irregularities are more common in the initial months of therapy.[8]
-
Discontinuation if Necessary: If amenorrhea persists and is unacceptable to the participant, or if other causes have been ruled out and the irregularity is a concern, discontinuation of the investigational drug may be considered as per the study protocol.
Issue 2: Irregular or Unpredictable Bleeding/Spotting
Background: While less common than prolonged cycles, some users may experience irregular bleeding or spotting, especially during the initial phase of treatment.[5][12]
Troubleshooting Steps:
-
Assess Bleeding Pattern: Characterize the bleeding – is it spotting, light bleeding, or heavy bleeding? Note the timing in relation to the participant's expected cycle.
-
Rule out Other Gynecological Conditions: Depending on the severity and persistence of the bleeding, it may be necessary to rule out other underlying gynecological pathologies as per the clinical judgment and study protocol.
-
Patient Reassurance: As with prolonged cycles, reassure the participant that this can be a temporary side effect.
-
Review Concomitant Medications: Check if the participant is taking any other medications that could potentially contribute to abnormal uterine bleeding.
-
Follow Study Protocol for Adverse Event Reporting: Document the irregular bleeding as an adverse event and follow the study's specific guidelines for management and reporting.
Data Presentation
Table 1: Incidence of Menstrual Irregularities with this compound in Clinical Studies
| Menstrual Irregularity | Incidence Rate (%) | Clinical Study Reference(s) |
| Prolonged Cycles (>45 days) | 3% - 26% | |
| Short Cycles (<20 days) | 3% - 8% | [5] |
| Scanty Bleeding | 12% - 36.7% | [5] |
| Menstrual Delay (>30 days) | 15% | [5] |
| Amenorrhea | 4.2% - 12% | [7][10] |
| Oligomenorrhea | 5.7% | [10] |
| Delayed Menstrual Cycle | 8% - 17% | [8][9][13] |
Experimental Protocols
Protocol: A Prospective, Open-Label Clinical Trial to Evaluate the Efficacy and Safety of this compound as a Contraceptive Agent
-
Objective: To assess the contraceptive efficacy and safety profile of this compound, with a focus on its effects on the menstrual cycle.
-
Study Population: Sexually active women of reproductive age, meeting specific inclusion and exclusion criteria.
-
Inclusion Criteria: Healthy female volunteers, regular menstrual cycles (21-35 days) prior to the study, willing to use this compound as the sole method of contraception.
-
Exclusion Criteria: Pregnancy, lactation, history of hormonal contraceptive use in the last 3 months, known uterine or ovarian pathology, and other contraindications as per the investigator's brochure.
-
Treatment Regimen:
-
Study Assessments:
-
Baseline Visit: Detailed medical and menstrual history, physical and gynecological examination, baseline laboratory tests.
-
Follow-up Visits (Monthly for the first 3 months, then quarterly): Assessment of menstrual cycle regularity, duration, and amount of bleeding using a menstrual diary and/or Pictorial Blood Assessment Chart (PBAC).[4] Recording of any adverse events, including menstrual irregularities.
-
Efficacy Assessment: Pregnancy rate calculated using the Pearl Index.
-
-
Statistical Analysis: Descriptive statistics will be used to summarize the incidence and types of menstrual irregularities. Changes in menstrual cycle parameters from baseline will be analyzed using appropriate statistical tests.
Mandatory Visualization
Caption: Mechanism of this compound leading to menstrual irregularities.
Caption: Troubleshooting workflow for this compound-induced amenorrhea.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]
- 3. Ormeloxifene – Looking beyond contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsafog.com [jsafog.com]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. What are the side effects of Ormeloxifene? [synapse.patsnap.com]
- 7. impactfactor.org [impactfactor.org]
- 8. This compound TABLETS FAQs | PSM Made Easy [ihatepsm.com]
- 9. This compound: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jogi.co.in [jogi.co.in]
- 11. fogsi.org [fogsi.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Role of this compound (Ormeloxifene) in Dysfunctional Uterine Bleeding [zenodo.org]
Technical Support Center: Optimizing Centchroman Dosage for Contraceptive Efficacy
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing Centchroman (Ormeloxifene) dosage for contraceptive efficacy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound's contraceptive effect?
A1: this compound is a Selective Estrogen Receptor Modulator (SERM).[1][2] Its primary contraceptive action is not through the suppression of ovulation but by preventing the implantation of a fertilized egg.[2] It exerts a potent anti-estrogenic effect on the endometrium, which inhibits the normal proliferation and development of the uterine lining required for implantation.[1][2] This creates an asynchrony between the timing of ovulation and endometrial receptivity.[3] Additionally, it can alter the composition of cervical mucus, making it less permeable to sperm.[1]
Q2: What is the standard contraceptive dosage regimen for this compound in clinical use?
A2: The standard regimen involves an initial loading phase followed by a maintenance phase. Typically, a 30 mg tablet is taken twice a week for the first 12 weeks.[3] Following this, the dosage is reduced to a maintenance dose of 30 mg once a week.[3][4] This initial loading phase is recommended to build up adequate blood levels to prevent failures at the beginning of therapy.[4]
Q3: What is the contraceptive efficacy of the standard this compound regimen?
A3: Clinical studies have reported the efficacy of this compound to be between 96% and 98% in clinical trials and 93% to 100% in observational studies.[5] The failure rate with ideal use is approximately 1-2%.[3] Some studies have reported a Pearl Index (pregnancies per 100 woman-years) of around 1.18 for optimized regimens.[4]
Q4: What are the key pharmacokinetic parameters of this compound to consider for dosage optimization?
A4: this compound has a long terminal elimination half-life, reported to be around 165-170 hours in humans.[2][6] This long half-life is what allows for the convenient once-a-week dosing schedule.[1] Following a 30 mg oral dose, the peak serum concentration (Cmax) is reached in approximately 4 to 8 hours.[5][6] The Cmax and Area Under the Curve (AUC) are dose-dependent.[5][6] The drug is metabolized into an active metabolite, 7-desmethyl this compound.[4]
Q5: What are the most common side effects observed in clinical and preclinical studies?
A5: The most frequently reported side effect is menstrual cycle irregularity.[5][7] This can manifest as prolonged cycles (>45 days), delayed menses, or scanty bleeding.[5][8] These effects are generally observed in a small percentage of users, often within the first three months of use, and tend to normalize as the body adapts.[8] Other less common side effects may include headache, nausea, and breast tenderness.[7][9]
Section 2: Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during preclinical experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent anti-implantation efficacy in rat models. | 1. Timing of Administration: The anti-implantation effect is critically dependent on administration during the pre-implantation window (typically days 1-5 post-coitus in rats).2. Vehicle/Formulation Issues: Poor suspension or solubility of this compound can lead to inaccurate dosing.3. Drug Interaction: Co-administration of other compounds (e.g., certain antibiotics like tetracycline) can interfere with this compound's bioavailability and efficacy.[6] | 1. Standardize Dosing Window: Administer this compound orally from day 1 to day 5 or 7 post-coitus, as confirmed by vaginal smears for sperm presence.[7][10]2. Optimize Formulation: Prepare a fresh, homogenous suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) immediately before each administration.3. Review Concomitant Medications: In studies involving co-administration, check for known interactions. For example, tetracycline (B611298) was found to reduce this compound's bioavailability in rats.[6] |
| High variability in plasma drug concentrations in pharmacokinetic studies. | 1. Inconsistent Oral Gavage Technique: Improper gavage can lead to partial dosing or deposition in the esophagus instead of the stomach.2. Sample Handling and Processing: Degradation of the analyte can occur if plasma samples are not handled, processed, and stored correctly.3. Analytical Method Variability: Issues with the HPLC method, such as inconsistent extraction efficiency or detector response. | 1. Ensure Proper Gavage: Use trained personnel and appropriate gavage needle sizes. Confirm correct placement before administration.2. Standardize Sample Handling: Process blood samples promptly. Centrifuge to separate plasma, and store at -80°C until analysis. Minimize freeze-thaw cycles.3. Validate Analytical Method: Fully validate the HPLC method for linearity, accuracy, precision, and recovery. Use an internal standard to account for extraction variability. A simple protein precipitation with acetonitrile (B52724) is a common starting point for sample preparation.[11] |
| Unexpected estrogenic effects observed in an in vitro assay. | 1. Cell Line Specificity: As a SERM, this compound's activity (agonist vs. antagonist) is tissue- and cell-type specific. It may exhibit partial agonist activity in certain cellular contexts.2. Assay Conditions: The presence or absence of endogenous estrogens (like phenol (B47542) red in media) can influence the outcome of the assay. | 1. Characterize Cell Model: Ensure the chosen cell line (e.g., Ishikawa endometrial cells) is appropriate for studying anti-estrogenic effects on the uterus.[4][5]2. Control Assay Environment: For studying estrogenic/anti-estrogenic effects, culture cells in phenol red-free medium with charcoal-stripped serum to remove confounding estrogens. |
| Delayed or absent menstrual cycles in animal models. | This is an expected pharmacological effect of this compound. | This is not a problem to be solved but an observation to be recorded. The anti-estrogenic effect on the endometrium can delay shedding, leading to prolonged cycles. This is consistent with clinical observations in humans.[5][8] Document the length of the cycle as a key pharmacodynamic endpoint. |
Section 3: Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | 30 mg Single Dose | 60 mg Single Dose | Notes |
| Cmax (µg/L) | 55.5 ± 14.5 | ~111 (Dose-dependent) | Peak serum concentration.[5][6] |
| Tmax (hours) | 4 - 8 | 4 - 8 | Time to reach peak serum concentration.[5] |
| t½ (hours) | 165 ± 49 | Not significantly different | Terminal elimination half-life.[6] |
| Clearance (L/h) | 6.17 ± 1.67 | Not significantly different | [6] |
Table 2: Contraceptive Efficacy of Different this compound Regimens
| Dosage Regimen | Pearl Index | Efficacy Rate | Source |
| 30 mg twice/week for 12 weeks, then 30 mg/week | 4.2 | 95.9% | [5] |
| 30 mg twice/week for 12 weeks, then 30 mg/week (Interim Phase IV) | - | 97.4% | [5] |
| 60 mg single loading dose, then 30 mg/week | 1.18 | >98% | [4] |
| 60 mg single dose (Postcoital) | - | 98% | [5] |
Section 4: Experimental Protocols
Protocol 4.1: In Vivo Anti-Implantation Efficacy Study in Rats
Objective: To determine the minimum effective dose of a this compound formulation for preventing blastocyst implantation in female rats.
Materials:
-
Mature female Sprague-Dawley or Wistar rats (150-200g) with regular estrous cycles.
-
Proven fertile male rats.
-
This compound test formulation.
-
Vehicle control (e.g., 0.5% Carboxymethyl cellulose (B213188) in water).
-
Oral gavage needles.
-
Vaginal smear equipment (pipettes, microscope slides, saline, microscope).
-
Surgical tools for laparotomy.
Methodology:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions (12h light/dark cycle, 22±2°C) for at least one week with free access to food and water.[8]
-
Estrous Cycle Monitoring: Monitor the estrous cycle of female rats daily by vaginal smear. Select females in the proestrus phase for mating.
-
Mating: House proestrus females with fertile males overnight (ratio 2:1).[10]
-
Confirmation of Mating (Day 1): The following morning, perform a vaginal smear. The presence of spermatozoa confirms mating. This is designated as Day 1 of pregnancy.[8]
-
Grouping and Dosing: Separate the sperm-positive females and randomize them into groups (e.g., Vehicle Control, this compound Dose 1, Dose 2, Dose 3). A typical group size is 6-8 rats.
-
Administer the respective doses of this compound formulation or vehicle control orally via gavage once daily from Day 1 to Day 7 of pregnancy.[8][10]
-
Endpoint Analysis (Day 10): On Day 10 of pregnancy, euthanize the animals.
-
Examine the uteri to determine the number of implantation sites, which appear as distinct swellings along the horns.
-
Data Analysis: Calculate the percentage of anti-implantation activity for each dose group using the formula: [1 - (Total Implantation Sites in Treated Group / Total Implantation Sites in Control Group)] * 100. Efficacy is demonstrated by a statistically significant reduction in implantation sites compared to the vehicle control. 100% efficacy is achieved if no implantation sites are observed.
Protocol 4.2: Quantification of this compound in Rat Plasma via HPLC
Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic analysis.
Materials:
-
Rat plasma samples.
-
This compound analytical standard.
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or other mobile phase modifier.
-
HPLC system with UV or Fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Centrifuge, vortex mixer.
Methodology:
-
Preparation of Standards: Prepare a stock solution of this compound and the IS in methanol. Create a series of working standard solutions by serial dilution. Prepare calibration standards by spiking blank rat plasma with the working solutions to achieve a concentration range relevant to the expected study sample concentrations.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[11]
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[12]
-
Carefully transfer the supernatant to a clean autosampler vial for injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water (e.g., 80:20 v/v) with a modifier like 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detection is often used for high sensitivity (Excitation/Emission wavelengths would need to be optimized for this compound). UV detection is also possible.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Section 5: Visualizations
Caption: Mechanism of this compound's anti-implantation effect in the endometrium.
Caption: Experimental workflow for an in vivo anti-implantation study in rats.
References
- 1. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]
- 2. Ormeloxifene – Looking beyond contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of interaction potential of certain concurrently administered drugs with pharmacological and pharmacokinetic profile of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of concurrently coadministered drugs on the pharmacokinetic/pharmacodynamic profile of this compound, a nonsteroidal oral contraceptive, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tbs.scione.com [tbs.scione.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of antifertility potential of Piper betle (Petiole) on female wistar rats “rising approaches of herbal contraception’’ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Managing Side Effects of Centchroman in Mastalgia Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the side effects of Centchroman (Ormeloxifene) when used in the treatment of mastalgia. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the treatment of mastalgia?
This compound, also known as Ormeloxifene (B1196478), is a non-steroidal, selective estrogen receptor modulator (SERM). In the context of mastalgia, it is thought to exert its therapeutic effect by acting as an antagonist on estrogen receptors in breast tissue. By blocking the action of estrogen, which can contribute to breast pain and nodularity, this compound helps to alleviate the symptoms of mastalgia.
Q2: What are the most common side effects observed with this compound treatment for mastalgia?
The most frequently reported side effects in clinical trials are menstrual irregularities. These can include delayed menstruation (oligomenorrhea), scanty periods, or prolonged menstrual cycles. Other less common side effects include dizziness, headache, epigastric pain, and the development of ovarian cysts.[1][2][3][4][5][6]
Q3: Are the menstrual irregularities caused by this compound reversible?
Yes, clinical studies have shown that menstrual irregularities associated with this compound use are typically transient and resolve after the discontinuation of the drug.[1][7][8]
Q4: What is the recommended course of action if a research participant develops an ovarian cyst during a trial?
The development of ovarian cysts is a known, though less common, side effect. The standard approach is conservative management with "watchful waiting." This involves monitoring the cyst with periodic transvaginal ultrasounds (e.g., every 8-12 weeks) to ensure it is not growing or changing in characteristics.[7][9][10] Most of these cysts are functional and resolve on their own.
Troubleshooting Guides for Researchers
This section provides guidance on managing common side effects during a clinical trial to, where possible, allow for the continuation of the experimental protocol.
Issue 1: Participant Reports Delayed Menstruation
Initial Assessment:
-
Confirm Pregnancy Status: The first step is to rule out pregnancy.
-
Document Cycle History: Review the participant's menstrual history prior to the trial and document the extent of the current delay.
-
Assess for Other Symptoms: Inquire about any other new or worsening symptoms.
Management Protocol:
-
Minor Delay (e.g., 7-15 days):
-
Reassure the participant that this is a known and often temporary side effect.
-
Continue the participant in the study and monitor their cycle at the next follow-up.
-
-
Significant Delay (>15 days) or Amenorrhea:
-
After confirming non-pregnant status, discuss the potential for continued cycle disruption with the participant.
-
Consider a temporary dose reduction if the study protocol allows, and monitor for cycle return.
-
If the participant is distressed or the amenorrhea persists for more than two to three cycles, a decision on continuing the trial for that individual should be made in consultation with the study's medical monitor.
-
Issue 2: Participant is Diagnosed with an Ovarian Cyst
Initial Assessment:
-
Review Ultrasound Report: Confirm the characteristics of the cyst (simple vs. complex, size).
-
Assess for Symptoms: Determine if the participant is experiencing any symptoms related to the cyst, such as pelvic pain.
Management Protocol:
-
Asymptomatic Simple Cyst:
-
Symptomatic or Complex Cyst:
-
Refer the participant to a gynecologist for further evaluation and management.
-
The decision to continue the participant in the trial should be made in collaboration with the gynecologist and the study's medical monitor, prioritizing the participant's health and safety.
-
Issue 3: Participant Reports Gastrointestinal Discomfort (e.g., Epigastric Pain)
Initial Assessment:
-
Characterize the Pain: Understand the nature, severity, and timing of the pain in relation to drug administration.
-
Review Concomitant Medications: Check for any other medications that could be contributing to gastric irritation.
Management Protocol:
-
Advise Administration with Food: Suggesting the participant take this compound with a meal can help mitigate gastric discomfort.
-
Consider H2 Blockers or Proton Pump Inhibitors: If the discomfort persists, and it is clinically appropriate and does not interfere with the study's objectives, short-term use of acid-reducing medications can be considered.
-
Monitor Severity: If the pain is severe or worsens, further medical evaluation is necessary to rule out other causes.
Data Presentation
Table 1: Incidence of Common Side Effects of this compound in Mastalgia Treatment from Clinical Trials
| Side Effect | Incidence Rate (%) | Notes |
| Menstrual Irregularities | ||
| Delayed Menstruation/Oligomenorrhea | 14% - 19.6% | Often transient and resolves post-treatment.[1][2] |
| Scanty Menses | Reported, but specific percentages vary. | A common observation in many studies. |
| Prolonged Cycles | ~10% | |
| Neurological | ||
| Dizziness | Reported, but specific percentages vary. | Generally mild. |
| Headache | ~4.8% | [11] |
| Gastrointestinal | ||
| Epigastric Pain/Gastritis | 4.8% - 5.9% | [1][11] |
| Dermatological | ||
| Allergic Rash | ~2% | [2] |
| Gynecological | ||
| Ovarian Cysts | ~7.1% | Often simple, functional cysts that resolve spontaneously.[11] |
| Other | ||
| Hot Flushes | Reported, but specific percentages vary. |
Experimental Protocols
Generalized Protocol for a Clinical Trial of this compound in Mastalgia
This protocol is a synthesis of methodologies reported in various clinical trials.
-
Participant Selection:
-
Inclusion Criteria: Premenopausal women (typically aged 20-50 years) with a clinical diagnosis of mastalgia (cyclical or non-cyclical) for a specified duration (e.g., > 3 months), with a baseline pain score above a certain threshold on a Visual Analog Scale (VAS).
-
Exclusion Criteria: Pregnant or lactating women, history of breast cancer or other significant breast pathology, known ovarian cysts, and contraindications to SERMs.
-
-
Treatment Regimen:
-
Data Collection and Follow-up:
-
Participants are followed up at regular intervals (e.g., 4, 8, and 12 weeks during treatment, and at 24 weeks for post-treatment follow-up).
-
At each visit, the following are assessed:
-
Pain Score: Using a 10-point Visual Analog Scale (VAS).
-
Nodularity: Clinical breast examination to assess changes in breast nodularity.
-
Adverse Events: All side effects are documented.
-
Menstrual History: Participants are often asked to maintain a menstrual diary.
-
-
A baseline and follow-up ultrasound of the breasts and pelvis may be performed to assess nodularity and to screen for ovarian cysts.
-
-
Outcome Measures:
-
Primary Outcome: The primary efficacy endpoint is typically the change in VAS score from baseline to the end of the treatment period.
-
Secondary Outcomes: Include changes in breast nodularity, the incidence and severity of adverse events, and participant-reported outcomes on quality of life.
-
Mandatory Visualization
Caption: Signaling pathway of this compound as a SERM.
Caption: Experimental workflow for a this compound clinical trial.
References
- 1. ijmacr.com [ijmacr.com]
- 2. eurjbreasthealth.com [eurjbreasthealth.com]
- 3. jsafog.com [jsafog.com]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Efficacy and safety of ormeloxifene in management of menorrhagia: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Drug-Drug Interactions with Centchroman
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential in vivo drug-drug interactions with Centchroman (Ormeloxifene).
Frequently Asked Questions (FAQs)
Q1: What are the known drug-drug interactions with this compound based on preclinical in vivo studies?
Preclinical studies in female Sprague-Dawley rats have identified several potential drug-drug interactions with this compound. These interactions primarily affect the pharmacokinetic profile of this compound, particularly its absorption and bioavailability. Co-administration of certain drugs has been shown to alter the rate and extent of this compound absorption[1][2].
Q2: Which specific drugs have been shown to interact with this compound in vivo?
Studies have investigated the interaction of this compound with a range of therapeutic agents, including antibiotics, antihypertensives, and NSAIDs. Notable interactions have been observed with amoxicillin (B794) and tetracycline (B611298), which have been reported to potentially interfere with the contraceptive efficacy of this compound[1][2][3][4]. Pharmacokinetic interactions have also been noted with ibuprofen (B1674241) and haloperidol[2][3][5].
Q3: How does amoxicillin interact with this compound?
Co-administration of amoxicillin with this compound in rats has been associated with resorbed implantations, suggesting a potential reduction in contraceptive efficacy[1][2]. However, further investigation in ovariectomized immature rats indicated no alteration in the estrogenic and antiestrogenic profiles of this compound, suggesting the mechanism is not directly linked to these hormonal activities[1][2]. Researchers should exercise caution when co-administering amoxicillin and this compound and may need to monitor for expected efficacy[1].
Q4: What is the nature of the interaction between tetracycline and this compound?
Tetracycline has been shown to interfere with the contraceptive efficacy of this compound in rats by reducing the bioavailability of both this compound and its active metabolite[2][3]. This is thought to occur through an increase in their excretion via bile and feces[2][3][5]. Interestingly, the co-administration of lactic acid bacillus spores was found to negate this effect[2][3].
Q5: Are there any known interactions between this compound and cytochrome P450 (CYP) enzymes?
While this compound is metabolized in the liver, specific information regarding its interaction with cytochrome P450 (CYP) enzymes is not extensively detailed in the provided search results[6]. Understanding the metabolic pathways, including the specific CYP isozymes involved, is crucial for predicting a wider range of potential drug-drug interactions. Further research in this area is warranted to provide a comprehensive interaction profile.
Troubleshooting Guides
Problem: Unexpected failure of this compound's contraceptive effect in an animal study when co-administered with another drug.
Troubleshooting Steps:
-
Review the Co-administered Drug's Profile:
-
Check if the co-administered drug is an antibiotic, particularly from the penicillin or tetracycline classes, as these have been implicated in potential efficacy failures[1][2][3].
-
Investigate if the drug is known to affect gastrointestinal motility or flora, which could alter the absorption of this compound.
-
-
Analyze Pharmacokinetic Data:
-
If pharmacokinetic data was collected, compare the AUC (Area Under the Curve) and Cmax (Maximum Concentration) of this compound and its active metabolite with and without the co-administered drug. A significant reduction in these parameters could explain the efficacy failure[3].
-
-
Consider Enterohepatic Recirculation:
-
Introduce Probiotics:
Problem: Altered pharmacokinetic parameters of this compound observed in an in vivo experiment.
Troubleshooting Steps:
-
Identify the Nature of the Change:
-
Evaluate the Co-administered Drug Class:
-
A wide range of drugs, including antibiotics (ciprofloxacin, cefixime, metronidazole), antihypertensives (amlodipine, atenolol), and others (theophylline, metformin, pioglitazone, glibenclamide), have been shown to affect the absorption of this compound[1].
-
-
Assess Experimental Design:
-
Ensure that the timing of drug administration is consistent across all experimental groups. Staggered administration might help in differentiating direct chemical interactions from physiological responses affecting absorption.
-
Data on Pharmacokinetic Interactions
Table 1: Summary of Investigated Drug-Drug Interactions with this compound in Rats
| Co-administered Drug | Therapeutic Class | Observed Pharmacokinetic Interaction | Impact on Contraceptive Efficacy | Reference |
| Amoxicillin | Antibiotic | Affected rate and extent of absorption | Potential reduction (resorbed implantations) | [1][2] |
| Tetracycline | Antibiotic | Reduced bioavailability of this compound and its metabolite | Reduced efficacy | [2][3][5] |
| Ciprofloxacin | Antibiotic | Affected rate and extent of absorption | No significant effect reported | [1] |
| Cefixime | Antibiotic | Affected rate and extent of absorption | No significant effect reported | [1] |
| Metronidazole | Antibiotic | Affected rate and extent of absorption | No significant effect reported | [1] |
| Ibuprofen | NSAID | Pharmacokinetic interaction observed | No significant effect reported | [2][3] |
| Haloperidol | Antipsychotic | Pharmacokinetic interaction observed | No significant effect reported | [2][3] |
| Amlodipine | Antihypertensive | Affected rate and extent of absorption | No significant effect reported | [1] |
| Atenolol | Antihypertensive | Affected rate and extent of absorption | No significant effect reported | [1] |
| Theophylline | Bronchodilator | Affected rate and extent of absorption | No significant effect reported | [1] |
| Metformin | Antidiabetic | Affected rate and extent of absorption | No significant effect reported | [1] |
| Pioglitazone | Antidiabetic | Affected rate and extent of absorption | No significant effect reported | [1] |
| Glibenclamide | Antidiabetic | Affected rate and extent of absorption | No significant effect reported | [1] |
Experimental Protocols
Pharmacological Interaction Study (Contraceptive Efficacy)
-
Animal Model: Sperm-positive female Sprague-Dawley rats[1][2].
-
Treatment: this compound administered at a dose of 1.5 mg/kg, with or without the co-administered drug[1][2].
-
Endpoint: Rats are sacrificed on Day 10 post-coitus, and an autopsy is performed to check for the presence or absence of implantations[1][2]. A 100% success rate is defined as the complete absence of implantations in the treated group[1][2].
Pharmacokinetic Interaction Study
-
Procedure:
-
This compound is administered with or without the co-administered drug.
-
Blood samples are collected serially over a period of 120 hours[1][2].
-
Serum concentrations of this compound are analyzed using a validated high-performance liquid chromatography (HPLC) method[1][2].
-
Pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, CL, Vd) are estimated using non-compartmental analysis[1][2].
-
Visualizations
Caption: Experimental workflow for in vivo drug-drug interaction studies with this compound.
Caption: Proposed mechanism of tetracycline interaction with this compound.
References
- 1. Effect of concurrently coadministered drugs on the pharmacokinetic/pharmacodynamic profile of this compound, a nonsteroidal oral contraceptive, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Explore the Science & Experts | ideXlab [idexlab.com]
- 3. Evaluation of interaction potential of certain concurrently administered drugs with pharmacological and pharmacokinetic profile of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Ormeloxifene) : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Centchroman in Solution: A Technical Guide to Stability and Degradation
Technical Support Center
For researchers, scientists, and drug development professionals, understanding the stability and degradation profile of Centchroman (Ormeloxifene) in solution is critical for accurate experimental design and the development of stable pharmaceutical formulations. This guide provides detailed troubleshooting, frequently asked questions, experimental protocols, and a summary of degradation data to support your work with this selective estrogen receptor modulator.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound in solution most susceptible to degradation?
A: this compound is susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[1] Forced degradation studies have shown significant degradation when exposed to 2N HCl and 2N NaOH, as well as 30% H2O2.[1] It is relatively stable under neutral, thermal, and photolytic conditions.[1]
Q2: What are the primary degradation products of this compound in solution?
A: While specific structures of all degradation products are not extensively detailed in the provided literature, forced degradation studies indicate the formation of multiple degradation products under various stress conditions.[1] The separation of these products from the parent drug has been achieved using stability-indicating HPLC methods.[1]
Q3: What is a suitable analytical method to monitor the stability of this compound in solution?
A: A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.[1] A typical method utilizes a C18 column with a mobile phase consisting of a buffer, acetonitrile (B52724), and methanol (B129727) mixture, with UV detection.[1] This allows for the separation of this compound from its degradation products.[1]
Q4: How can I troubleshoot poor peak separation in my HPLC analysis of this compound and its degradants?
A: If you are experiencing poor peak separation, consider the following:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (acetonitrile, methanol) to the aqueous buffer. A slight modification in the mobile phase composition can significantly impact resolution.
-
Column Chemistry: Ensure you are using a suitable column, such as an Agilent XDB C18 (250 × 4.6mm, 5µm), which has been shown to provide good separation.[1]
-
Flow Rate: Optimize the flow rate. While 1.0 mL/min is commonly used, slight adjustments can improve peak shape and resolution.[1]
-
pH of the Buffer: The pH of the mobile phase buffer can influence the ionization state of this compound and its degradation products, affecting their retention and separation.
Q5: Are there any specific storage recommendations for this compound solutions to minimize degradation?
A: Based on its degradation profile, it is advisable to store this compound solutions in neutral, protected-from-light conditions at controlled room temperature or under refrigeration to minimize hydrolytic, oxidative, and photolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound standard solution | Improper solvent pH, exposure to light, presence of oxidizing agents. | Prepare solutions in a neutral, validated diluent like methanol.[1] Store solutions in amber vials to protect from light. Avoid using solvents that may contain peroxides. |
| Inconsistent results in stability studies | Variation in stress conditions (temperature, reagent concentration), sample preparation inconsistency. | Ensure precise control of temperature using a calibrated heating mantle or stability chamber.[1] Use accurately prepared and standardized stress reagents. Standardize all sample preparation steps. |
| Presence of extraneous peaks in chromatogram | Contaminated diluent or mobile phase, impurities in the drug substance, excipient interference (if using a formulation). | Use HPLC-grade solvents and freshly prepared mobile phase. Analyze a blank (diluent) injection to identify solvent-related peaks. If analyzing a formulation, perform forced degradation on the placebo to identify excipient-related degradants. |
| Loss of mass balance in forced degradation studies | Co-elution of degradation products, non-UV active degradants, precipitation of degradants. | Use a photodiode array (PDA) detector to check for peak purity and identify co-eluting peaks.[1] If mass balance is low, consider using a universal detector like a mass spectrometer (MS) to detect non-UV active compounds. Visually inspect stressed samples for any precipitation. |
Summary of Forced Degradation Studies
The following table summarizes the results from forced degradation studies performed on this compound (Ormeloxifene).
| Stress Condition | Reagent/Parameter | Duration & Temperature | % Degradation | Number of Degradation Peaks | Reference |
| Acid Hydrolysis | 2N HCl | Reflux for 6 hours | 12.34% | 2 | [1] |
| Alkaline Hydrolysis | 2N NaOH | Reflux for 6 hours | 10.12% | 2 | [1] |
| Oxidative | 30% H₂O₂ | Kept for 24 hours at room temperature | 8.23% | 1 | [1] |
| Thermal | Heat | 60°C in an oven for 48 hours | 5.67% | 1 | [1] |
| Neutral Hydrolysis | Water | Reflux for 6 hours | 2.13% | 1 | [1] |
| Photolytic | UV Light | Exposed for 24 hours | 3.45% | 1 | [1] |
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.[1]
-
Working Standard Solution: Further dilute the stock solution with the mobile phase diluent to achieve the desired concentration for analysis (e.g., 30-90 µg/mL).[1]
-
Sample Solution (from tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 60 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes with intermittent shaking, and then make up the volume with the diluent.[1]
Stability-Indicating RP-HPLC Method
-
Column: Agilent XDB C18 (250 × 4.6mm, 5µm)[1]
-
Mobile Phase: A mixture of buffer (e.g., 0.01M Potassium dihydrogen orthophosphate, pH adjusted) : acetonitrile : methanol in a specified ratio (e.g., 20:35:45 v/v/v).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 245 nm[1]
-
Injection Volume: 50.0 µL[1]
-
Column Temperature: 30°C[1]
-
Diluent: Methanol[1]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to establish the degradation pathways and validate the stability-indicating nature of the analytical method.[2][3]
-
Acid Hydrolysis: To a solution of this compound, add 2N HCl and reflux for a specified period (e.g., 6 hours). Cool, neutralize, and dilute to the target concentration before injection.[1]
-
Alkaline Hydrolysis: To a solution of this compound, add 2N NaOH and reflux for a specified period (e.g., 6 hours). Cool, neutralize, and dilute to the target concentration.[1]
-
Oxidative Degradation: Treat a this compound solution with 30% H₂O₂ and keep at room temperature for a defined time (e.g., 24 hours). Dilute to the target concentration for analysis.[1]
-
Thermal Degradation: Expose a solid sample or solution of this compound to dry heat in an oven at a specific temperature (e.g., 60°C) for a set duration (e.g., 48 hours).[1] Dissolve/dilute the sample appropriately before analysis.
-
Photolytic Degradation: Expose a this compound solution to UV light (as per ICH Q1B guidelines) for a specified duration (e.g., 24 hours).[1]
-
Neutral Hydrolysis: Reflux a this compound solution in water for a defined period (e.g., 6 hours).[1]
Visualizations
Caption: Workflow for this compound Stability and Forced Degradation Studies.
Caption: Simplified Degradation Pathway of this compound.
References
Technical Support Center: Overcoming Centchroman Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Centchroman (Ormeloxifene) resistance in cancer cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound, also known as Ormeloxifene (B1196478), is a non-steroidal Selective Estrogen Receptor Modulator (SERM).[1] In cancer cells, it exhibits anti-cancer properties through various mechanisms, including:
-
Induction of Apoptosis: It can trigger programmed cell death in cancer cells.[1]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle, often at the G0/G1 phase.[2]
-
Inhibition of Angiogenesis: It has been shown to interfere with the formation of new blood vessels that tumors need to grow.
-
Modulation of Signaling Pathways: this compound influences several key signaling pathways involved in cancer progression, such as PI3K/Akt/mTOR, Wnt/β-catenin, and HIF-1α/VEGFR2.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cancer cell line cultures. What could be the reason?
A2: A decrease in this compound's efficacy over time may indicate the development of acquired resistance. While specific research on this compound resistance is emerging, mechanisms observed for other SERMs like Tamoxifen can provide insights. Potential causes include:
-
Alterations in the Estrogen Receptor (ER) Pathway: This can involve mutations in the ERα gene, or a complete loss of ER expression, making the cells less responsive to SERMs.
-
Activation of Alternative Survival Pathways: Cancer cells can compensate for the effects of this compound by upregulating other pro-survival signaling pathways, such as the PI3K/Akt/mTOR or MAPK pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cells, reducing its intracellular concentration and effectiveness.[3][4][5][6]
-
Changes in the Tumor Microenvironment: In in vivo models, alterations in the surrounding tumor microenvironment can also contribute to drug resistance.
Q3: What are the initial steps to confirm this compound resistance in our cancer cell line?
A3: To confirm resistance, you should perform a series of experiments to compare the response of the suspected resistant cell line to the parental (sensitive) cell line. Key initial steps include:
-
Determine the IC50 Value: Conduct a cell viability assay (e.g., MTT or XTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for both parental and suspected resistant cells. A significant increase in the IC50 value for the suspected resistant line is a primary indicator of resistance.
-
Apoptosis Assay: Use methods like Annexin V/PI staining or TUNEL assay to assess the level of apoptosis induced by this compound in both cell lines. A reduced apoptotic response in the suspected resistant line at a given concentration of this compound is another sign of resistance.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of both cell lines after this compound treatment. Resistant cells may show a reduced G0/G1 arrest compared to sensitive cells.[2]
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in our cell line.
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: As outlined in FAQ 3, perform dose-response curves and apoptosis assays to quantify the level of resistance.
-
Investigate Mechanism:
-
Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in survival pathways like PI3K/Akt (p-Akt, p-mTOR) and MAPK (p-ERK). Upregulation of these pathways in resistant cells is a common mechanism.
-
ER Expression: Check the expression level of ERα by Western blot or qPCR. A decrease or loss of ERα could explain the resistance.
-
ABC Transporter Expression: Investigate the expression of common drug efflux pumps like ABCB1 (MDR1) and ABCG2 (BCRP) using qPCR or Western blot.[4][5][6][7]
-
-
Possible Cause 2: Experimental Variability.
-
Troubleshooting Steps:
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Reagent Quality: Ensure the this compound stock solution is fresh and has been stored correctly.
-
Assay Conditions: Standardize cell seeding density, treatment duration, and assay protocols to minimize variability.
-
Issue 2: Reduced Apoptosis in response to this compound treatment.
Possible Cause: Upregulation of Anti-Apoptotic Proteins or Downregulation of Pro-Apoptotic Proteins.
-
Troubleshooting Steps:
-
Western Blot for Apoptosis-Related Proteins: Analyze the expression levels of the Bcl-2 family of proteins. An increased ratio of anti-apoptotic proteins (like Bcl-2, Bcl-xL) to pro-apoptotic proteins (like Bax, Bak) can inhibit apoptosis.
-
Caspase Activity Assay: Measure the activity of key executioner caspases like Caspase-3 and Caspase-7 to confirm a blockage in the apoptotic cascade.
-
Strategies to Overcome this compound Resistance
Q4: What strategies can we explore to overcome this compound resistance in our cancer cell lines?
A4: Based on the potential resistance mechanisms, several strategies can be investigated:
-
Combination Therapy: This is a promising approach to target multiple pathways simultaneously.
-
Targeting Survival Pathways: Combine this compound with inhibitors of pathways that are upregulated in resistant cells. For example:
-
PI3K/mTOR Inhibitors (e.g., Everolimus): If you observe activation of the PI3K/Akt/mTOR pathway, co-treatment with an mTOR inhibitor may restore sensitivity.[8][9][10][11][12][13]
-
HER2 Inhibitors (e.g., Trastuzumab): In HER2-positive cancer cells, resistance to SERMs can be associated with HER2 signaling. Combining this compound with a HER2 inhibitor could be effective.[14][15][16][17]
-
-
Combination with other Chemotherapeutic Agents: Synergistic effects have been observed when this compound is combined with other agents like plumbagin (B1678898) and sertraline.[18]
-
-
Modulating Drug Efflux: If overexpression of ABC transporters is identified, consider using known inhibitors of these pumps in combination with this compound.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer (ER+) | ~10-20 | [1] |
| MDA-MB-231 | Breast Cancer (ER-) | ~20-25 | [1] |
| Ishikawa | Endometrial Cancer | 20 | |
| HeLa | Cervical Cancer | ~20 | [19] |
| Caski | Cervical Cancer | ~20-25 | [20] |
| SiHa | Cervical Cancer | ~20-25 | [20] |
| A2780 | Ovarian Cancer | ~20 | [21] |
| A2780-CP | Ovarian Cancer (Cisplatin-resistant) | ~20 | [21] |
| SKOV3 | Ovarian Cancer | ~25 | [21] |
Note: IC50 values can vary depending on experimental conditions such as cell density, treatment duration, and the specific viability assay used.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and/or combination drugs) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, ERα, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Caption: this compound's multifaceted anti-cancer mechanism of action.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Combination therapy approaches to overcome this compound resistance.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Anti-Cancer Potential of a Novel SERM Ormeloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound altered the expressions of tumor-related genes through active chromatin modifications in mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel ABC Transporter Associated with Fluconazole Resistance in Aging of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Potent ABCG2 Inhibitor Derived from Chromone: From the Mechanism of Inhibition to Human Extracellular Vesicles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the mTOR inhibitor, everolimus, in combination with cytotoxic antitumor agents using human tumor models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study of combination treatments in metastatic 4t1 cells: everolimus and 5- fluorouracil versus lithium chloride and 5-fluorouracil [pharmacia.pensoft.net]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Phase 1 and pharmacodynamic trial of everolimus in combination with cetuximab in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic antitumor efficacy against the EGFRvIII+HER2+ breast cancers by combining trastuzumab with anti-EGFRvIII antibody CH12 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trastuzumab/pertuzumab combination therapy stimulates antitumor responses through complement-dependent cytotoxicity and phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trastuzumab and chemotherapeutics: drug interactions and synergies. | Semantic Scholar [semanticscholar.org]
- 17. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e-century.us [e-century.us]
- 20. researchgate.net [researchgate.net]
- 21. Ormeloxifene efficiently inhibits ovarian cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Centchroman Formulations
Welcome to the Technical Support Center for Centchroman Formulation Development. This resource is designed for researchers, scientists, and drug development professionals actively engaged in enhancing the oral bioavailability of this compound. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
FAQs & Troubleshooting Guides
This section provides practical solutions to common issues faced during the development of this compound formulations. The questions are designed to address specific experimental challenges and provide actionable advice.
I. Poor In Vivo Performance Despite Good In Vitro Dissolution
Question: My novel this compound formulation (e.g., solid dispersion, nanoparticle) shows excellent dissolution in vitro, but the in vivo pharmacokinetic study in rats shows only a marginal improvement in bioavailability compared to the conventional tablet. What are the potential reasons?
Answer: This is a common challenge in formulation development. Several factors beyond simple dissolution can limit the oral bioavailability of this compound. Here’s a troubleshooting guide:
-
Precipitation in the Gastrointestinal (GI) Tract:
-
Problem: The amorphous form of this compound in your formulation may be rapidly dissolving but then precipitating into a less soluble crystalline form in the GI fluid. This phenomenon is common for amorphous solid dispersions.
-
Troubleshooting:
-
Incorporate a precipitation inhibitor: Include polymers like HPMC, PVP, or HPMC-AS in your formulation. These polymers can help maintain a supersaturated state of this compound in the gut.
-
Evaluate in biorelevant media: Conduct in vitro dissolution studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better mimic in vivo conditions and observe for any precipitation.
-
-
-
First-Pass Metabolism:
-
Problem: this compound is known to be metabolized in the liver. Even if absorption is improved, extensive first-pass metabolism can limit the amount of active drug reaching systemic circulation.
-
Troubleshooting:
-
Co-administration with metabolic inhibitors: In preclinical studies, co-administering your formulation with known inhibitors of relevant cytochrome P450 enzymes can help elucidate the impact of first-pass metabolism.
-
Pro-drug approach: While a long-term strategy, designing a pro-drug of this compound that is less susceptible to first-pass metabolism could be considered.
-
-
-
P-glycoprotein (P-gp) Efflux:
-
Problem: The drug may be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen after absorption.
-
Troubleshooting:
-
Incorporate P-gp inhibitors: Formulations containing excipients with P-gp inhibitory activity (e.g., certain surfactants like Tween 80, Pluronics) can enhance net absorption.
-
Caco-2 permeability studies: Conduct in vitro Caco-2 cell permeability assays to determine if this compound is a P-gp substrate.
-
-
II. Formulation Stability Issues
Question: My amorphous solid dispersion of this compound is physically unstable and tends to recrystallize during storage. How can I improve its stability?
Answer: Maintaining the amorphous state is critical for the bioavailability advantage of solid dispersions. Here are strategies to enhance stability:
-
Polymer Selection:
-
Problem: The chosen polymer may not have strong enough interactions with this compound to inhibit molecular mobility and prevent crystallization.
-
Troubleshooting:
-
Screen various polymers: Evaluate polymers that can form hydrogen bonds with this compound, such as PVP, HPMC, and Eudragit®.
-
Optimize drug-polymer ratio: A higher proportion of polymer can improve stability, but may reduce drug loading. Conduct stability studies at different drug-to-polymer ratios to find the optimal balance.
-
-
-
Storage Conditions:
-
Problem: Exposure to high temperature and humidity can accelerate recrystallization.
-
Troubleshooting:
-
Control storage environment: Store the formulation in a cool, dry place. Use desiccants in packaging.
-
Conduct accelerated stability studies: As per ICH guidelines (e.g., 40°C/75% RH), to predict long-term stability.
-
-
-
Glass Transition Temperature (Tg):
-
Problem: A low Tg of the solid dispersion indicates higher molecular mobility and a greater tendency to crystallize.
-
Troubleshooting:
-
Select polymers with high Tg: The Tg of the polymer should be significantly higher than the storage temperature.
-
Measure the Tg of the formulation: Use Differential Scanning Calorimetry (DSC) to determine the Tg of your solid dispersion. A single Tg for the mixture, higher than that of the pure drug, indicates good miscibility and potentially better stability.
-
-
III. Low Drug Loading or Entrapment Efficiency in Nanoparticles
Question: I am preparing this compound-loaded PLGA nanoparticles, but I am consistently getting low drug loading and entrapment efficiency. What can I do to improve this?
Answer: Low encapsulation of a hydrophobic drug like this compound in a polymeric nanoparticle system is a frequent hurdle. Consider the following:
-
Formulation Parameters:
-
Problem: The drug may be partitioning into the external aqueous phase during the nanoparticle preparation process (e.g., emulsion-solvent evaporation).
-
Troubleshooting:
-
Optimize the organic solvent: Use a solvent in which this compound has high solubility but is also a good solvent for PLGA.
-
Adjust the drug-to-polymer ratio: Increasing the initial amount of drug can sometimes increase loading, but there is a saturation point beyond which it may lead to drug precipitation.
-
Surfactant concentration: The concentration of the stabilizer (e.g., PVA) in the aqueous phase can influence nanoparticle size and drug entrapment. Optimize this concentration.
-
-
-
Process Parameters:
-
Problem: The rate of solvent evaporation and the homogenization speed can impact nanoparticle formation and drug encapsulation.
-
Troubleshooting:
-
Control solvent evaporation rate: A slower, more controlled evaporation can sometimes allow for better drug entrapment.
-
Optimize homogenization/sonication: The energy input during emulsification affects droplet size and, consequently, nanoparticle characteristics. Experiment with different speeds and durations.
-
-
Data Presentation: Pharmacokinetics of this compound Formulations
The following table summarizes the pharmacokinetic parameters of a conventional oral tablet of this compound. Note: As of the latest literature review, specific in vivo pharmacokinetic data for enhanced formulations of this compound (e.g., solid dispersions, nanoparticles, SEDDS) is not publicly available. This table is intended to be populated as new data emerges from research.
| Formulation | Dose (mg) | Cmax (µg/L) | Tmax (h) | t½ (h) | Relative Bioavailability Improvement |
| Conventional Oral Tablet | 30 | 55.53 (± 15.45)[1] | 5.18 (± 1.78)[1] | 165 (± 49)[1] | Reference |
| Solid Dispersion (Hypothetical) | 30 | Data not available | Data not available | Data not available | Data not available |
| Nanoparticle Formulation (Hypothetical) | 30 | Data not available | Data not available | Data not available | Data not available |
| SEDDS (Hypothetical) | 30 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of this compound formulations.
Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or another suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Methodology:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle stirring or sonication.
-
Attach the flask to a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Continue the evaporation until a thin, dry film is formed on the inner wall of the flask.
-
Scrape the solid mass from the flask.
-
Further dry the product in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further analysis.
In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution profile of an enhanced this compound formulation against the pure drug or a conventional tablet.
Apparatus:
-
USP Dissolution Apparatus II (Paddle type)
-
HPLC system for drug quantification
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate (B84403) buffer (pH 6.8) with 0.5% w/v Tween 80 to maintain sink conditions.
Methodology:
-
Set the dissolution apparatus parameters: medium temperature at 37 ± 0.5°C and paddle speed at 75 RPM.
-
Place an accurately weighed amount of the this compound formulation (equivalent to a specific dose, e.g., 30 mg) into each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the filtrate for this compound concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Determination of Drug Entrapment Efficiency in Nanoparticles
Objective: To quantify the amount of this compound successfully encapsulated within the nanoparticles.
Methodology (Indirect Method):
-
Prepare the this compound-loaded nanoparticle suspension.
-
Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous supernatant.
-
Carefully collect the supernatant, which contains the un-entrapped (free) drug.
-
Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate the Entrapment Efficiency (EE%) using the following formula:
EE (%) = [(Total Amount of Drug Added - Amount of Free Drug in Supernatant) / Total Amount of Drug Added] x 100
Visualizations
Logical Workflow for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.
Experimental Workflow for Solid Dispersion Development
Caption: Workflow for developing and evaluating this compound solid dispersions.
References
Technical Support Center: Centchroman in Post-Abortal Contraception Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Centchroman (Ormeloxifene) for post-abortal contraception.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound as a contraceptive?
A1: this compound, also known as Ormeloxifene, is a non-steroidal, selective estrogen receptor modulator (SERM).[1][2][3] Its contraceptive effect is primarily achieved through a potent anti-estrogenic action on the endometrium. This action creates asynchrony in the development of the uterine lining relative to the menstrual cycle, thereby hindering the implantation of a fertilized ovum.[1][2][4][5] It also hastens the transport of the ovum through the fallopian tubes.[1][6] Unlike combined oral contraceptives, this compound does not consistently suppress ovulation or significantly alter the hypothalamic-pituitary-ovarian axis.[2][3]
Q2: What is the recommended dosage of this compound for post-abortal contraception in a research setting?
A2: Based on clinical studies, the dosage regimen for post-abortal contraception mirrors the standard contraceptive schedule. The first pill is administered on the day of the abortion, followed by a twice-weekly dose for the first three months (12 weeks). Thereafter, the dosage is reduced to once a week.[7][8][9]
Q3: What are the expected efficacy and continuation rates in a post-abortal cohort?
A3: In a prospective observational study of 120 women who initiated this compound post-abortion, the continuation rate at 12 months was 91%.[7][8] During this period, there was one reported method failure and one user failure.[7][8] The overall failure rate for this compound as a contraceptive is generally reported as 1-2 pregnancies per 100 woman-years (HWY).[1][6]
Q4: What is the most common side effect observed in clinical trials, and how should it be managed within a study protocol?
A4: The most frequently reported side effect is a change in menstrual patterns, specifically delayed or infrequent cycles.[1][7][8][10] In one post-abortal study, 26% of participants experienced infrequent cycles.[7][8] Study protocols should include clear counseling for participants on this potential side effect to manage expectations and improve compliance. If a participant's period is delayed by more than 15 days, pregnancy should be ruled out as a precautionary measure.[6]
Q5: Are there any known drug interactions that could affect experimental outcomes?
A5: Animal studies (in rats) have shown that co-administration of tetracycline (B611298) can reduce the bioavailability of this compound and its active metabolite, potentially interfering with contraceptive efficacy.[11] While comprehensive human drug interaction studies are limited, caution is advised when participants are taking medications that induce or inhibit hepatic enzymes, as this compound is metabolized by the liver.[12]
Troubleshooting Guides
Clinical Study Management
| Observed Issue | Potential Cause | Recommended Action for Researchers |
| High participant dropout rate. | Participant concern over menstrual irregularities (delayed cycles).[7][8] | Counseling: Implement a robust informed consent process that thoroughly explains the likelihood and nature of menstrual changes. Provide participants with a log to track their cycles. Monitoring: Schedule regular follow-ups (e.g., at 3, 6, and 12 months) to address concerns.[7][8] Protocol Adherence: If a period is missed, adhere to the protocol's pregnancy testing guidelines (e.g., testing after 15 days of expected menses).[6] |
| Pregnancy occurs in a study participant. | User Failure: Participant did not adhere to the dosing schedule.[7] Method Failure: The drug did not prevent pregnancy despite correct usage.[7] Drug Interaction: Concomitant medication may have reduced efficacy.[11] | Root Cause Analysis: Conduct a thorough interview to assess compliance and use of other medications. Pharmacokinetic Analysis: If feasible within the study protocol, collect a blood sample to measure serum levels of this compound and its metabolite. Reporting: Document the event meticulously as either a user or method failure, as per the study definitions. |
| Participant reports other side effects (e.g., nausea, headache, weight gain).[13][14][15] | Adverse drug reaction. | Assessment: Evaluate the severity and frequency of the symptoms. Documentation: Record all adverse events in detail, according to good clinical practice (GCP) guidelines. Management: For mild symptoms, reassurance and symptomatic treatment may be sufficient. For severe or persistent symptoms, consider withdrawal from the study and appropriate medical follow-up. |
Laboratory Assay Troubleshooting (Example: Competitive ELISA for Hormone Quantification)
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Noise | - Incomplete blocking. - Non-specific binding of antibodies.[16] - Insufficient washing.[17] - Contaminated buffers. | - Increase blocking time or try an alternative blocking buffer (e.g., 5% BSA).[17] - Increase the number of wash cycles and ensure complete aspiration of wells.[17] - Use fresh, sterile buffers. |
| No or Weak Signal | - Omission of a key reagent. - Inactive enzyme conjugate or substrate. - Incorrect plate reader settings. - Insufficient incubation times. | - Double-check the protocol to ensure all steps were followed correctly. - Test the activity of the conjugate and substrate independently. - Verify the correct wavelength is being used for detection. - Optimize incubation times for antibodies and substrate. |
| High Coefficient of Variation (%CV) Across Plate | - Pipetting inconsistency.[18] - "Edge effect" due to temperature variance or evaporation.[17] - Reagents not mixed properly.[18] | - Calibrate pipettes and ensure consistent technique. Use of automated liquid handlers can improve precision.[17] - Avoid using the outer wells of the plate or use a plate sealer during incubations.[17] - Ensure all reagents are brought to room temperature and are thoroughly mixed before use.[18] |
Quantitative Data Summary
Table 1: this compound Dosage Regimens
| Regimen Type | Loading Dose (First 3 Months) | Maintenance Dose | Reference |
| Standard Contraception | 30 mg twice a week | 30 mg once a week | [1][4] |
| Post-Abortal Contraception Study | 30 mg twice a week | 30 mg once a week | [7][8][9] |
| Optimized Loading Dose Study | Single 60 mg dose | 30 mg once a week (starting one week after loading dose) | [19] |
Table 2: Efficacy and Continuation in Post-Abortal Use (12-Month Follow-Up)
| Metric | Value | Source Population | Reference |
| Continuation Rate | 91% | 120 women | [7][8] |
| Method Failure | 1 case | 120 women | [7][8] |
| User Failure | 1 case | 120 women | [7][8] |
| Pregnancy Rate (Pearl Index) | 1.0 - 2.05 / HWY | General & Post-Abortal Users | [1][7] |
Table 3: Incidence of Key Side Effects
| Side Effect | Incidence Rate | Context | Reference |
| Infrequent/Delayed Menstrual Cycles | ~8% - 26% | General users and post-abortal cohort.[1][7][8] | [1][7][8] |
| Irregular Cycles | ~7% - 11% | General users and post-abortal cohort.[14][20] | [14][20] |
| Nausea / Vomiting | ~1% - 9% | Comparative study vs. COCs.[14] | [14] |
| Headache | ~1% - 8% | Comparative study vs. COCs.[14] | [14] |
Experimental Protocols
Protocol: Clinical Trial for this compound in Post-Abortal Contraception
-
Objective: To evaluate the acceptability, safety, and continuation rates of this compound as a non-steroidal contraceptive initiated immediately following a spontaneous or induced abortion.[7][8]
-
Study Design: A prospective, single-arm, observational study.[7][8]
-
Participant Criteria:
-
Inclusion: Women aged 18-40 who have undergone a first-trimester spontaneous or induced abortion, are sexually active, desire contraception, and provide informed consent.
-
Exclusion: Contraindications to this compound (e.g., polycystic ovarian disease, recent history of jaundice or severe hepatic impairment, severe allergic states), desire for pregnancy within the next year, known hypersensitivity to the drug.[4]
-
-
Intervention:
-
Data Collection & Outcome Measures:
-
Primary Outcome: Contraceptive continuation rate at 12 months.
-
Secondary Outcomes:
-
Incidence and nature of side effects, particularly menstrual irregularities (collected via participant diaries and interviews).
-
Reasons for discontinuation.
-
Incidence of pregnancy (method and user failures).
-
-
Follow-up Schedule: Data is collected at baseline, 3 months, 6 months, and 12 months post-initiation.
-
Protocol: Quantification of Serum Progesterone (B1679170) by Competitive ELISA
-
Objective: To quantify the concentration of progesterone in serum samples to assess ovarian function, as this compound is not expected to suppress ovulation consistently.
-
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific to progesterone. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Competitive Reaction: Add progesterone standards, quality controls, and unknown serum samples to the wells. Immediately add a fixed amount of enzyme-labeled progesterone (e.g., Progesterone-HRP conjugate) to each well. Incubate for 1-2 hours at room temperature, allowing the sample progesterone and labeled progesterone to compete for binding to the capture antibody.
-
Washing: Repeat the wash step as described in step 2 to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. Incubate in the dark for 15-30 minutes, allowing for color development. The intensity of the color will be inversely proportional to the amount of progesterone in the sample.
-
Stopping Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the progesterone concentration in the unknown samples.
-
Visualizations
Caption: this compound's SERM activity in endometrial cells.
Caption: Workflow for a post-abortal this compound clinical trial.
Caption: Logic for managing delayed menses in a clinical trial.
References
- 1. This compound TABLETS FAQs | PSM Made Easy [ihatepsm.com]
- 2. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mims.com [mims.com]
- 5. Ormeloxifene - Wikipedia [en.wikipedia.org]
- 6. fogsi.org [fogsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of acceptability, safety, and continuation rates of this compound as postabortion nonsteroidal contraceptive pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. What are the side effects of Ormeloxifene? [synapse.patsnap.com]
- 11. Evaluation of interaction potential of certain concurrently administered drugs with pharmacological and pharmacokinetic profile of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is Ormeloxifene used for? [synapse.patsnap.com]
- 13. Ormeloxifene: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 14. ijrcog.org [ijrcog.org]
- 15. drugtodayonline.com [drugtodayonline.com]
- 16. assaygenie.com [assaygenie.com]
- 17. product.atagenix.com [product.atagenix.com]
- 18. anshlabs.com [anshlabs.com]
- 19. Optimization of contraceptive dosage regimen of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Centchroman vs. Tamoxifen: A Comparative Guide for Mastalgia Treatment
For Researchers, Scientists, and Drug Development Professionals
Mastalgia, or breast pain, is a common and often distressing symptom for many women. While various treatments exist, two prominent hormonal modulators, Centchroman (also known as Ormeloxifene) and Tamoxifen (B1202), have demonstrated efficacy in managing this condition. This guide provides a detailed, objective comparison of their performance, supported by data from clinical trials, to inform research and development in this therapeutic area.
Efficacy in Pain Reduction
Multiple randomized controlled trials have compared the effectiveness of this compound and Tamoxifen in alleviating mastalgia. The primary endpoint in these studies is typically the reduction in pain as measured by the Visual Analogue Scale (VAS), where patients rate their pain on a scale of 0 to 10.
A key finding across several studies is that both this compound and Tamoxifen are effective in significantly reducing breast pain.[1][2][3] One study involving 106 women with mastalgia found that after 3 months of treatment, 96.2% of patients in the this compound group and 92.5% in the Tamoxifen group achieved a VAS score of less than 3.[2][4] Another trial reported that this compound was more effective in controlling pain in the first month of treatment compared to Tamoxifen.[3] However, at the 3 and 6-month marks, no significant difference in the VAS score for pain was observed between the two drugs.[3]
Interestingly, some research suggests a slight superiority of this compound in pain reduction. One clinical trial concluded that while both drugs effectively reduced pain, this compound demonstrated a greater reduction in VAS scores.[2] Conversely, another study found the effectiveness of the two drugs to be similar.[1]
The following table summarizes the quantitative data on pain reduction from various clinical trials.
| Study | This compound Dosage | Tamoxifen Dosage | Treatment Duration | Key Efficacy Findings | Side Effects (this compound) | Side Effects (Tamoxifen) |
| Khadka S, et al. | 30 mg daily | 10 mg daily | 3 months | This compound showed a statistically significant greater reduction in VAS score (p=0.001). 96.2% in the this compound group and 92.5% in the Tamoxifen group achieved VAS < 3.[2][4] | Not specified in detail in the abstract. | Not specified in detail in the abstract. |
| Jain BK, et al. (2015) | 30 mg daily | 10 mg daily | 12 weeks | No significant difference in mean VAS Score between the two groups at 4, 8, 12, and 24 weeks.[1] | Dizziness, menstrual irregularities, development of ovarian cysts.[1] | No side effects were noted.[1] |
| Sinha MK, et al. (2024) | 30 mg daily | 10 mg daily | Not Specified | This compound was more effective in controlling pain in the first month (p=0.04). No significant difference at 3 or 6 months.[3] | Slightly increased occurrence of adverse effects.[3] | Not specified in detail in the abstract. |
| A comparative study (2019) | Not Specified | Not Specified | Not Specified | This compound and Tamoxifen had comparable results in pain relief, both being better than Danazol at 24 weeks.[5] | Not specified in detail in the abstract. | Not specified in detail in the abstract. |
Experimental Protocols
The methodologies employed in the key comparative studies provide a framework for understanding the evidence base.
Randomized Controlled Trial Protocol:
A prevalent design in these studies is the randomized controlled trial (RCT). A typical protocol is as follows:
-
Patient Recruitment: Female patients presenting with mastalgia (cyclical or non-cyclical) for a specified duration (e.g., more than 3 months) are screened for inclusion.[1][2]
-
Inclusion/Exclusion Criteria: Specific criteria are established to ensure a homogenous study population. This often includes age limits and exclusion of patients with suspected malignancy or other breast pathologies.
-
Randomization: Eligible patients are randomly assigned to one of two or more treatment arms. For instance, Group A might receive this compound (e.g., 30 mg daily), and Group B would receive Tamoxifen (e.g., 10 mg daily).[1][2]
-
Treatment Period: The duration of treatment is predefined, commonly lasting for 12 weeks or 3 months.[1][2]
-
Data Collection: The primary outcome measure, the Visual Analogue Scale (VAS) for pain, is recorded at baseline and at regular intervals throughout the study (e.g., 4, 8, 12 weeks) and during a follow-up period.[1][2]
-
Follow-up: After the cessation of treatment, patients are often followed for an additional period (e.g., 12 weeks) to assess for any relapse of symptoms.[1]
-
Statistical Analysis: The collected data is then statistically analyzed to compare the mean VAS scores and the proportion of patients achieving significant pain relief between the treatment groups.
Caption: Workflow of a typical randomized controlled trial comparing this compound and Tamoxifen.
Mechanism of Action and Signaling Pathways
Both this compound and Tamoxifen are classified as Selective Estrogen Receptor Modulators (SERMs).[1][6][7] Their therapeutic effect in mastalgia is attributed to their ability to modulate the effects of estrogen on breast tissue.
Tamoxifen acts as an estrogen antagonist in breast tissue.[8][9] It competitively binds to estrogen receptors, thereby blocking the proliferative effects of estrogen that can contribute to breast pain and nodularity.[8][9] In other tissues, such as the endometrium and bone, it can act as an estrogen agonist.[8]
This compound is also a novel non-steroidal SERM.[1][10] It exerts a selective anti-estrogenic effect on the breast tissue, which is the basis for its use in treating mastalgia.[10][11]
The underlying pathophysiology of mastalgia is thought to be related to the hormonal fluctuations of the menstrual cycle, particularly the effects of estrogen and progesterone (B1679170) on breast tissue.[12] By blocking estrogen receptors in the breast, both this compound and Tamoxifen interrupt this hormonal signaling, leading to a reduction in pain and discomfort.
References
- 1. This compound vs tamoxifen for regression of mastalgia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nepjol.info [nepjol.info]
- 3. This compound and tamoxifen in mastalgia: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijsurgery.com [ijsurgery.com]
- 6. Effectiveness of this compound on Regression of Fibroadenosis and Mastalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
- 8. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 9. news-medical.net [news-medical.net]
- 10. Role of this compound in regression of mastalgia and fibroadenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientonline.org [scientonline.org]
- 12. Mastalgia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Centchroman and Raloxifene on Bone Resorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Centchroman (also known as Ormeloxifene) and Raloxifene (B1678788), two selective estrogen receptor modulators (SERMs), on the critical process of bone resorption. While both compounds are recognized for their bone-protective effects, this document delves into the nuances of their mechanisms, supported by available experimental data, to offer a comprehensive resource for research and development in the field of osteoporosis and bone metabolism.
Executive Summary
This compound and Raloxifene are non-steroidal benzopyran and benzothiophene (B83047) derivatives, respectively, that exhibit tissue-selective estrogenic and anti-estrogenic activities. Both are employed in the management of postmenopausal conditions, with Raloxifene being a well-established treatment for osteoporosis.[1][2] this compound, primarily used as a contraceptive, has demonstrated significant potential in preventing bone loss in preclinical and in vitro studies.[3][4][5]
The available evidence suggests that while both drugs inhibit bone resorption, their underlying cellular and molecular mechanisms may differ. A key in vitro study indicates that this compound is a more potent direct inhibitor of osteoclastic bone resorption compared to Raloxifene and, unlike Raloxifene, induces osteoclast apoptosis.[6] However, a significant gap exists in the literature regarding direct head-to-head clinical trials comparing their efficacy on bone mineral density (BMD) and bone turnover markers in postmenopausal women.
Quantitative Data Comparison
The following tables summarize the available quantitative data from in vitro and clinical studies. It is crucial to note the absence of direct comparative clinical trial data, necessitating a cautious interpretation when comparing clinical efficacy.
Table 1: In Vitro Comparative Efficacy on Osteoclast Activity
| Parameter | This compound (Ormeloxifene) | Raloxifene | Reference Study |
| Inhibition of Osteoclastogenesis | Significant inhibition at 10⁻⁶ and 10⁻⁸ M (P<0.001) | Significant inhibition at 10⁻⁸ to 10⁻¹² M (P<0.001) | [6] |
| Induction of Osteoclast Apoptosis | Yes | No | [6] |
| Inhibition of Bone Resorption (Pit Assay) | Dose-dependent inhibition (up to 70% at 1 µM, IC₅₀ = 0.1 µM) | No significant effect over the same dose range | [7] |
Table 2: Clinical Efficacy on Bone Turnover Markers and Bone Mineral Density (Data from separate studies)
| Parameter | This compound (Ormeloxifene) | Raloxifene (60 mg/day) | Reference Study |
| Bone Turnover Markers (Resorption) | Preclinical data shows inhibition of ovariectomy-induced increases.[2] Clinical data in postmenopausal women is limited. | Significant reductions in urinary CTX and NTX.[8] | [2][9][8] |
| Bone Turnover Markers (Formation) | Preclinical data shows inhibition of ovariectomy-induced increases.[2] Clinical data in postmenopausal women is limited. | Significant reductions in serum bone-specific alkaline phosphatase (BSAP) and osteocalcin.[9] | [2][9] |
| Bone Mineral Density (Lumbar Spine) | Preclinical data shows prevention of ovariectomy-induced bone loss. Limited clinical data in postmenopausal women. | Significant increase (e.g., ~2.5% over 1 year).[2] | [2][6] |
| Bone Mineral Density (Total Hip) | Preclinical data shows prevention of ovariectomy-induced bone loss.[6] Limited clinical data in postmenopausal women. | Significant increase. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key in vitro assays cited in this guide.
In Vitro Osteoclastogenesis and Bone Resorption Assay (Based on Narayana Murthy et al., 2006 and Hall et al., 1995)
Objective: To assess the direct effects of this compound and Raloxifene on the formation and resorptive activity of osteoclasts.
1. Osteoclast Precursor Cell Isolation:
-
Bone marrow cells are harvested from the long bones (femora and tibiae) of mice.
-
The marrow is flushed out with cell culture medium (e.g., α-MEM).
-
The cell suspension is filtered to remove debris and red blood cells are lysed.[1]
2. Osteoclast Differentiation:
-
Bone marrow cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to promote the proliferation and survival of osteoclast precursors.[10][11]
-
To induce differentiation into mature osteoclasts, Receptor Activator of Nuclear Factor κB Ligand (RANKL) is added to the culture medium.[10][11]
-
The cells are cultured for several days, with the medium being replaced periodically.
3. Drug Treatment:
-
Differentiated osteoclasts are treated with varying concentrations of this compound, Raloxifene, or a vehicle control.
4. Assessment of Osteoclastogenesis:
-
After the treatment period, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.
-
TRAP-positive multinucleated cells (containing three or more nuclei) are counted to quantify the extent of osteoclast formation.[1]
5. Bone Resorption (Pit) Assay:
-
Osteoclast precursors are seeded onto bone slices (e.g., dentine or cortical bone) and allowed to differentiate in the presence of M-CSF and RANKL.
-
The differentiated osteoclasts are then treated with the test compounds.
-
After the culture period, the cells are removed from the bone slices.
-
The resorbed areas (pits) on the bone slices are visualized (e.g., by staining with toluidine blue or using scanning electron microscopy) and the total area of resorption is quantified using image analysis software.[10][12]
6. Osteoclast Apoptosis Assay (TUNEL Staining):
-
Osteoclasts are cultured on coverslips and treated with the test compounds.
-
Apoptosis is assessed using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, which detects DNA fragmentation, a hallmark of apoptosis.[13][14][15][16][17]
-
Cells are fixed, permeabilized, and incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP).
-
The incorporated label is then detected using a fluorescently labeled antibody or a colorimetric reaction.[15][16][17]
-
The percentage of TUNEL-positive osteoclasts is determined by microscopy.
Signaling Pathways
The differential effects of this compound and Raloxifene on bone resorption can be attributed to their distinct interactions with intracellular signaling pathways in osteoclasts.
Raloxifene Signaling Pathway in Osteoclasts
Raloxifene, like estrogen, is thought to exert its anti-resorptive effects primarily through the regulation of the RANKL/OPG signaling axis in osteoblasts and stromal cells.[2][5][18][19][20] It decreases the expression of RANKL, the primary cytokine responsible for osteoclast differentiation and activation, and may increase the expression of osteoprotegerin (OPG), a decoy receptor that neutralizes RANKL.[2][5][19] This leads to a reduction in the overall pro-resorptive signaling cascade.
Figure 1: Raloxifene's indirect action on osteoclasts.
This compound (Ormeloxifene) Signaling Pathway in Osteoclasts
In contrast to Raloxifene's primarily indirect mechanism, in vitro evidence suggests a more direct effect of this compound on osteoclasts.[4][6][21][22] Studies indicate that this compound can inhibit RANKL-induced osteoclast differentiation by suppressing the generation of reactive oxygen species (ROS) and subsequently downregulating the activation of key signaling molecules such as ERK and JNK within the MAPK pathway.[4][21][22] This ultimately leads to the inhibition of transcription factors like NF-κB and AP-1, which are crucial for osteoclastogenesis.[4][21][22] Furthermore, this compound has been shown to induce apoptosis in mature osteoclasts, a mechanism not observed with Raloxifene in the same study.[6]
Figure 2: this compound's direct inhibitory effects on osteoclasts.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a preclinical comparative study of this compound and Raloxifene on bone resorption, integrating both in vivo and in vitro methodologies.
Figure 3: Preclinical comparative experimental workflow.
Conclusion and Future Directions
The comparative analysis of this compound and Raloxifene reveals two SERMs with distinct profiles in their interaction with bone resorbing cells. While Raloxifene is a well-established therapy for postmenopausal osteoporosis with a large body of clinical evidence, this compound demonstrates compelling preclinical and in vitro data suggesting a potent and direct inhibitory effect on osteoclasts. The induction of osteoclast apoptosis by this compound is a particularly noteworthy finding that warrants further investigation.
The primary limitation in this comparative analysis is the dearth of head-to-head clinical trials. Future research should prioritize randomized controlled trials directly comparing the efficacy of this compound and Raloxifene on bone mineral density, bone turnover markers, and fracture risk in postmenopausal women with osteoporosis. Such studies would be invaluable in positioning this compound as a potential alternative or adjunctive therapy in the management of bone loss. Further elucidation of the downstream signaling targets of this compound in osteoclasts will also provide a more complete understanding of its mechanism of action and could unveil novel therapeutic targets for bone diseases.
References
- 1. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of raloxifene therapy on circulating osteoprotegerin and RANK ligand levels in post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ormeloxifene inhibits osteoclast differentiation in parallel to downregulating RANKL-induced ROS generation and suppres… [ouci.dntb.gov.ua]
- 5. Raloxifene therapy inhibits osteoclastogenesis during the alveolar healing process in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ormeloxifene on ovariectomy-induced bone resorption, osteoclast differentiation and apoptosis and TGF beta-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bone-specific estrogen this compound inhibits osteoclastic bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ospemifene and raloxifene on biochemical markers of bone turnover in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of cessation of raloxifene treatment on bone turnover in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Commitment and Differentiation of Osteoclast Precursor Cells by the Sequential Expression of C-Fms and Receptor Activator of Nuclear Factor κb (Rank) Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined TUNEL and TRAP methods suggest that apoptotic bone cells are inside vacuoles of alveolar bone osteoclasts in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TUNEL staining [abcam.com]
- 16. biotna.net [biotna.net]
- 17. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 18. Raloxifene modulates regulators of osteoclastogenesis and angiogenesis in an oestrogen deficiency periapical lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Raloxifene inhibits bone loss and improves bone strength through an Opg-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 21. jme.bioscientifica.com [jme.bioscientifica.com]
- 22. Ormeloxifene inhibits osteoclast differentiation in parallel to downregulating RANKL-induced ROS generation and suppressing the activation of ERK and JNK in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Implantatory Action of Centchroman: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Centchroman's anti-implantatory action with other alternatives, supported by experimental data. It is designed to be an objective resource for researchers and professionals in the field of reproductive medicine and drug development.
Abstract
This compound, a non-steroidal selective estrogen receptor modulator (SERM), has been utilized as a contraceptive agent due to its unique anti-implantatory properties. This guide delves into the experimental validation of this compound's mechanism of action, comparing its efficacy and effects on endometrial receptivity with other anti-implantation agents such as Levonorgestrel, Mifepristone (B1683876), and other SERMs like Tamoxifen. Through a compilation of quantitative data, detailed experimental protocols, and visualizations of molecular pathways and experimental workflows, this document aims to provide a thorough understanding of this compound's role in preventing blastocyst implantation.
Comparative Efficacy of Anti-Implantatory Agents
The contraceptive efficacy of this compound has been evaluated in various studies, often in comparison with other hormonal and non-hormonal agents. The following tables summarize key quantitative data from these comparative studies.
Table 1: Comparison of this compound and Levonorgestrel for Emergency Contraception
| Agent | Dosage | Pregnancy Rate | Prevented Fraction | Reference |
| This compound | 60 mg single dose | 2.1% (1/47) | 75% | [1][2] |
| Levonorgestrel | 1.5 mg single dose | 4.0% (2/50) | 50% | [1][2] |
Table 2: In Vitro Effect of this compound on Endometrial Cancer Cells
| Cell Line | IC50 (48h treatment) | Reference |
| Ishikawa (Human Endometrial Adenocarcinoma) | 20 µM | [3] |
Table 3: Comparative Anti-Implantation Activity of this compound and Tamoxifen in Rats
| Agent | Dosage | Anti-Implantation Efficacy | Reference | | :--- | :--- | :--- | | This compound | 1.25 mg/kg (oral) | Prevents implantation if given within 120h of nidatory estrogen secretion |[4] | | Tamoxifen | 0.2 mg/kg (oral) | Prevents implantation if given within 144h of nidatory estrogen secretion |[4] |
Mechanism of Action: A Focus on Endometrial Receptivity
This compound's primary mechanism of anti-implantation action lies in its ability to modulate estrogen receptors in the endometrium, thereby altering the uterine environment to make it unreceptive to blastocyst implantation.[5][6][7] This is achieved through a complex interplay of genomic and non-genomic actions that affect various cellular and molecular aspects of endometrial receptivity.
Signaling Pathway of this compound's Anti-Implantatory Action
This compound, as a SERM, exhibits tissue-specific estrogen agonist and antagonist effects. In the endometrium, its anti-estrogenic activity is predominant, leading to the disruption of the normal sequence of events required for successful implantation.
Caption: Signaling pathway of this compound's anti-implantatory action.
Effects on Endometrial Receptivity Markers
Successful implantation requires the expression of specific molecular markers of endometrial receptivity, including Leukemia Inhibitory Factor (LIF), integrins (such as αvβ3), and HOXA10. Studies have shown that this compound alters the expression of these critical factors. For instance, in rats, the administration of ormeloxifene (B1196478) (this compound) was shown to inhibit the expression of the β3 integrin subunit, a key marker of uterine receptivity. Furthermore, mifepristone, another anti-implantation agent, has been demonstrated to reduce endometrial LIF expression.[8] While direct comparative studies on this compound's effect on LIF are limited, its impact on the overall receptive state of the endometrium is well-established.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the anti-implantatory action of this compound and its alternatives.
In Vivo Anti-Implantation Activity in Rats
This protocol is a standard method to assess the efficacy of a compound in preventing blastocyst implantation in a rodent model.[2][9][10][11]
Experimental Workflow
Caption: Experimental workflow for in vivo anti-implantation study in rats.
Materials:
-
Adult female and male Wistar rats of proven fertility.
-
Test compound (e.g., this compound) and vehicle (e.g., 0.5% gum acacia suspension).
-
Gavage needles.
-
Surgical instruments for laparotomy.
-
Anesthetic agent (e.g., ether or isoflurane).
Procedure:
-
Female rats in the proestrus/estrus stage are housed with fertile males in a 2:1 ratio.
-
The following morning, vaginal smears are examined for the presence of spermatozoa to confirm mating. The day of sperm detection is designated as day 1 of pregnancy.
-
Pregnant rats are randomly divided into control and treatment groups.
-
The treatment group receives the test compound orally at a specific dose for a defined period (e.g., days 1-7 of pregnancy). The control group receives the vehicle.
-
On day 10 of pregnancy, the rats are anesthetized, and a laparotomy is performed.
-
The uterine horns are examined, and the number of implantation sites is counted.
-
The anti-implantation activity is calculated using the formula: % Anti-implantation Activity = [(Number of implants in control - Number of implants in treated) / Number of implants in control] x 100
In Vitro Decidualization of Human Endometrial Stromal Cells
This assay is used to study the direct effects of compounds on the differentiation of endometrial stromal cells, a crucial process for implantation.[9][10][11]
Materials:
-
Human endometrial tissue biopsies.
-
Collagenase and DNase I.
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS).
-
Hormones for decidualization: estradiol (B170435) (E2) and medroxyprogesterone (B1676146) acetate (B1210297) (MPA) or progesterone.
-
Test compound (e.g., this compound).
-
Assay kits for prolactin (PRL) or insulin-like growth factor-binding protein 1 (IGFBP1) ELISA.
Procedure:
-
Isolate human endometrial stromal cells (hESCs) from endometrial tissue by enzymatic digestion with collagenase and DNase I.
-
Culture the isolated hESCs in a suitable medium until they reach confluence.
-
Induce decidualization by treating the cells with a combination of E2 and MPA (or progesterone).
-
Simultaneously, treat the cells with different concentrations of the test compound or vehicle.
-
After a specific incubation period (e.g., 6-9 days), collect the culture supernatant.
-
Measure the levels of decidualization markers, such as PRL or IGFBP1, in the supernatant using ELISA.
-
A decrease in the secretion of these markers in the presence of the test compound indicates an inhibitory effect on decidualization.
Immunohistochemistry for Endometrial Receptivity Markers
This technique is used to visualize the expression and localization of specific proteins within the endometrial tissue.
Materials:
-
Paraffin-embedded uterine tissue sections from control and treated animals.
-
Primary antibodies against receptivity markers (e.g., LIF, integrin β3).
-
Secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Chromogenic substrate (e.g., DAB).
-
Microscope.
Procedure:
-
Deparaffinize and rehydrate the uterine tissue sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Develop the color using a chromogenic substrate.
-
Counterstain the sections with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Examine the slides under a microscope to assess the intensity and localization of the protein expression.
Conclusion
The available experimental data validates the anti-implantatory action of this compound, primarily through its modulation of the estrogen receptor in the endometrium. This leads to an altered uterine environment that is non-receptive to blastocyst implantation. Comparative studies indicate that this compound's efficacy as an emergency contraceptive is comparable to that of levonorgestrel. Its mechanism, which involves the downregulation of key endometrial receptivity markers, distinguishes it from progestin-based contraceptives. Further research focusing on direct, quantitative comparisons with other anti-implantation agents on a wider range of molecular markers will provide a more detailed understanding of its relative advantages and specific applications in reproductive health.
References
- 1. In Vitro Implantation Model Using Human Endometrial SUSD2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpls.org [wjpls.org]
- 3. This compound induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duration of anti-implantation action of the triphenylethylene anti-oestrogen this compound in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nature of estrogenic and anti-estrogenic actions of this compound on rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of interaction potential of certain concurrently administered drugs with pharmacological and pharmacokinetic profile of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of various doses of mifepristone on endometrial leukaemia inhibitory factor expression in the midluteal phase--an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of antifertility potential of Piper betle (Petiole) on female wistar rats “rising approaches of herbal contraception’’ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Evaluation and Antifertility Activity of Jatropha gossypifolia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
A Comparative Analysis of the SERM Profiles of Centchroman and Novel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Selective Estrogen Receptor Modulator (SERM) profile of Centchroman (also known as Ormeloxifene) with other novel SERMs. The information is intended to assist researchers and drug development professionals in understanding the nuanced differences in the pharmacological activities of these compounds.
Executive Summary
This compound, a non-steroidal SERM, exhibits a unique tissue-specific profile, acting as an antagonist in the breast and uterus and an agonist in the bone. This profile makes it a valuable candidate for contraception and the management of certain hormone-dependent conditions. This guide presents a comparative analysis of this compound's binding affinity to estrogen receptors (ERα and ERβ), its tissue-specific agonist and antagonist activities, and its effects on downstream signaling pathways, benchmarked against established and novel SERMs such as Tamoxifen, Raloxifene, Bazedoxifene (B195308), and Lasofoxifene (B133805).
Comparative Estrogen Receptor Binding Affinity
The relative binding affinity (RBA) of a SERM for ERα and ERβ is a primary determinant of its biological activity. The following table summarizes the available quantitative data on the binding affinities of this compound and other selected SERMs.
| Compound | Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity (RBA, %) | Citation(s) |
| This compound (Ormeloxifene) | ERα | - | 8.8 | [1] |
| ERβ | - | 3 | [1] | |
| Rat Uterine Cytosol ERs | - | 5.42 ± 1.45 | ||
| Tamoxifen | ERα | - | - | |
| ERβ | - | - | ||
| Raloxifene | ERα | - | - | |
| ERβ | - | - | ||
| Bazedoxifene | ERα | - | - | [2] |
| ERβ | - | - | [2] | |
| Lasofoxifene | ERα | - | - | [2] |
| ERβ | - | - | [2] |
Data for Tamoxifen and Raloxifene binding affinities are extensive but vary across studies; therefore, a representative range is not provided to avoid misrepresentation. It is recommended to consult primary literature for specific comparative studies.
Tissue-Specific Agonist and Antagonist Activity
A key feature of SERMs is their differential activity in various estrogen-target tissues. This tissue selectivity is crucial for their therapeutic applications, aiming to elicit beneficial estrogenic effects in some tissues (e.g., bone) while antagonizing estrogen's proliferative effects in others (e.g., breast and uterus).
In Vitro Cellular Assays
Cell-based assays using breast cancer cell lines (e.g., MCF-7) and endometrial cancer cell lines (e.g., Ishikawa) are instrumental in characterizing the agonist and antagonist potential of SERMs.
Comparative Proliferative Effects of SERMs on Breast and Endometrial Cancer Cell Lines
| Compound | Cell Line | Agonist Activity (EC50, nM) | Antagonist Activity (IC50, nM) | Citation(s) |
| This compound (Ormeloxifene) | MCF-7 | - | Inhibits proliferation | [3] |
| Ishikawa | - | - | ||
| Tamoxifen | MCF-7 | Partial Agonist | Potent Antagonist | |
| Ishikawa | Agonist | - | ||
| Raloxifene | MCF-7 | Antagonist | Potent Antagonist | |
| Ishikawa | Antagonist | - | ||
| Bazedoxifene | MCF-7 | - | Potent Antagonist | [4] |
| Ishikawa | - | - | ||
| Lasofoxifene | MCF-7 | - | - | |
| Ishikawa | - | - |
EC50 and IC50 values are highly dependent on experimental conditions. The qualitative descriptions are based on established literature.
In Vivo Animal Models
Ovariectomized (OVX) rat and mouse models are widely used to assess the in vivo effects of SERMs on uterine weight (a marker of estrogenic/antiestrogenic activity in the uterus) and bone mineral density (a marker of estrogenic activity in the skeleton).
Comparative In Vivo Effects of SERMs in Ovariectomized Rodent Models
| Compound | Uterine Wet Weight | Bone Mineral Density (BMD) | Citation(s) |
| This compound (Ormeloxifene) | Antagonistic | Agonistic | |
| Tamoxifen | Agonistic | Agonistic | |
| Raloxifene | Antagonistic | Agonistic | [5] |
| Bazedoxifene | Antagonistic | Agonistic | [6] |
| Lasofoxifene | Antagonistic | Agonistic | [6] |
Signaling Pathways and Gene Expression
SERMs exert their effects by modulating the expression of estrogen-responsive genes. This is achieved through the recruitment of co-activator or co-repressor proteins to the ER-ligand complex, leading to tissue-specific gene regulation.
Workflow for Analyzing SERM Effects on Gene Expression
References
- 1. Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of lasofoxifene and bazedoxifene on B cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
- 5. The comparative effect of ovarian hormone administration on bone mineral status in oophorectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective oestrogen receptor modulators lasofoxifene and bazedoxifene inhibit joint inflammation and osteoporosis in ovariectomised mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Centchroman's Anti-Cancer Efficacy in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer activity of Centchroman (also known as Ormeloxifene) in preclinical xenograft models, benchmarked against established chemotherapeutic agents. The data presented is compiled from various studies to offer an objective overview of its potential as an anti-cancer therapeutic.
Executive Summary
This compound, a selective estrogen receptor modulator (SERM), has demonstrated significant anti-cancer properties in various xenograft models of breast, ovarian, and prostate cancer. In these preclinical settings, this compound has been shown to inhibit tumor growth, reduce metastasis, and modulate key signaling pathways implicated in cancer progression. This guide presents available quantitative data from these studies and compares them with the effects of standard-of-care drugs such as paclitaxel, doxorubicin, and cisplatin (B142131) in similar models. While direct head-to-head comparisons within a single study are limited, the collective evidence suggests this compound's potential as a viable anti-cancer agent.
Quantitative Data Presentation
The following tables summarize the anti-cancer effects of this compound and comparator drugs in various xenograft models. It is important to note that experimental conditions may vary between studies.
Table 1: Anti-Cancer Activity in Breast Cancer Xenograft Models
| Treatment Agent | Cell Line | Animal Model | Key Outcomes | Citation(s) |
| This compound | 4T1 (syngeneic) | BALB/c mice | Suppression of tumor growth and lung metastasis. | [1] |
| Paclitaxel | MDA-MB-231 | Nude mice | Significant antitumor activity. T/C = 6.5% at 15 mg/kg. | [2] |
| Doxorubicin | MDA-MB-231 | NOD/SCID mice | Significant suppression of tumor growth at 10 mg/kg. | [3] |
| This compound | MDA-MB-231 | N/A (in vitro) | Inhibited migration and invasion capacities at sub-IC50 concentrations. | [1] |
T/C: Treatment vs. Control ratio, where a lower percentage indicates greater tumor growth inhibition.
Table 2: Anti-Cancer Activity in Ovarian Cancer Xenograft Models
| Treatment Agent | Cell Line | Animal Model | Key Outcomes | Citation(s) |
| Ormeloxifene | A2780-CP (cisplatin-resistant) | Nude mice | Significantly reduced tumorigenesis and metastasis. | [4] |
| Cisplatin | A2780 | Nude mice | Significant tumor growth suppression at 3 mg/kg. | [5] |
| Cisplatin | A2780cisR (cisplatin-resistant) | Nude mice | No significant tumor growth inhibition compared to vehicle. | [5] |
Table 3: Anti-Cancer Activity in Prostate Cancer Xenograft Models
| Treatment Agent | Cell Line | Animal Model | Key Outcomes | Citation(s) |
| Ormeloxifene | PC3 | Nude mice | Significantly regressed prostate tumor growth (P < 0.01) at 250 μ g/mouse , three times a week. | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Breast Cancer Xenograft Model (MDA-MB-231)
-
Cell Culture: Human breast adenocarcinoma MDA-MB-231 cells are cultured in a suitable medium such as DMEM supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8]
-
Animal Model: Immunocompromised female mice (e.g., nude, SCID, or NOD/SCID) aged 4-6 weeks are used.[8][9]
-
Tumor Cell Inoculation: A suspension of 1 x 10^7 MDA-MB-231 cells in serum-free medium or PBS is injected subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.[10][11]
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured 2-3 times weekly with calipers. Tumor volume is calculated using the formula: Volume = (width² x length) / 2.[12]
-
Drug Administration:
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.[12]
Ovarian Cancer Xenograft Model (A2780 & A2780-CP)
-
Cell Culture: Human ovarian carcinoma A2780 and its cisplatin-resistant variant A2780-CP cells are maintained in appropriate culture medium.
-
Animal Model: Immunocompromised female nude mice are utilized.[5]
-
Tumor Cell Inoculation: A suspension of A2780 or A2780-CP cells is injected subcutaneously into the flank of the mice.[13]
-
Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers.[13]
-
Drug Administration:
-
Endpoint: Mice are monitored for tumor growth, and the experiment is terminated when control tumors reach a specified volume.[5]
Signaling Pathway Diagrams
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways.
Caption: Wnt/β-catenin Signaling Pathway Inhibition by this compound.
Caption: HIF-1α/VEGFR2 Signaling Pathway Inhibition by this compound.
Caption: HER2/ERK1/2/MMP-9 Signaling Pathway Downregulation by this compound.
Conclusion
The available preclinical data from xenograft models demonstrate that this compound exhibits promising anti-cancer activity against breast, ovarian, and prostate cancers. Its ability to inhibit tumor growth and metastasis, coupled with its modulation of key oncogenic signaling pathways, positions it as a compelling candidate for further investigation. While direct comparative data with standard-of-care agents in identical experimental settings is an area for future research, this guide provides a foundational overview for researchers and drug development professionals to assess the potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ormeloxifene Suppresses Prostate Tumor Growth and Metastatic Phenotypes via Inhibition of Oncogenic β-catenin Signaling and EMT Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Centchroman and Other Selective Estrogen Receptor Modulators (SERMs) on Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Centchroman (Ormeloxifene) and other prominent Selective Estrogen Receptor Modulators (SERMs), namely Tamoxifen and Raloxifene, on lipid profiles. The information is collated from a range of preclinical and clinical studies to offer an objective overview supported by experimental data.
Introduction to SERMs and Lipid Metabolism
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. This dual functionality allows them to be utilized for a variety of indications, including contraception, management of breast cancer, and osteoporosis. Their impact on lipid metabolism is a critical aspect of their pharmacological profile, with implications for cardiovascular health. SERMs can modulate the levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG), primarily through their effects on hepatic lipid metabolism.
Comparative Effects on Lipid Profiles: A Data-Driven Overview
The following table summarizes the quantitative effects of this compound, Tamoxifen, and Raloxifene on key lipid parameters as reported in various studies. It is important to note that direct head-to-head clinical trials comparing all three SERMs are limited, and therefore, this comparison is based on data from separate clinical investigations.
| Lipid Parameter | This compound (Ormeloxifene) | Tamoxifen | Raloxifene |
| Total Cholesterol (TC) | ↓ (slight to moderate reduction) | ↓ (Significant reduction)[1] | ↓ (Significant reduction)[2] |
| LDL-Cholesterol (LDL-C) | ↓ (Reduction) | ↓ (Significant reduction)[1] | ↓ (Significant reduction)[2] |
| HDL-Cholesterol (HDL-C) | ↑ (Increase) or No significant change[3] | ↓ (Slight decrease) or No significant change[1] | ↑ (Slight increase)[2] |
| Triglycerides (TG) | No significant change[3] | ↑ (Increase) or No significant change[1] | ↓ (in short-term studies) or No significant change[2] |
-
This compound (Ormeloxifene) and its active l-enantiomer, Levormeloxifene (B1675178) , have demonstrated favorable effects on lipid profiles. Preclinical studies in rats showed that this compound increased HDL-C levels while reducing other serum lipids[4]. A clinical study on Levormeloxifene in postmenopausal women revealed a significant decrease in total cholesterol (13-20%) and LDL cholesterol (22-30%), with no significant change in HDL cholesterol[5]. Another study in rabbits showed that Levormeloxifene significantly reduced plasma cholesterol by 30%[6]. A phase-III multicentric trial of Ormeloxifene reported no increase in serum total or HDL cholesterol or triglycerides in women[3].
-
Tamoxifen has been shown to significantly reduce total cholesterol and LDL-C[1]. However, its effect on HDL-C is less favorable, with some studies reporting a slight decrease or no significant change[1]. A notable concern with Tamoxifen is its tendency to increase triglyceride levels in some patients[1].
-
Raloxifene generally exhibits a positive impact on lipid profiles. A meta-analysis of randomized controlled trials concluded that Raloxifene treatment increases HDL-C and lowers LDL-C and total cholesterol[2]. The effect on triglycerides appears to be dependent on the duration of treatment, with a significant decrease observed in studies lasting 26 weeks or less[2].
Signaling Pathways and Mechanism of Action
The influence of SERMs on lipid metabolism is primarily mediated through their interaction with estrogen receptors in the liver, which in turn modulates the expression of genes involved in lipid homeostasis. Key signaling pathways implicated include the Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR) pathways.
By inhibiting the intracellular trafficking of LDL-derived cholesterol, SERMs can lead to the activation of SREBP-2. Activated SREBP-2 translocates to the nucleus and upregulates the expression of genes involved in cholesterol synthesis and uptake, such as the LDL receptor gene, ultimately leading to lower circulating LDL-C levels. Concurrently, by preventing the activation of LXR, SERMs can influence cholesterol efflux and transport.
Caption: Signaling pathway of SERMs on lipid metabolism.
Experimental Protocols
The assessment of lipid profiles in the cited clinical trials generally adheres to standardized laboratory procedures. Below is a generalized experimental protocol for the determination of serum lipid levels.
Objective: To quantify the levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides in human serum samples.
Materials:
-
Venipuncture equipment
-
Serum separator tubes (SST)
-
Centrifuge
-
Automated clinical chemistry analyzer
-
Reagent kits for total cholesterol, HDL-cholesterol, and triglycerides (enzymatic colorimetric methods)
-
Calibrators and controls
Procedure:
-
Sample Collection: Fasting blood samples (8-12 hours) are collected from subjects via venipuncture into serum separator tubes.
-
Sample Processing: The blood samples are allowed to clot at room temperature for 30 minutes and then centrifuged at approximately 1500 x g for 15 minutes to separate the serum.
-
Lipid Analysis:
-
The separated serum is analyzed using an automated clinical chemistry analyzer.
-
Total Cholesterol (TC): Determined by an enzymatic, colorimetric method.
-
HDL-Cholesterol (HDL-C): Determined directly using an enzymatic, colorimetric method after precipitation of other lipoproteins.
-
Triglycerides (TG): Determined by an enzymatic, colorimetric method.
-
LDL-Cholesterol (LDL-C): Calculated using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5) for values in mg/dL. This calculation is valid only if the triglyceride concentration is less than 400 mg/dL. For higher triglyceride levels, direct measurement of LDL-C is recommended.
-
-
Quality Control: Commercially available quality control materials with known lipid concentrations are run with each batch of samples to ensure the accuracy and precision of the measurements.
References
- 1. Effect of hormonal contraceptives on lipid profile and the risk indices for cardiovascular disease in a Ghanaian community - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of ormeloxifene, a nonsteroidal once-a-week oral contraceptive, on systemic hemodynamics in adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive influence of this compound on cardiovascular system and tissue lipid peroxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of levormeloxifene in the prevention of postmenopausal bone loss and on the lipid profile compared to low dose hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A partial estrogen receptor agonist with strong antiatherogenic properties without noticeable effect on reproductive tissue in cholesterol-fed female and male rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cyclical Mastalgia Treatment: Centchroman Versus Danazol
A comprehensive review of clinical data reveals Centchroman as a promising alternative to Danazol for the management of cyclical mastalgia, demonstrating comparable or even superior efficacy in pain relief with a potentially more favorable side-effect profile. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers and drug development professionals.
Cyclical mastalgia, or breast pain linked to the menstrual cycle, is a common and often distressing symptom for many women. While various treatments exist, two notable pharmacological interventions are this compound (also known as Ormeloxifene) and Danazol. This guide delves into a comparative analysis of these two drugs, focusing on their efficacy, side effects, and the methodologies of key clinical studies.
Performance Snapshot: Efficacy and Sustained Response
Clinical trials have demonstrated that both this compound and Danazol are effective in reducing breast pain. However, this compound appears to offer better long-term pain relief.
In a randomized controlled trial, a significantly higher proportion of patients in the this compound group (89.7%) achieved a pain score of ≤3 on the Visual Analogue Scale (VAS) at 12 weeks of therapy compared to the Danazol group (69.44%).[1] This suggests a more pronounced initial response with this compound. Furthermore, three months after discontinuing the treatment (at 24 weeks), this compound's superiority was even more evident, with 71.05% of patients maintaining pain relief, compared to only 42.42% in the Danazol group.[1] Another study also concluded that this compound provides better pain relief than Danazol at 24 weeks.[2]
Interestingly, some studies suggest that Danazol might offer a quicker onset of pain relief.[1][3] However, the sustained response appears to be a key advantage for this compound.
Data Deep Dive: A Tabular Comparison
The following tables summarize the quantitative data from comparative and individual studies on this compound and Danazol for cyclical mastalgia.
Table 1: Comparative Efficacy of this compound and Danazol in Pain Relief (VAS Score)
| Timepoint | This compound Group (Mean VAS Score) | Danazol Group (Mean VAS Score) | p-value | Reference |
| Pre-treatment | 8 | 8 | - | [2] |
| 4 Weeks | 3 | 4 | - | [2] |
| 12 Weeks | 1 | 1.5 | - | [2] |
| 24 Weeks | 3 | 5 | <0.001 | [2] |
Note: A lower VAS score indicates less pain.
Table 2: Percentage of Patients Achieving Significant Pain Relief (VAS Score ≤ 3)
| Timepoint | This compound Group | Danazol Group | Reference |
| 12 Weeks | 89.7% | 69.44% | [1] |
| 24 Weeks | 71.05% | 42.42% | [1] |
Table 3: Common Side Effects of this compound and Danazol
| Side Effect | This compound | Danazol |
| Menstrual Irregularities | Delayed menses, Scanty menses, Oligomenorrhea[4][5] | Amenorrhea, Delayed menses, Menstrual irregularity[3][6][7] |
| Androgenic Effects | Not reported | Weight gain, Acne, Hirsutism, Greasy hair/skin, Voice changes[3][6] |
| Other | Epigastric pain, Nausea[3][4] | Nausea, Headaches, Allergic reactions[3][6] |
Under the Microscope: Experimental Protocols
The methodologies employed in the key comparative studies provide a framework for understanding the evidence.
A prominent randomized controlled trial comparing this compound and Danazol enrolled 81 patients with mastalgia.[1] The participants were randomized into two arms: one receiving this compound and the other Danazol. The treatment duration was 12 weeks, followed by a 12-week observation period.[1] Pain assessment was conducted using a Visual Analogue Scale (VAS) from 0 to 10.[1]
Another comparative study included 78 patients and also involved a 24-week study period, with treatment administered for the first 12 weeks.[2] Pain was similarly assessed using a VAS.[2]
For individual drug assessments, a prospective observational study on Danazol included patients aged 19 to 45 years.[6][8] They received 100 mg of Danazol twice a day for three months and were followed up for six months after treatment discontinuation.[6][8] Studies on this compound have often used a dosage of 30 mg per day for 12 weeks, followed by a 12-week observation period.[9]
The "How": Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and Danazol underpin their therapeutic effects and side-effect profiles.
Signaling Pathways
This compound is a selective estrogen receptor modulator (SERM), meaning it has tissue-specific estrogenic or anti-estrogenic effects.[5] In the context of mastalgia, its anti-estrogenic action on breast tissue is believed to be the primary mechanism for pain relief.[10]
References
- 1. This compound Regresses Mastalgia: A Randomized Comparison with Danazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsurgery.com [ijsurgery.com]
- 3. academicmed.org [academicmed.org]
- 4. Effectiveness of this compound on Regression of Fibroadenosis and Mastalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. msjonline.org [msjonline.org]
- 7. ijhcr.com [ijhcr.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound as First-line Treatment for Mastalgia: Results of an Open-label, Single-arm Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of this compound in regression of mastalgia and fibroadenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Tissue Selectivity of Centchroman in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tissue-selective effects of Centchroman, a Selective Estrogen Receptor Modulator (SERM), with other alternatives such as Tamoxifen and Raloxifene (B1678788). The information is supported by experimental data from various animal models, offering valuable insights for researchers in drug development and related fields.
Unveiling the Tissue-Specific Actions of this compound
This compound, also known as Ormeloxifene, is a non-steroidal SERM that exhibits a distinct profile of estrogenic and anti-estrogenic activities in a tissue-dependent manner. This tissue selectivity is the cornerstone of its clinical applications, primarily as an oral contraceptive and for the management of benign breast disorders. In preclinical animal models, this compound has demonstrated a desirable profile, with anti-estrogenic effects in the uterus and breast, and estrogenic, bone-protective effects in the skeletal system.
Comparative Performance in Key Tissues
To validate the tissue selectivity of this compound, its performance has been evaluated against other well-known SERMs, Tamoxifen and Raloxifene, in various animal models. The key parameters for comparison include effects on uterine weight, bone mineral density, and mammary gland proliferation.
Uterine Tissue: Potent Anti-Estrogenic Activity
The uterotrophic assay in ovariectomized rats is a standard method to assess the estrogenic and anti-estrogenic potential of a compound. In this model, this compound demonstrates weak estrogenic but potent anti-estrogenic properties.
| Compound | Uterine Weight (Agonist Effect) | Uterine Weight (Antagonist Effect vs. Estradiol) | Animal Model |
| This compound | Minimal increase | Significant inhibition | Ovariectomized Rat |
| Tamoxifen | Partial agonist effect (increase) | Inhibition | Ovariectomized Rat |
| Raloxifene | Minimal to no increase | Significant inhibition | Ovariectomized Rat |
Note: This table is a qualitative summary based on available preclinical data. Specific quantitative values can vary between studies.
A study investigating the time-related estrogen antagonistic action of a single oral contraceptive dose of this compound in ovariectomized immature rats revealed its potent and long-lasting anti-estrogenic effect on the uterus. When compared with Tamoxifen, both compounds inhibited the estradiol-induced increase in uterine weight, highlighting their antagonistic action in this tissue.[1]
Bone Tissue: A Promising Bone-Protective Agent
The ovariectomized rat is a well-established animal model for postmenopausal osteoporosis, characterized by bone loss due to estrogen deficiency. In this model, SERMs with estrogenic effects on bone can help preserve bone mineral density (BMD).
| Compound | Effect on Bone Mineral Density (BMD) | Effect on Bone Resorption | Animal Model |
| This compound | Potent inhibition of osteoclastic bone resorption (in vitro) | Potent inhibition | In vitro bone slice assay |
| Tamoxifen | Prevents bone loss | Direct inhibition of osteoclast formation and resorption | Ovariectomized Rat, in vitro |
| Raloxifene | Prevents bone loss | Inhibition of osteoclast formation (osteoblast-mediated) | Ovariectomized Rat, in vitro |
Note: This table summarizes findings from different studies and models.
A key in vitro study directly compared the effects of this compound and Raloxifene on osteoclastic bone resorption. The results demonstrated that this compound is a potent inhibitor of bone resorption at therapeutic concentrations, while Raloxifene showed no significant effect in this particular assay.[2] This suggests a direct and potent action of this compound on osteoclasts, the cells responsible for bone breakdown. In contrast, other studies have shown that Raloxifene and Tamoxifen also prevent bone loss in ovariectomized animal models, although their mechanisms may differ.[1][3][4] For instance, Tamoxifen has been shown to directly inhibit osteoclast formation and resorption, while Raloxifene's effect appears to be mediated by osteoblasts.[4]
Mammary Gland: Anti-Proliferative and Anti-Cancer Potential
Preclinical studies in breast cancer models have shed light on the anti-proliferative effects of this compound in mammary tissue.
| Compound | Effect on Mammary Gland | Animal Model |
| This compound | Inhibition of proliferation and metastasis | Mouse mammary cancer models |
| Tamoxifen | Inhibition of estrogen-dependent proliferation | Various breast cancer models |
| Raloxifene | Inhibition of estrogen-dependent proliferation | Various breast cancer models |
Note: This table provides a general overview of the effects observed in cancer models.
Research has shown that this compound can significantly inhibit the proliferation of human and mouse mammary cancer cells and suppress tumor growth and lung metastasis in a syngeneic mouse model.[5] This anti-cancer activity is attributed to its ability to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. While direct comparative studies on normal mammary gland proliferation are limited, the potent anti-proliferative effects observed in cancer models suggest a strong anti-estrogenic action of this compound in this tissue.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Uterotrophic and Anti-Uterotrophic Assay in Ovariectomized Rats
This assay is a standard in vivo method to assess the estrogenic and anti-estrogenic activity of a substance on the uterus.
Workflow for Uterotrophic Assay
Caption: Workflow of the uterotrophic assay for assessing estrogenic and anti-estrogenic activity.
Protocol:
-
Animal Model: Immature female rats are ovariectomized to eliminate endogenous estrogen production.
-
Acclimatization: Animals are allowed to acclimatize for a period of 7-14 days.
-
Dosing: The test compounds (this compound, Tamoxifen, Raloxifene) and a vehicle control are administered orally or via injection for a specified number of consecutive days. For assessing anti-estrogenic activity, a group of animals is co-treated with a standard estrogen like estradiol.
-
Necropsy: On the day after the last dose, the animals are euthanized.
-
Uterine Weight Measurement: The uteri are carefully dissected, trimmed of fat, and weighed (wet weight). They are then blotted to remove luminal fluid and weighed again (blotted weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group to determine estrogenic activity. For anti-estrogenic activity, the uterine weights of the co-treated group are compared to the group treated with estradiol alone.
Bone Mineral Density (BMD) Measurement in Ovariectomized Rats
This model is used to evaluate the potential of compounds to prevent or treat osteoporosis.
Workflow for Ovariectomized Rat Osteoporosis Model
Caption: Experimental workflow for evaluating the effect of compounds on bone mineral density in ovariectomized rats.
Protocol:
-
Animal Model: Adult female rats undergo ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Treatment: Following a recovery period, animals are treated with the test compounds or vehicle for an extended period (e.g., several weeks to months).
-
BMD Measurement: Bone mineral density of specific sites like the femur and lumbar spine is measured at the beginning and end of the treatment period using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Data Analysis: The changes in BMD in the treated groups are compared to the OVX control group to assess the bone-protective effects of the compounds.
Mammary Gland Whole Mount Analysis
This technique is used to visualize the morphology of the mammary ductal system and assess the effects of compounds on its development and proliferation.
Workflow for Mammary Gland Whole Mount Analysis
Caption: Workflow for the preparation and analysis of mammary gland whole mounts.
Protocol:
-
Animal Model: Ovariectomized or immature female rodents are used to study the effects of exogenous compounds on mammary gland development.
-
Treatment: Animals are treated with the test compounds or vehicle.
-
Tissue Collection: The inguinal mammary glands are carefully excised.
-
Fixation and Staining: The glands are fixed (e.g., in Carnoy's fixative) and stained with a dye like carmine alum, which specifically stains the epithelial structures.
-
Dehydration and Clearing: The stained glands are dehydrated through a series of alcohol washes and then cleared using a clearing agent like xylene to make the surrounding fatty tissue transparent.
-
Imaging and Analysis: The whole mounts are examined under a microscope to assess various morphological parameters, such as the extent of ductal branching, the number of terminal end buds (TEBs), and the overall density of the epithelial tree.
Signaling Pathways and Logical Relationships
The tissue-selective effects of this compound and other SERMs are a result of their differential interaction with estrogen receptors (ERα and ERβ) and the subsequent recruitment of co-activator and co-repressor proteins in different cell types.
Differential Signaling of SERMs in Various Tissues
Caption: Simplified diagram illustrating the tissue-selective signaling of this compound.
This differential recruitment of co-regulators leads to the activation or repression of specific target genes, resulting in the observed tissue-specific agonist or antagonist effects.
Conclusion
The available preclinical data from various animal models strongly supports the tissue-selective profile of this compound. It exhibits potent anti-estrogenic effects in the uterus and mammary gland, while demonstrating a beneficial, bone-protective estrogenic effect. In direct comparison with other SERMs like Tamoxifen and Raloxifene, this compound shows a comparable or, in some aspects like direct osteoclast inhibition, a potentially more potent profile. This unique combination of activities makes this compound a valuable molecule for contraception and the management of certain estrogen-dependent conditions, with a favorable safety profile concerning uterine and breast tissue. Further head-to-head comparative studies in standardized animal models would be beneficial to further delineate the nuanced differences between these SERMs and to fully elucidate the therapeutic potential of this compound.
References
- 1. Comparative effects of estrogen and raloxifene on B lymphopoiesis and bone loss induced by sex steroid deficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bone-specific estrogen this compound inhibits osteoclastic bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene similarly affects the skeletal system of male and ovariectomized female rats [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of selective oestrogen receptor modulators (SERMs) tamoxifen, ospemifene and raloxifene on human osteoclasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
cross-study comparison of Centchroman's Pearl Index in contraceptive trials
A comprehensive review of Centchroman's performance in contraceptive trials, benchmarked against other leading methods.
This compound, a non-steroidal oral contraceptive, has been the subject of numerous clinical studies to evaluate its efficacy, primarily measured by the Pearl Index. This guide provides a detailed cross-study comparison of this compound's Pearl Index, alongside a review of its mechanism of action and the experimental protocols employed in key contraceptive trials. The performance of this compound is also benchmarked against alternative contraceptive methods to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Pearl Index: A Cross-Study Comparison
The Pearl Index is a standard measure of contraceptive effectiveness, representing the number of unintended pregnancies per 100 woman-years of exposure. A lower Pearl Index indicates higher contraceptive efficacy. Clinical trials of this compound have reported a range of Pearl Indices, reflecting variations in study design, patient populations, and dosage regimens.
| Contraceptive Method | Pearl Index (Typical Use) | Study Reference(s) |
| This compound (Ormeloxifene) | 1.0 - 4.2 | [1][2] |
| Combined Oral Contraceptives (COCs) | 0.1 - 0.9 | [3][4] |
| Progestin-Only Pills (POPs) | 0.5 - 3 | [3] |
| Levonorgestrel (B1675169) IUD (Mirena) | 0.28 (years 6-8) | [5] |
| Copper IUD | 0.3 - 0.8 | [3] |
Mechanism of Action
This compound is a selective estrogen receptor modulator (SERM).[6][7] Its primary contraceptive effect is achieved by preventing the implantation of a fertilized ovum in the endometrium.[2][8] It is believed to exert this effect by altering the uterine lining, making it unreceptive to the blastocyst. Unlike hormonal contraceptives, this compound does not consistently suppress ovulation.[8]
Experimental Protocols of Cited Contraceptive Trials
A thorough understanding of the methodologies employed in contraceptive trials is crucial for the accurate interpretation and comparison of their findings. Below are summaries of the experimental protocols from key studies evaluating this compound and other contraceptive methods.
This compound (Ormeloxifene) Contraceptive Trials
Prospective Observational Study (Pearl Index: 1.0)
-
Objective: To evaluate the acceptability, contraceptive efficacy, and safety of this compound in postpartum and post-abortal women.
-
Study Design: A prospective observational study conducted over 18 months.
-
Participants: 100 women seeking contraception, with 48% in the postpartum or post-abortal period. The mean age of participants was 25.40 ± 3.2 years, with the majority (47%) being primipara.[2]
-
Intervention: this compound was administered.
-
Follow-up and Data Collection: Patients were monitored, though the specific frequency and methods of follow-up are not detailed in the available literature.
-
Primary Outcome Measure: Calculation of the Pearl Index based on the number of pregnancies that occurred during the study.[2]
Phase III Clinical Trial (Pearl Index: 4.2)
-
Objective: To assess the contraceptive efficacy of this compound.
-
Dosage Schedule: 30 mg once a week. The first tablet was taken on the first day of menses, and subsequent tablets were taken on the same day each week. An additional tablet was taken on the first day of each subsequent menstrual cycle.[9]
-
Follow-up: Women had regular monthly check-ups.
-
Results: The trial reported a Pearl Index of 4.2, with 19 method failures and 44 user failures. A notable observation was that a majority of the method failures (73.7%) occurred within the first six months of use.[9]
Alternative Contraceptive Trials
Combined Oral Contraceptives (COCs) - General Trial Design
-
Inclusion Criteria: Typically include healthy, sexually active women of reproductive age (e.g., 18-49 years) with regular menstrual cycles.[10][11][12]
-
Exclusion Criteria: Often include contraindications to hormonal contraceptive use, such as a history of thromboembolic disorders, certain cancers, and uncontrolled hypertension.[10]
-
Study Design: Often single-arm, open-label studies where all participants receive the active contraceptive.[11][12]
-
Intervention: Daily administration of a combined estrogen and progestin pill.
-
Primary Outcome Measure: The primary efficacy endpoint is typically the Pearl Index, calculated based on the number of on-treatment pregnancies.[11][12]
-
Monitoring: Participants are usually monitored for adverse events, and bleeding patterns are often recorded.[13][14][15][16][17]
Progestin-Only Pills (POPs) - Bridge-it RCT
-
Objective: To determine if pharmacist provision of a bridging supply of a POP increases subsequent use of effective contraception.
-
Study Design: A pragmatic cluster randomized cohort crossover trial.
-
Participants: Women receiving emergency contraception (levonorgestrel) from community pharmacies.
-
Intervention: A 3-month supply of a desogestrel-containing POP (75 µg) plus rapid access to a sexual and reproductive health clinic.
-
Control: Standard advice to attend their usual contraceptive provider.
-
Primary Outcome: Reported use of an effective contraceptive method at 4 months.[18][19]
Levonorgestrel IUD - Mirena Extension Trial (MET)
-
Objective: To assess the contraceptive efficacy and safety of the 52-mg levonorgestrel-releasing intrauterine system (Mirena) for extended use beyond 5 years.[1][20][21]
-
Study Design: A multicenter, single-arm, open-label trial.[5][21]
-
Participants: Women aged 18 to 35 who had been using Mirena for 4.5 to 5 years.[1][20][21]
-
Follow-up: Participants were followed from the start of Year 6 through Year 8.[5]
-
Primary Outcome Measures: Contraceptive efficacy was assessed using the Pearl Index and the cumulative failure rate was calculated using the Kaplan-Meier method.[5][21]
Visualizing the Contraceptive Trial Workflow
To illustrate the logical flow of a typical contraceptive efficacy trial, the following diagram outlines the key stages from participant recruitment to data analysis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Different Pearl Indices in studies of hormonal contraceptives in the United States: Impact of study population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. obgproject.com [obgproject.com]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmjopen.bmj.com [bmjopen.bmj.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Evaluation of a continuous regimen of levonorgestrel/ethinyl estradiol: phase 3 study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cctu.org.uk [cctu.org.uk]
- 14. utrgv.edu [utrgv.edu]
- 15. slhn.org [slhn.org]
- 16. research.refined.site [research.refined.site]
- 17. warwick.ac.uk [warwick.ac.uk]
- 18. Provision of the progestogen-only pill by community pharmacies as bridging contraception for women receiving emergency contraception: the Bridge-it RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Provision of the progestogen-only pill by community pharmacies as bridging contraception for women receiving emergency contraception: the Bridge-it RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Mirena Extension Trial [clinicaltrials.stanford.edu]
- 21. Contraceptive efficacy and safety of the 52-mg levonorgestrel intrauterine system for up to 8 years: findings from the Mirena Extension Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Centchroman Disposal
This document provides essential safety and logistical information for the proper disposal of Centchroman (Ormeloxifene) in a laboratory setting. The following procedures are based on general best practices for pharmaceutical waste management and should be adapted to comply with all institutional and local regulations.
Pre-Disposal Safety and Handling
Before initiating disposal procedures, ensure all relevant safety protocols are in place.
-
Consult Safety Data Sheet (SDS): Always review the manufacturer-specific SDS for this compound. This document contains critical information on handling, storage, and disposal.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle this compound powder or solutions in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
This compound Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe and compliant disposal.
-
Non-Hazardous Assumption: In many jurisdictions, this compound is not classified as a hazardous pharmaceutical. However, in a laboratory context, it is best practice to manage it as a chemical waste stream unless explicitly advised otherwise by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste:
-
Collect all solid this compound waste, including expired tablets, unused powder, and residues, in a dedicated, leak-proof container made of high-density polyethylene (B3416737) (HDPE).
-
Label the container clearly as "this compound Waste for Disposal," including the date and any other identifiers required by your institution.
-
-
Contaminated Labware and Debris:
-
Items such as weighing boats, contaminated gloves, and paper towels should be collected in a separate, clearly labeled waste bag or container.
-
Label this container as "this compound Contaminated Waste."
-
-
Liquid Waste (Solutions):
-
Do not pour this compound solutions down the drain.
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and properly labeled waste container. The label must accurately reflect the contents, including all solvents and the approximate concentration of this compound.
-
Storage and Final Disposal
-
Interim Storage: Store all sealed this compound waste containers in a designated and secure chemical waste storage area until collection. This area should be separate from general lab operations.
-
Disposal Vendor: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste contractor. Ensure all required waste manifests and documentation are completed accurately.
Data Presentation: Waste Management
No specific quantitative data on this compound disposal, such as environmental persistence or degradation byproducts, is readily available in public documentation. Researchers should adhere to the qualitative guidelines provided by their institution's EHS department.
| Waste Type | Container Type | Labeling Requirement | Disposal Pathway |
| Solid this compound | Sealed HDPE Container | "this compound Waste for Disposal" + Date | EHS-Approved Chemical Waste Vendor |
| Contaminated Labware/Debris | Lined, Sealed Waste Container/Bag | "this compound Contaminated Waste" + Date | EHS-Approved Chemical Waste Vendor |
| Liquid this compound Solutions | Sealed, Compatible Solvent Canister | "Waste: [Solvent] with this compound" + Date | EHS-Approved Chemical Waste Vendor |
Experimental Protocols
No standardized experimental protocols for the neutralization or degradation of this compound for disposal purposes are currently published. The recommended procedure is collection and subsequent incineration by a licensed waste management facility.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound in a research environment.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Comprehensive Safety and Handling Guide for Centchroman (Ormeloxifene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal protocols for Centchroman, also known by its chemical name Ormeloxifene. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize occupational exposure.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound in a laboratory or research setting, the following personal protective equipment is mandatory to prevent skin and respiratory exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use. | Prevents direct skin contact with the compound.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes or airborne particles of the compound. |
| Body Protection | A laboratory coat or a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1] | Minimizes the risk of contaminating personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. A self-contained breathing apparatus is recommended for firefighting.[1] | Protects against inhalation of the compound, which could have physiological effects.[1] |
II. Operational Plan for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound, from preparation to post-handling cleanup.
A. Pre-Operational Checks:
-
Verify Emergency Equipment: Ensure that safety showers, eyewash stations, and fire extinguishers are accessible and in good working order.
-
Review Safety Data Sheet (SDS): All personnel handling the compound must be familiar with the Material Safety Data Sheet for Ormeloxifene.[1][2]
-
Prepare a Designated Workspace: The handling area should be clean, well-ventilated, and clearly marked.
-
Assemble all necessary PPE as specified in the table above.
B. Handling Procedure:
-
Don PPE: Put on all required personal protective equipment before handling the compound.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the solid slowly to prevent splashing.
-
Keep containers covered as much as possible during the process.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after handling is complete.
-
Decontaminate surfaces with an appropriate cleaning agent.
-
C. Post-Handling Procedures:
-
Waste Disposal: Segregate all this compound-contaminated waste as outlined in the disposal plan below.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
III. Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Emergency Situation | First-Aid and Response Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact environmental health and safety. |
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: All unused this compound powder, contaminated gloves, weighing papers, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
B. Disposal Method:
-
Incineration: The recommended method for the final disposal of this compound is through a licensed hazardous material disposal company via incineration in a facility equipped with an afterburner and scrubber.[1]
-
Take-Back Programs: For unused pharmaceutical products, community drug take-back programs are the best option.[3]
-
Landfill (with precautions): If a take-back program or incineration is not available, unused medicine can be disposed of in household trash by mixing it with an undesirable substance like used coffee grounds or cat litter, placing it in a sealed bag, and then in the trash.[3][4] However, for the active pharmaceutical ingredient in a research setting, incineration is the preferred method.
C. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.
-
Scratch out all personal and identifying information from prescription labels before disposing of the container.[4]
V. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
